molecular formula C28H40O7 B13729988 Diginin CAS No. 467-53-8

Diginin

Cat. No.: B13729988
CAS No.: 467-53-8
M. Wt: 488.6 g/mol
InChI Key: WOLJVUSLKTUJMB-CQVXBPKBSA-N
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Description

Diginin is a useful research compound. Its molecular formula is C28H40O7 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

467-53-8

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione

InChI

InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1

InChI Key

WOLJVUSLKTUJMB-CQVXBPKBSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C

Canonical SMILES

CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Cholesterol-Dependent Membrane Permeabilization

Digitonin (B1670571), a steroidal saponin (B1150181) derived from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology and biochemistry, primarily utilized for its ability to selectively permeabilize cell membranes.[1] Its mechanism of action is intrinsically linked to its high affinity for cholesterol, a fundamental component of eukaryotic cell membranes.[2][3] This interaction allows for the controlled disruption of the plasma membrane, providing access to the intracellular environment for a variety of experimental applications.

The specificity of digitonin arises from the differential cholesterol content of cellular membranes. The plasma membrane of mammalian cells is rich in cholesterol, making it highly susceptible to digitonin's effects. In contrast, the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, contain significantly lower concentrations of cholesterol.[3] This disparity enables researchers to titrate digitonin to concentrations that create pores in the plasma membrane while leaving the membranes of internal organelles largely intact.[1]

The interaction between digitonin and cholesterol is a stoichiometric 1:1 complex formation, creating what are termed "digitonides".[2][4] This complexation is driven by the amphipathic nature of the digitonin molecule, which consists of a hydrophobic steroid aglycone and a hydrophilic pentasaccharide chain.[2] The steroid portion of digitonin interacts with the hydrophobic cholesterol molecule within the lipid bilayer, while the sugar residues remain at the membrane surface. This process is irreversible and leads to the formation of pores, estimated to be approximately 8 nm in diameter.[2][5] The number of these pores increases with rising digitonin concentrations.[2]

At low concentrations, digitonin induces membrane permeability, allowing the passage of small molecules and ions.[6] As the concentration increases, these pores can coalesce, leading to complete membrane rupture and cell lysis.[6] This concentration-dependent effect is a critical consideration in experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the action of digitonin.

ParameterValueReference
Binding Stoichiometry 1:1 (Digitonin:Cholesterol)[4]
Pore Diameter ~8 nm[2]
Critical Micelle Concentration (CMC) < 0.5 mM[3]
Aggregation Number 60[3]
Membrane TypeCholesterol-to-Phospholipid Molar RatioSusceptibility to DigitoninReference
Plasma Membrane0.1 - 0.5High[3]
Erythrocyte Plasma Membrane~1High[3]
Mitochondria, Endoplasmic Reticulum, Golgi Apparatus0 - 0.1Low[3]

Experimental Protocols

Protocol 1: Determination of Optimal Digitonin Concentration for Selective Plasma Membrane Permeabilization

This protocol provides a method to determine the minimal digitonin concentration required to permeabilize >95% of a given cell population, a crucial first step for many applications.[7]

Materials:

  • Cells of interest in suspension

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10% w/v in DMSO)

  • Permeabilization Buffer (e.g., a buffer compatible with your downstream application)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cell pellet in the desired Permeabilization Buffer at a concentration of 1 x 10^6 cells/mL.

  • Digitonin Dilution Series: Prepare a series of digitonin dilutions in the Permeabilization Buffer. A starting range of 10 µg/mL to 100 µg/mL is recommended for many cell types. It is critical to perform a titration for each new cell line.

  • Permeabilization: Aliquot equal volumes of the cell suspension into microcentrifuge tubes. Add an equal volume of each digitonin dilution to the respective tubes. Include a control tube with buffer only.

  • Incubation: Incubate the cells at room temperature for 10 minutes. The incubation time may need to be optimized depending on the cell type and temperature.

  • Trypan Blue Staining: Following incubation, add a small volume of Trypan Blue solution to an aliquot of cells from each tube.

  • Cell Counting: Immediately count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.

  • Analysis: Calculate the percentage of permeabilized (non-viable) cells for each digitonin concentration. The optimal concentration is the lowest concentration that results in >95% cell permeabilization.

Protocol 2: Immunofluorescence Staining of Intracellular Antigens

This protocol details the use of digitonin to permeabilize the plasma membrane for the detection of intracellular proteins by immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Digitonin permeabilization buffer (e.g., 0.05% digitonin in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorescently labeled secondary antibody diluted in blocking buffer

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with digitonin permeabilization buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 3: Isolation of Mitochondria

This protocol describes a method for the gentle isolation of mitochondria from cultured cells using digitonin to selectively permeabilize the plasma membrane.

Materials:

  • Cultured cells

  • PBS, ice-cold

  • Mitochondria Isolation Buffer (MIB: e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Digitonin solution (e.g., 1 mg/mL in MIB)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Centrifuge and tubes

Procedure:

  • Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in ice-cold MIB.

  • Digitonin Treatment: Add the digitonin solution to the cell suspension to achieve a final concentration that selectively permeabilizes the plasma membrane (determined as in Protocol 1). Incubate on ice for 10 minutes with gentle mixing.

  • Homogenization: Gently homogenize the cell suspension with a Dounce or Potter-Elvehjem homogenizer (e.g., 10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending it in fresh, ice-cold MIB and repeating the high-speed centrifugation step.

  • Final Pellet: The resulting pellet contains the isolated mitochondria, which can be used for downstream applications.

Visualizations

Digitonin_Mechanism cluster_membrane Cell Membrane (Cholesterol-Rich) Cholesterol Cholesterol Complex Digitonin-Cholesterol Complex Cholesterol->Complex 2. Forms Complex Phospholipid Phospholipid Digitonin Digitonin Digitonin->Cholesterol 1. Binds to Cholesterol Digitonin->Complex Pore Membrane Pore Complex->Pore 3. Aggregation & Pore Formation Permeabilization Increased Membrane Permeability Pore->Permeabilization 4. Allows Passage of Molecules

Caption: The stepwise mechanism of digitonin-induced membrane permeabilization.

Experimental_Workflow_Optimization start Start: Cell Suspension dilution Prepare Digitonin Dilution Series start->dilution permeabilization Incubate Cells with Digitonin Concentrations dilution->permeabilization staining Add Trypan Blue permeabilization->staining counting Count Viable and Non-viable Cells staining->counting analysis Determine Optimal Concentration (>95% Permeabilization) counting->analysis end End: Optimized Protocol analysis->end

Caption: Workflow for optimizing digitonin concentration for cell permeabilization.

References

Digitonin Versus Digoxin for Cell Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of digitonin (B1670571) and digoxin (B3395198), focusing on their applications in cell permeabilization. While both compounds originate from the foxglove plant (Digitalis purpurea), their mechanisms of action and primary scientific uses are fundamentally different. Digitonin is a well-established agent for selectively permeabilizing cell membranes for experimental purposes, whereas digoxin is a cardiac glycoside used therapeutically to treat heart conditions, whose effects on membrane integrity are a secondary consequence of its primary mechanism.

Section 1: Digitonin - The Tool for Selective Permeabilization

Digitonin is a nonionic detergent widely used in cell biology to selectively permeabilize plasma membranes.[1][2] Its utility lies in its specific interaction with cholesterol, a major component of mammalian plasma membranes.

Mechanism of Action

Digitonin's mechanism is based on its affinity for cholesterol and other β-hydroxysterols.[1] The plasma membrane of eukaryotic cells has a high cholesterol content compared to intracellular membranes like those of the mitochondria and endoplasmic reticulum.[2][3] Digitonin intercalates into the plasma membrane and forms complexes with cholesterol, creating pores.[2][4][5][6] By carefully titrating its concentration, researchers can selectively permeabilize the plasma membrane to allow the passage of molecules like antibodies or dyes, while leaving intracellular organelles intact.[2][4][7][8]

  • Low Concentrations: Form pores in the plasma membrane, allowing access to the cytoplasm without disrupting organelles.[2][5][6] This is ideal for studying cytosolic proteins, introducing substrates, or performing in-situ studies of mitochondrial function.[1][3][9]

  • High Concentrations: Can lead to the complete disruption of all cellular membranes and cell lysis.[5]

Quantitative Data: Digitonin Concentration and Efficacy

The optimal concentration of digitonin is critical and must be determined empirically for each cell type and application.[2][10] Insufficient amounts will fail to permeabilize cells, while excessive amounts can damage intracellular structures.[2][10]

ParameterValue RangeCell Type(s)ApplicationReference(s)
Working Concentration 10 µg/mL - 50 µg/mLVarious Cultured CellsIntracellular Staining (Flow Cytometry)[11][12]
Working Concentration 0.01% - 0.02% (w/v)Hep G2, CHO-K1Selective Plasma Membrane Permeabilization[13]
Working Concentration 10 µg / 10^6 cellsHuman Endothelial CellsMitochondrial Respiration Studies[14]
Incubation Time 5 - 30 minutesVariousGeneral Permeabilization[10][11][15]
Key Outcome >95% PermeabilizationK562 CellsCUT&RUN / CUT&Tag[10]
Experimental Protocol: Permeabilization for Intracellular Flow Cytometry

This protocol is a representative example for preparing cells for the detection of intracellular antigens.

Reagents:

  • Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (PBS/BSA)

  • 0.5% (w/v) Paraformaldehyde (PFA) in PBS

  • 0.05% (v/v) Tween 20 in PBS

  • 10 µg/mL Digitonin in PBS (Prepare fresh)

Methodology:

  • Cell Preparation: Start with a single-cell suspension. Adjust cell concentration to 1 x 10^7 cells/mL in cold PBS/BSA.

  • Surface Staining (Optional): If needed, perform staining for cell surface antigens with directly conjugated antibodies at 4°C.

  • Washing: Wash cells twice with cold PBS/BSA by centrifuging at 300-400 g for 5 minutes at 4°C.

  • Fixation: Resuspend the cell pellet in 50 µL PBS/BSA and add 100 µL of 0.5% PFA. Incubate for 20 minutes at room temperature.

  • Washing: Wash cells twice with 3 mL of 0.05% Tween 20 solution.

  • Permeabilization and Intracellular Staining: Decant the supernatant. Add 100 µL of cold 10 µg/mL digitonin solution containing the appropriately diluted fluorescently-conjugated intracellular antibody.

  • Incubation: Incubate for at least 30 minutes at 4°C, protected from light.

  • Final Washes: Wash twice with 3 mL of 0.05% Tween 20 solution.

  • Data Acquisition: Resuspend the cell pellet in 200 µL of PBS and analyze by flow cytometry within 24 hours.[11][12]

Visualization of Digitonin's Mechanism and Workflow

Digitonin_Mechanism Digitonin Mechanism of Action cluster_membrane Plasma Membrane cholesterol Cholesterol pore Pore Formation cholesterol->pore phospholipid Phospholipid digitonin Digitonin digitonin->cholesterol Complexes with influx Molecule Influx/ Efflux pore->influx Allows

Digitonin forms pores by complexing with membrane cholesterol.

Digitonin_Workflow Experimental Workflow: Intracellular Staining A 1. Prepare Cell Suspension (1x10^7 cells/mL) B 2. (Optional) Surface Antigen Staining A->B C 3. Wash Cells (PBS/BSA) B->C D 4. Fix with Paraformaldehyde C->D E 5. Wash Cells (Tween 20) D->E F 6. Permeabilize with Digitonin & Add Intracellular Antibody E->F G 7. Incubate at 4°C F->G H 8. Final Washes (Tween 20) G->H I 9. Resuspend & Analyze (Flow Cytometry) H->I

A typical workflow for cell permeabilization using digitonin.

Section 2: Digoxin - An Ion Pump Inhibitor

Digoxin is a cardiac glycoside used to treat conditions like atrial fibrillation and heart failure.[16][17] Its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme that maintains the electrochemical gradients of sodium and potassium across the cell membrane.[18][19][20] Digoxin is not used as a controlled permeabilizing agent in experimental biology.

Mechanism of Action

Digoxin inhibits the Na+/K+-ATPase pump, leading to a cascade of ionic shifts.[16][18][19][20]

  • Na+/K+-ATPase Inhibition: Digoxin binds to and inhibits the pump, causing intracellular sodium concentration to increase and intracellular potassium to decrease.[18][21][22][23]

  • Effect on Na+/Ca2+ Exchanger: The resulting high intracellular sodium level alters the gradient for the Na+/Ca2+ exchanger, reducing its ability to export calcium from the cell.[19][20]

  • Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium.[16][18][24] In cardiac muscle cells, this increased calcium enhances contractility, which is the basis of digoxin's therapeutic effect.[16][17][18][22]

At therapeutic concentrations, digoxin modulates ion transport. At toxic concentrations, the profound disruption of essential ion gradients can lead to cellular dysfunction, arrhythmias, and eventually cell death, which may involve a loss of membrane integrity.[25] However, this is an uncontrolled, pathological process, not the precise and selective permeabilization achieved with digitonin.

Quantitative Data: Digoxin Therapeutic and Toxic Concentrations

The data for digoxin relates to its pharmacological and toxicological effects, not its utility for permeabilization.

ParameterValue RangeContextConsequenceReference(s)
Therapeutic Serum Level 0.5 - 2.0 ng/mLAtrial Fibrillation / Heart FailureIncreased cardiac contractility, rate control[26]
Toxic Serum Level > 2.0 ng/mLDigoxin ToxicityRisk of fatal cardiac arrhythmias[17]
IC50 (NKA Inhibition) 7 ± 1 µM (for N106, a similar inhibitor)Biochemical Assay~80% maximal inhibition of Na+/K+-ATPase[27]

Visualization of Digoxin's Signaling Pathway

Digoxin_Pathway Digoxin Signaling Pathway Digoxin Digoxin NKA Na+/K+-ATPase (Sodium Pump) Digoxin->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Activity Reduced) Na_in->NCX Reduces Gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Effect Increased Cardiac Contractility Ca_in->Effect

Digoxin inhibits the Na+/K+-ATPase, leading to increased intracellular calcium.

Section 3: Comparative Analysis and Conclusion

The choice between digitonin and digoxin is determined entirely by the experimental goal. There is no overlap in their application for controlled cell permeabilization.

FeatureDigitoninDigoxin
Primary Application Selective cell membrane permeabilizationTherapeutic cardiac glycoside (ion pump inhibitor)
Mechanism of Action Forms pores by complexing with cholesterolInhibits the Na+/K+-ATPase pump
Target Molecule Membrane Cholesterolα-subunit of Na+/K+-ATPase
Selectivity High for plasma membrane over organellar membranesSpecific for the Na+/K+-ATPase pump
Outcome Controlled access to the cytoplasmAlteration of cellular ion gradients (Na+, K+, Ca2+)
Experimental Use Introducing antibodies, dyes, drugs; studying organelle function in situStudying ion pump function, cardiac cell physiology, signal transduction
Conclusion

For researchers, scientists, and drug development professionals requiring access to the intracellular environment for assays, imaging, or the introduction of macromolecules, digitonin is the appropriate and established tool. Its efficacy is based on the selective permeabilization of the cholesterol-rich plasma membrane. The key to its successful use is the careful optimization of its concentration to maintain the integrity of intracellular organelles.

Digoxin , in contrast, is a specific inhibitor of the Na+/K+-ATPase and should not be considered a permeabilizing agent. Its cellular effects are mediated by the disruption of ion homeostasis. While high toxic doses of digoxin can lead to cell death and a loss of membrane integrity, this is an uncontrolled and undesirable side effect for experimental permeabilization. The distinct mechanisms and applications of these two compounds underscore the importance of selecting the correct tool for the specific scientific question being addressed.

References

Chemical structure and properties of Diginin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Diginin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and mechanism of action of this compound is limited in publicly available scientific literature. The information presented herein on biological effects is largely based on the well-studied activities of related cardiac glycosides, such as Digoxin, and should be considered a putative framework for this compound's potential pharmacological action.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid glycosides, isolated from the leaves of the foxglove plant, Digitalis purpurea L. (Scrophulariaceae). Like other cardiac glycosides, it is composed of a steroidal aglycone and a sugar moiety. Mild hydrolysis of this compound yields its aglycone, diginigenin, and the deoxy sugar, diginose. While structurally similar to more extensively studied cardiac glycosides like Digoxin and Digitoxin (B75463), this compound itself has been the subject of fewer detailed investigations into its specific biological effects and mechanisms of action. This guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, drawing parallels with related compounds to infer potential biological activities.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established, with its structure elucidated through chemical and spectroscopic methods.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound, consisting of the aglycone Diginigenin linked to a Diginose sugar moiety.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C28H40O7[1]
Molecular Weight 488.6 g/mol [1]
IUPAC Name (1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione[1]
CAS Number 467-53-8[1]
Appearance Stout prisms from dilute alcohol
Melting Point 155-183 °C (indistinct range)
Optical Rotation [α]D14 -223° (c = 2.3 in chloroform)
UV max (ethanol) 309 nm (log ε 1.94)
Solubility Freely soluble in chloroform; slightly soluble in ether, acetone, ethyl acetate, carbon tetrachloride; practically insoluble in water.

Spectral Data

Spectroscopic TechniqueExpected Information
1H NMR Provides information on the number and chemical environment of protons, aiding in the structural elucidation of the steroid nucleus and the sugar moiety.
13C NMR Reveals the number of non-equivalent carbons and their chemical shifts, crucial for confirming the carbon skeleton.
Infrared (IR) Spectroscopy Identifies the presence of functional groups such as hydroxyls (-OH), carbonyls (C=O), and ether linkages (C-O-C).
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that can help in sequencing the sugar units and confirming the structure of the aglycone.

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity and mechanism of action of this compound is scarce. However, based on its classification as a cardiac glycoside, its pharmacological properties are likely to be similar to those of Digoxin.

Putative Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for clinically used cardiac glycosides like Digoxin is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells.[2][3][4] This inhibition leads to a cascade of events resulting in increased cardiac contractility (positive inotropic effect).

Na_K_ATPase_Inhibition This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Contraction Increased Myocardial Contraction SR->Contraction

Caption: Proposed signaling pathway for this compound's inotropic effect based on the known mechanism of other cardiac glycosides.

Potential Therapeutic Effects and Cytotoxicity

Given its structural similarity to other cardiac glycosides, this compound may exhibit:

  • Cardiotonic effects: Potential utility in heart failure and atrial fibrillation by increasing the force of heart muscle contraction.[2][3]

  • Cytotoxic activity: Many cardiac glycosides have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The underlying mechanism is thought to be related to the inhibition of Na+/K+-ATPase, which is often overexpressed in tumor cells.

Experimental Protocols

Specific experimental protocols for this compound are not well-documented. However, general methodologies for the isolation and analysis of cardiac glycosides from Digitalis species can be adapted.

Generalized Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of cardiac glycosides from plant material.

Isolation_Workflow Start Dried & Powdered Digitalis purpurea Leaves Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Glycoside Mixture Evaporation->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Analysis Structural Elucidation (NMR, MS, IR) Isolated_this compound->Analysis

References

A Technical Guide to the Source and Extraction of Digitonin from Digitalis purpurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the sourcing and extraction of Digitonin, a steroidal saponin (B1150181) derived from Digitalis purpurea (foxglove). The document details the methodologies for extraction and purification, presents quantitative data on yields and purity, and illustrates key processes and mechanisms of action through diagrams.

Source of Digitonin

Digitonin is a glycoside that can be obtained from the leaves and seeds of the Digitalis purpurea and Digitalis lanata plants.[1] Historically, Digitalis species have been a source of potent cardiac glycosides like digitoxin (B75463) and digoxin, which are used in treating heart conditions.[2][3] Digitonin, while not used for cardiac effects, is a valuable biochemical tool due to its ability to permeabilize cell membranes by complexing with cholesterol.[4][5][6]

Extraction and Purification of Digitonin

The extraction and purification of Digitonin from Digitalis purpurea is a multi-step process designed to isolate the saponin from other plant constituents. The general workflow involves preparation of the plant material, degreasing, extraction of the glycosides, and subsequent purification of the crude extract.

Experimental Protocols

The following protocols are a synthesis of methodologies described in scientific literature and patents.

2.1.1 Preparation of Plant Material

  • Harvesting and Drying: The leaves of Digitalis purpurea are harvested and promptly dried at temperatures below 60°C to prevent the enzymatic hydrolysis of the glycosides. The moisture content of the dried leaves should not exceed 5%.[2]

  • Pulverization: The dried plant material (leaves or seeds) is finely ground using a high-speed disintegrator to increase the surface area for efficient solvent extraction.[7]

2.1.2 Degreasing of Plant Material

  • The pulverized plant material is placed in a diafiltration cylinder.

  • An ether solvent, such as petroleum ether, is added at a ratio of approximately 3 times the weight of the plant material.

  • The material is soaked and then subjected to diafiltration. The total amount of ether solvent used is about 12 times the weight of the plant material.[7]

  • After diafiltration, the degreased fine powder is evaporated to dryness.[7]

2.1.3 Extraction of Crude Digitonin

  • The degreased powder is transferred to an extractor.

  • An alcohol-water solution (e.g., 60% methanol (B129727) or 70-90% ethanol) is used for reflux extraction.[7] This is typically repeated 1 to 4 times, with each extraction lasting about one hour.[7]

  • The extraction liquids are combined.

  • The alcohol is reclaimed from the united extraction liquid via reduced pressure distillation at a temperature of approximately 50°C, concentrating the extract to about 2/5 to 5/6 of its original volume.[7]

  • The concentrated extract is allowed to stand for 3 to 7 hours.[7]

  • The remaining alcohol is then completely removed by continuing the reduced pressure distillation at a temperature between 75°C and 120°C until no alcohol taste remains, yielding the crude Digitonin product.[7]

2.1.4 Purification of Digitonin

  • Resin Chromatography:

    • A chromatography column is packed with a macroporous adsorbent resin (e.g., D101).

    • The crude Digitonin is loaded onto the column.

    • The column is eluted to separate the Digitonin from other compounds.[7]

  • Recrystallization:

    • Dissolve the partially purified Digitonin in absolute ethanol (B145695) at 75°C (e.g., 6 g in 150 ml).[8]

    • Precipitate the Digitonin by chilling the solution to 0°C for 20 minutes.[8]

    • Separate the crystals by centrifugation at 4°C.[8]

    • Repeat this procedure twice to improve purity.[8]

    • The final product is dried under vacuum.[8]

Data Presentation

The following table summarizes the quantitative data on the yield and purity of Digitonin obtained through the described extraction and purification processes.

ParameterValueSource
Total Yield > 1.5%CN103113452B[7]
Purity > 50%CN103113452B[7]
Recrystallization Recovery ~ 60%Sigma-Aldrich Product Information[8]

Mandatory Visualizations

Experimental Workflow for Digitonin Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Harvest Harvest Digitalis purpurea Dry Dry Plant Material (<60°C) Harvest->Dry Pulverize Pulverize Dry->Pulverize Degrease Degrease with Ether Solvent Pulverize->Degrease Extract Extract with Alcohol-Water Solution Degrease->Extract Concentrate Concentrate Extract (Reduced Pressure) Extract->Concentrate Crude Obtain Crude Digitonin Concentrate->Crude Chromatography Resin Chromatography Crude->Chromatography Recrystallize Recrystallize from Ethanol Chromatography->Recrystallize Dry_Final Dry Final Product Recrystallize->Dry_Final Pure_Digitonin Pure Digitonin Dry_Final->Pure_Digitonin

Caption: Workflow for the extraction and purification of Digitonin.

Mechanisms of Action of Digitalis Glycosides

G cluster_0 Cardiac Glycosides (e.g., Digoxin, Digitoxin) cluster_1 Digitonin (Saponin) CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase Activation NaK_ATPase->Src Activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Contraction ↑ Cardiac Contractility Ca_in->Contraction MAPK MAPK Pathway Src->MAPK Digitonin Digitonin Cholesterol Membrane Cholesterol Digitonin->Cholesterol Complexes with Pore Pore Formation Cholesterol->Pore Disrupts membrane Permeabilization ↑ Membrane Permeability Pore->Permeabilization

Caption: Dual mechanisms of action of Digitalis compounds.

References

Digitonin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Properties and Identification

Digitonin (B1670571) is a steroidal saponin, a natural glycoside extracted from the foxglove plant, Digitalis purpurea.[1] It is widely utilized in cellular biology and biochemistry as a nonionic detergent. Its utility stems from its specific interaction with cholesterol, which allows for the selective permeabilization of cell membranes.

For researchers and professionals in drug development, precise identification and characterization of this compound are crucial. The following table summarizes the key quantitative data for digitonin.

Identifier Value
CAS Number 11024-24-1[1][2][3][4][5]
Molecular Weight 1229.31 g/mol [1][4][5]
Molecular Formula C₅₆H₉₂O₂₉[1][4][5]

Mechanism of Action: Selective Membrane Permeabilization

The primary mechanism of action for digitonin involves its interaction with cholesterol present in cellular membranes.[1][6][7] The plasma membranes of mammalian cells are rich in cholesterol, making them particularly susceptible to digitonin.[8][9] In contrast, the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, contain significantly lower concentrations of cholesterol.[8]

This differential cholesterol content allows for the titration of digitonin to achieve selective permeabilization. At low concentrations, digitonin molecules intercalate into the plasma membrane and form complexes with cholesterol, creating pores.[2][3][5] These pores are large enough to allow the passage of small molecules and proteins, providing researchers with access to the cell's cytosol without disrupting the integrity of intracellular organelles.[5][9][10] At higher concentrations, digitonin can cause complete disruption of the cell membrane, leading to cell lysis.[2]

This selective permeability is a cornerstone of its application in various experimental protocols, enabling the study of cytosolic proteins, the introduction of therapeutic agents into cells, and the isolation of intact organelles.[1][2][8]

Applications in Research and Drug Development

Digitonin's unique properties make it an invaluable tool in a range of research and development applications:

  • Membrane Protein Extraction: As a non-ionic detergent, digitonin is effective in solubilizing membrane-bound proteins while preserving their native structure and function.[11][12][13] This is critical for studies on protein structure, function, and drug interactions.

  • Organelle Isolation: The selective permeability of digitonin allows for the isolation of intact mitochondria and other organelles.[1][4][14][15] By permeabilizing the plasma membrane, cytosolic components can be washed away, leaving the organelles intact for further study.

  • Drug Delivery and Efficacy Studies: In cancer research, digitonin has been shown to enhance the uptake and efficacy of chemotherapeutic drugs like cisplatin (B142131) by increasing cell permeability.[1] This approach is being explored to overcome drug resistance and improve treatment outcomes. Furthermore, digitonin-facilitated delivery of imaging probes allows for the analysis of intracellular signaling pathways, such as the AKT pathway, in living cells.[16][17]

  • Immunofluorescence and aytochemistry: By creating pores in the plasma membrane, digitonin allows antibodies and other labeling agents to access intracellular targets, enabling the visualization and localization of specific proteins and cellular structures.[8]

  • Studies of Nuclear Transport: Digitonin-permeabilized cells are a common model for studying the transport of proteins into and out of the nucleus, as the nuclear envelope remains intact.[9][18]

Experimental Protocols

The following sections provide detailed methodologies for two key experiments utilizing digitonin.

Protocol 1: Selective Permeabilization of Plasma Membrane for Cytosolic Protein Analysis

This protocol outlines the steps for selectively permeabilizing the plasma membrane of cultured cells to allow for the analysis of cytosolic proteins or the introduction of macromolecules.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Permeabilization buffer (e.g., hypotonic buffer)

  • Ice bath

  • Centrifuge

Methodology:

  • Cell Preparation: Harvest cultured cells and wash them with ice-cold PBS to remove any remaining media. Pellet the cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes at 4°C.

  • Resuspension: Carefully discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold permeabilization buffer.

  • Digitonin Treatment: Add digitonin to the cell suspension to achieve the desired final concentration. The optimal concentration needs to be determined empirically for each cell type but typically ranges from 10 to 50 µg/mL for selective permeabilization.

  • Incubation: Incubate the cells on ice for a short period (e.g., 5-10 minutes) with gentle agitation. The incubation time should be optimized to ensure sufficient permeabilization without causing cell lysis.

  • Washing: Pellet the permeabilized cells by centrifugation.

  • Downstream Analysis: The permeabilized cells can now be used for various downstream applications, such as immunofluorescence staining of cytosolic proteins or the introduction of specific antibodies or drugs.

Protocol 2: Isolation of Mitochondria from Mammalian Cells

This protocol describes a method for isolating mitochondria from cultured mammalian cells using digitonin to selectively rupture the plasma membrane.

Materials:

  • Cultured mammalian cells

  • PBS

  • Hypotonic buffer

  • Digitonin solution (e.g., 0.2%)

  • Isotonic buffer (2x concentration)

  • Centrifuge

Methodology:

  • Cell Harvesting: Wash the cultured cells with 1X PBS and pellet them by centrifugation at 215 x g for 5 minutes at 4°C.[14]

  • Hypotonic Swelling: Resuspend the cell pellet in 500 µl of hypotonic buffer and incubate on ice for 5 minutes.[14]

  • Cell Lysis: Add 50 µl of 0.2% digitonin to achieve a final concentration of 0.02%.[14] Vortex the suspension vigorously for 5-10 seconds every minute for a total of 5 minutes.[14]

  • Isotonic Restoration: Add an equal volume (500 µl) of 2x isotonic buffer to the samples.[14]

  • Removal of Debris: Centrifuge the suspension immediately at 700 x g for 10 minutes at 4°C to pellet unbroken cells and cell debris.[14]

  • Mitochondrial Pellet: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C.[14] The resulting pellet contains the isolated mitochondria, while the supernatant is the cytoplasmic fraction.[14]

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the workflows for selective plasma membrane permeabilization and a simplified signaling pathway that can be studied using this technique.

selective_permeabilization_workflow start Start: Cultured Cells wash Wash with PBS start->wash resuspend Resuspend in Permeabilization Buffer wash->resuspend add_digitonin Add Digitonin (Low Concentration) resuspend->add_digitonin incubate Incubate on Ice add_digitonin->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge permeabilized_cells Permeabilized Cells centrifuge->permeabilized_cells downstream Downstream Applications (e.g., Immunofluorescence, Drug Introduction) permeabilized_cells->downstream

Workflow for Selective Plasma Membrane Permeabilization.

signaling_pathway_access cluster_cell Cell Interior extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor cytosolic_protein Cytosolic Signaling Protein receptor->cytosolic_protein Activates permeabilized_cell Digitonin-Permeabilized Cell nucleus Nucleus cytosolic_protein->nucleus Translocates antibody Fluorescent Antibody antibody->cytosolic_protein Binds to cellular_response Cellular Response nucleus->cellular_response

Accessing Cytosolic Signaling Pathways with Digitonin.

References

Unlocking the Cell: A Technical Guide to Cell Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fastidious gatekeeper, maintains the intricate balance of the intracellular environment. For researchers and drug development professionals, gaining access to this internal machinery is paramount for understanding cellular function, developing novel therapeutics, and advancing biological frontiers. This technical guide delves into the core principles of cell membrane permeabilization, offering a comprehensive overview of the methodologies employed to transiently breach this barrier. We will explore the mechanisms, experimental protocols, and downstream cellular responses, providing a foundational understanding for the effective application of these powerful techniques.

Fundamental Principles of Membrane Permeabilization

Cell membrane permeabilization, also known as electropermeabilization in the context of electrical methods, is the process of inducing temporary pores or disruptions in the lipid bilayer of a cell's plasma membrane.[1] This controlled breach allows for the passage of otherwise impermeant molecules, such as DNA, RNA, proteins, and therapeutic drugs, into the cytoplasm.[1] The ideal permeabilization technique achieves efficient molecule delivery while minimizing cytotoxicity and maintaining the cell's physiological integrity.

The choice of permeabilization method is dictated by the specific application, the type of molecule to be delivered, and the cell type being targeted. Broadly, these techniques can be categorized into three main classes: chemical, physical, and biological.

Methodologies for Cell Membrane Permeabilization

Chemical Permeabilization

Chemical methods employ a variety of agents that interact with and disrupt the lipid bilayer. These are widely used for applications such as intracellular staining and the introduction of small molecules.

2.1.1. Detergents: Detergents are amphipathic molecules that can integrate into the cell membrane, leading to the formation of pores or the complete solubilization of the membrane at higher concentrations.

  • Saponin (B1150181): A mild, non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, creating pores that allow the passage of antibodies and other macromolecules.[2] It is often used in intracellular staining protocols because it tends to leave organellar membranes intact.[2]

  • Digitonin (B1670571): Similar to saponin, digitonin complexes with cholesterol, leading to the formation of pores.[3] By carefully titrating its concentration, it's possible to selectively permeabilize the plasma membrane while leaving intracellular membranes, which have lower cholesterol content, largely unaffected.[3][4]

  • Triton X-100 and Tween-20: These are non-ionic detergents that are more disruptive than saponin and digitonin. They can solubilize both plasma and organellar membranes, making them suitable for applications requiring access to nuclear or other intracellular compartments.

2.1.2. Organic Solvents: Solvents like methanol (B129727) and acetone (B3395972) can permeabilize cells by extracting lipids from the membrane. This method is often harsh and can lead to protein denaturation, which can be advantageous for certain immunofluorescence applications where protein fixation is also desired.

Physical Permeabilization

Physical methods utilize external forces to create transient pores in the cell membrane. These techniques are particularly useful for delivering larger molecules like plasmids and siRNA.

2.2.1. Electroporation: This technique involves the application of a controlled electrical field to the cells. The electrical pulse creates a temporary potential difference across the cell membrane, leading to the formation of transient aqueous pores.[5] The size and duration of these pores can be modulated by adjusting the electrical parameters, such as voltage, pulse length, and the number of pulses.[6]

2.2.2. Sonoporation: Sonoporation employs ultrasound waves to induce transient pores in the cell membrane. The process is often enhanced by the use of microbubbles, which are gas-filled microspheres that cavitate (oscillate and collapse) in response to the ultrasound field. This cavitation creates microjets and shockwaves that locally disrupt the cell membrane, facilitating molecule uptake.[7][8] The efficiency of sonoporation is dependent on various parameters, including ultrasound frequency, pressure, and the properties of the microbubbles.[7]

Biological Permeabilization

Certain biological molecules, primarily bacterial toxins, can form pores in cell membranes. These pore-forming toxins (PFTs) can be harnessed as tools for controlled permeabilization in research settings. Examples include streptolysin-O (SLO) and α-hemolysin, which can create pores of defined sizes, allowing for the delivery of molecules of specific dimensions.

Quantitative Analysis of Permeabilization

The effectiveness of any permeabilization technique is a balance between maximizing the delivery of the desired molecule and minimizing cell death. The following tables summarize key quantitative parameters for different permeabilization methods.

Table 1: Comparison of Electroporation Parameters and Efficiencies for Different Cell Types

Cell TypeElectroporation Parameters (Voltage, Pulse Length)Transfection Efficiency (%)Cell Viability (%)Reference
FibroblastsVaries with cell line1 in 10³ to 10⁴ (stable)Variable[5]
HeLa10 nM siRNA~20% (siRNA)Not specified[9]
MDA-MB-46810 nmol siRNANot specified74% (Trypan Blue)[10]
LymphocytesNot specified40-60% (initial)40-60%[11]

Table 2: Sonoporation Parameters and Outcomes

ParameterConditionEffect on PermeabilizationEffect on Cell ViabilityReference
Acoustic Pressure 0.05 to 3.5 MPaIncreases with pressureDecreases with pressure[12]
500 kPa (optimal for 250 kHz)58% (1.2 kDa), 29% (4 kDa)Reduced above 500 kPa[13][14]
Pulse Frequency 0.5 to 5.0 MHzDecreases with frequencyIncreases with frequency[12]
Pulse Duration 4 to 32 µsIncreases with durationDecreases with duration[12]
Insonation Time 0.1 to 900 sIncreases with timeDecreases with time[12]
Microbubble Size 2 µm vs 6 µmHigher uptake with 2 µmHigher with 2 µm[15]
Molecule Size 1.2 kDa to 70 kDaDecreases with increasing sizeNot directly correlated[13][14]

Table 3: Chemical Permeabilization Agents - Concentrations and Applications

AgentTypical ConcentrationPrimary ApplicationNotesReference
Saponin 0.1% (w/v)Intracellular Staining (Flow Cytometry)Reversible permeabilization; preserves organellar membranes.[2][16]
Digitonin 10 µg/mL to 20 µMSelective plasma membrane permeabilizationConcentration must be optimized for each cell type.[17][18]
Triton X-100 0.1-0.3%Intracellular Staining (Cytosolic & Nuclear)More disruptive; can solubilize organellar membranes.[2]
Tween-20 0.2%Intracellular StainingSimilar to Triton X-100.[19]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable permeabilization experiments.

Protocol for Intracellular Staining using Saponin

This protocol is adapted for flow cytometry applications.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold PBS containing 1% BSA.

  • (Optional) Surface Staining: If performing surface staining, incubate cells with directly conjugated antibodies for 30 minutes at 4°C, protected from light.

  • Wash: Wash cells once with 3 mL of PBS/BSA by centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of 4% paraformaldehyde per 1 x 10⁶ cells. Incubate for 20 minutes at room temperature.

  • Wash: Wash cells once with 3 mL of PBS/BSA.

  • Permeabilization: Resuspend the cell pellet in 100 µL of 0.1% saponin in PBS per 1 x 10⁶ cells. Incubate for 15 minutes at room temperature.[16]

  • Intracellular Staining: Aliquot 100 µL of the permeabilized cell suspension into tubes containing the appropriate dilution of the directly conjugated intracellular antibody.

  • Incubation: Incubate for at least 30 minutes at 4°C, protected from light.

  • Wash: Wash cells once with 3 mL of 0.1% saponin solution.

  • Resuspension: Resuspend the cell pellet in 200 µL of 0.5% paraformaldehyde.

  • Analysis: Acquire data using a flow cytometer within 24 hours.[16]

Protocol for Selective Plasma Membrane Permeabilization using Digitonin

This protocol is a general guideline and requires optimization for specific cell types and applications.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate culture vessels.

  • Wash: Gently wash the cells three times with KHM buffer (or a suitable alternative) at the desired experimental temperature (20-37°C).

  • Pre-permeabilization Imaging (Optional): If using microscopy, acquire initial images of the cells.

  • Permeabilization: Add an equal volume of KHM buffer containing the optimized concentration of digitonin to the cells. A starting concentration of 20 µM is often effective for many cell lines.[18]

  • Monitoring Permeabilization: Effective permeabilization of the plasma membrane can be monitored by the loss of a fluorescent signal from a co-incubated soluble fluorescent protein, which should occur within 10-60 seconds.[18]

  • Subsequent Steps: Proceed with the intended application, such as the introduction of antibodies, drugs, or the measurement of intracellular enzyme activity.

Generalized Protocol for Electroporation of Mammalian Cells

The optimal electroporation parameters are highly cell-type dependent. This protocol provides a general framework.

  • Cell Preparation: Harvest cells in the exponential growth phase. Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in a suitable electroporation buffer (e.g., low-salt buffer).[9]

  • DNA/siRNA Preparation: Prepare the nucleic acid to be transfected at an appropriate concentration (e.g., 1-5 µg of plasmid DNA or 10 nM siRNA).[6][9]

  • Electroporation:

    • Mix the cell suspension with the nucleic acid solution.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Apply the optimized electrical pulse (voltage, pulse length, number of pulses) using an electroporator.

  • Recovery: Allow the cells to recover in the cuvette for a short period (e.g., 10 minutes) at room temperature.

  • Plating: Gently transfer the cells to a pre-warmed culture dish containing the appropriate growth medium.

  • Analysis: Assay for gene expression or knockdown after an appropriate incubation period (e.g., 24-72 hours).

Cellular Signaling in Response to Membrane Permeabilization

The disruption of the plasma membrane triggers a cascade of cellular responses aimed at repairing the damage and restoring homeostasis. Two key signaling pathways are prominently involved:

Calcium Signaling and Membrane Repair

A breach in the plasma membrane leads to a rapid influx of extracellular calcium into the cytosol. This surge in intracellular calcium acts as a critical second messenger, initiating a series of events to repair the membrane.

Calcium_Signaling_Membrane_Repair Membrane_Damage Membrane Damage Ca_Influx Ca²⁺ Influx Membrane_Damage->Ca_Influx Annexins Annexins Ca_Influx->Annexins Exocytosis Exocytosis Ca_Influx->Exocytosis Endocytosis Endocytosis Ca_Influx->Endocytosis Actomyosin_Contraction Actomyosin (B1167339) Contraction Ca_Influx->Actomyosin_Contraction Vesicle_Aggregation Vesicle Aggregation Annexins->Vesicle_Aggregation Membrane_Patching Membrane Patching Vesicle_Aggregation->Membrane_Patching Exocytosis->Membrane_Patching Pore_Removal Pore Removal Endocytosis->Pore_Removal Wound_Closure Wound Closure Actomyosin_Contraction->Wound_Closure

Caption: Calcium-mediated membrane repair pathway.

This influx of calcium triggers the recruitment of annexins, a family of calcium-dependent phospholipid-binding proteins, to the site of injury. Annexins facilitate the aggregation of intracellular vesicles, which then fuse with the plasma membrane in a process called exocytosis to create a "patch" over the damaged area.[20] Calcium also stimulates endocytosis to remove pores and damaged membrane components, and activates the actomyosin cytoskeleton to generate contractile forces that help to seal the wound.[20][21]

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Mechanical stress on the cell membrane, such as that induced by physical permeabilization methods, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and stress responses.

MAPK_Signaling_Pathway Membrane_Stress Mechanical Membrane Stress MAPKKK MAPKKK (e.g., MEKK, Raf) Membrane_Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) MAPK->Cellular_Response

Caption: Simplified MAPK signaling cascade.

The MAPK cascade consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[22] Mechanical stress can activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38.[22] These activated MAPKs can then translocate to the nucleus to regulate gene expression, leading to various cellular responses.

Experimental Workflow Visualizations

Workflow for Quantifying Permeabilization Efficiency and Cell Viability

Permeabilization_Quantification_Workflow Start Start: Cell Culture Permeabilization Apply Permeabilization Method (e.g., Electroporation, Sonoporation, Chemical) Start->Permeabilization Incubation Incubate with Fluorescent Marker (e.g., Propidium Iodide, Fluorescent Dextran) Permeabilization->Incubation Analysis Analyze by Flow Cytometry or Microscopy Incubation->Analysis Efficiency Quantify Permeabilization Efficiency (% of Marker-Positive Cells) Analysis->Efficiency Viability Quantify Cell Viability (% of Viable Cells - e.g., PI-negative) Analysis->Viability End End Efficiency->End Viability->End

Caption: Workflow for assessing permeabilization.

Workflow for Western Blot Analysis of MAPK Activation

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE and Protein Transfer to Membrane Quantification->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-phospho-ERK) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis: Densitometry Detection->Analysis End End Analysis->End

Caption: Western blot analysis workflow.

Conclusion

The ability to transiently permeabilize the cell membrane is a cornerstone of modern cell biology and drug development. This guide has provided an in-depth overview of the fundamental principles, methodologies, and cellular responses associated with this critical technique. By understanding the nuances of each method, from the gentle pore formation by saponin to the powerful delivery capabilities of electroporation and sonoporation, researchers can select and optimize the most appropriate approach for their specific needs. Furthermore, an appreciation of the downstream signaling events, such as calcium-mediated repair and MAPK activation, is essential for interpreting experimental results and understanding the full impact of membrane permeabilization on cellular physiology. As technology continues to advance, so too will our ability to precisely and efficiently access the intracellular world, paving the way for new discoveries and therapeutic innovations.

References

An In-depth Technical Guide to the Solubility of Digitonin in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Digitonin, a steroidal saponin (B1150181) widely used in biomedical research for its ability to permeabilize cell membranes and solubilize proteins. Understanding the solubility of Digitonin in various solvents is critical for the preparation of stock solutions, the design of experimental protocols, and the interpretation of research findings. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Quantitative Solubility of Digitonin

The solubility of Digitonin is influenced by several factors, including the purity of the compound, the solvent, temperature, and the presence of other solutes. The following table summarizes the reported solubility of Digitonin in common laboratory solvents. It is important to note that commercial preparations of Digitonin can vary in purity, which may affect solubility.

SolventTemperatureSolubilityConcentration (mM)Notes
Water Room TemperatureInsoluble; forms a soapy suspension.[1]-Commercial Digitonin is not readily soluble in water at room temperature.[1]
Boiling (95-98°C) then cooled~5% (w/v)~40.7 mMA clear solution can be obtained by heating, which should remain stable for at least 24 hours after cooling.[2][3]
Room Temperature (Water-soluble grade)100 mg/mL~81.3 mMSpecially formulated water-soluble grades of Digitonin are available.[4][5]
Ethanol (absolute) Room Temperature1 g in 57 mL (approx. 17.5 mg/mL)~14.2 mM-
Ethanol (95%) Room Temperature1 g in 220 mL (approx. 4.5 mg/mL)~3.7 mM-
Ethanol (warm) Not specified100 mg in 4 mL (25 mg/mL)~20.3 mMHeating increases solubility.[6]
Methanol Not specifiedSoluble-Specific quantitative data is not readily available, but it is used as a solvent for optical activity measurements, implying good solubility.[2]
Dimethyl Sulfoxide (DMSO) Room TemperatureApprox. 30 mg/mL~24.4 mMDigitonin is readily soluble in DMSO.[7][8]
Dimethylformamide (DMF) Room TemperatureApprox. 30 mg/mL~24.4 mMSimilar to DMSO, Digitonin is soluble in DMF.[8][9]
Chloroform Not specifiedInsoluble-Digitonin is generally considered insoluble in chloroform.[3]

Note: The molecular weight of Digitonin is approximately 1229.3 g/mol .[1] Molar concentrations are calculated based on this value.

Experimental Protocols

2.1. Protocol for Preparing an Aqueous Solution of Standard Digitonin

This protocol is adapted from procedures for dissolving standard-grade Digitonin in water, which requires heating.

Materials:

  • Digitonin powder

  • Deionized or distilled water

  • Heat-resistant glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of Digitonin powder.

  • Add the appropriate volume of water to achieve the target concentration (e.g., for a 5% w/v solution, add 50 mg of Digitonin to 1 mL of water).

  • Place the suspension on a heating plate with stirring.

  • Heat the solution to 95-98°C while stirring continuously until the Digitonin is completely dissolved.[2][3]

  • Once dissolved, remove the solution from the heat and allow it to cool to room temperature.

  • The solution should remain clear.[2] If any precipitate forms after cooling, it can be removed by filtration.[3]

  • For sterile applications, filter the final solution through a 0.22 µm sterile filter.

2.2. Protocol for Determining the Solubility of a Saponin (e.g., Digitonin)

This is a general qualitative and semi-quantitative method for assessing the solubility of a saponin in a given solvent.

Materials:

  • Saponin extract (e.g., Digitonin)

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

  • Small glass vials or test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh a small amount of the dried saponin extract (e.g., 1 mg) and place it into a vial.[10]

  • Add a measured volume of the solvent to be tested (e.g., 1 mL).[10]

  • Vigorously shake or vortex the mixture for a set period to ensure thorough mixing.

  • Allow the solution to stand at room temperature and visually observe for any undissolved particles. The presence of solid residues indicates that the solution is saturated.[10]

  • For a more quantitative assessment, create a series of solutions with increasing concentrations of the saponin in the solvent.

  • After mixing and allowing them to equilibrate, centrifuge the samples to pellet any undissolved material.

  • The concentration of the supernatant in the highest concentration sample that shows no pellet can be considered an approximation of the solubility limit.

Visualizing Key Concepts and Workflows

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Digitonin.

G Experimental Workflow for Digitonin Solubility Determination A Weigh Digitonin B Add Solvent A->B C Mix Thoroughly (Vortex/Stir) B->C D Equilibrate C->D E Visual Observation D->E I Clear Solution? E->I F Centrifuge G Analyze Supernatant F->G H Determine Solubility G->H I->F No I->H Yes

Workflow for determining Digitonin solubility.

3.2. Conceptual Relationship between Solvent Polarity and Digitonin Solubility

Digitonin is an amphipathic molecule, possessing both a hydrophobic steroidal aglycone and a hydrophilic pentasaccharide chain. Its solubility is therefore dependent on the polarity of the solvent.

G Digitonin Solubility vs. Solvent Polarity cluster_0 High Polarity cluster_1 Intermediate Polarity cluster_2 High Polarity (Aprotic) cluster_3 Low Polarity Water Water (with heating) Ethanol Ethanol Methanol Methanol DMSO DMSO DMF DMF Chloroform Chloroform (Insoluble) Digitonin Digitonin Digitonin->Water Soluble Digitonin->Ethanol Soluble Digitonin->Methanol Soluble Digitonin->DMSO Very Soluble Digitonin->DMF Very Soluble Digitonin->Chloroform Insoluble

Digitonin's solubility in relation to solvent polarity.

References

Safety and handling precautions for Digitonin powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Digitonin (B1670571) Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction to Digitonin

Digitonin (CAS No: 11024-24-1) is a steroidal saponin (B1150181), a glycoside extracted from the foxglove plant Digitalis purpurea.[1] It is a non-ionic detergent widely utilized in biochemical and cell biology research. Its primary application is the permeabilization of cell membranes, which it achieves by complexing with cholesterol and other membrane lipids.[2][3] This property allows for the selective extraction of cellular components, solubilization of membrane proteins, and the introduction of substances into the cytoplasm.[3][4] However, its potent biological activity is coupled with significant toxicity, necessitating strict safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with Digitonin powder and outlines detailed procedures for its safe use in a laboratory setting.

Hazard Identification and Classification

Digitonin is classified as acutely toxic and requires careful handling to avoid exposure.[5] The substance is categorized as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

Signal Word: Danger [6][7]

Hazard Pictogram:

  • GHS06: Skull and Crossbones[6][7]

Hazard Statements:

  • H301: Toxic if swallowed.[1][7]

  • H311: Toxic in contact with skin.[1][7]

  • H330 / H331: Fatal or toxic if inhaled.[1][6][8]

  • H373: May cause damage to organs through prolonged or repeated exposure.[9]

Precautionary Statements (Selected):

  • P260 / P261: Do not breathe/avoid breathing dust.[7][9]

  • P264: Wash skin thoroughly after handling.[9]

  • P270: Do not eat, drink or smoke when using this product.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7][10]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • P405: Store locked up.[9]

Toxicological and Physical Data

The primary hazard of Digitonin is its acute toxicity. The available quantitative data and key physical properties are summarized below.

Table 1: Acute Toxicity Data
Route of ExposureSpeciesValueReference
OralRatLD50: 50 mg/kg[11]
Table 2: Physical and Chemical Properties
PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₅₆H₉₂O₂₉[1]
Molecular Weight 1229.3 g/mol [8]
Melting Point ~230 - 240 °C (decomposes)[1][8]
Solubility Soluble in ethanol (B145695).[12] Poorly soluble in water; forms soapy suspensions.[1][13] Can be dissolved in water or buffer with heating (95-100°C).[13]

Mechanism of Action: Membrane Permeabilization

Digitonin's utility and toxicity stem from its interaction with cholesterol in eukaryotic cell membranes.[2][14] As an amphipathic molecule, it has both a hydrophilic sugar region and a hydrophobic sterol tail.[2] This structure allows it to insert into the lipid bilayer, where it specifically binds to cholesterol molecules.[15][16] This binding event displaces cholesterol from the membrane core, leading to the formation of pores or complexes.[14][15] At low concentrations, this results in selective permeabilization of the plasma membrane, allowing passage of small molecules, while at higher concentrations, it causes complete membrane disruption and cell lysis.[2][3]

G cluster_membrane Cell Membrane (Cholesterol Rich) chol1 C chol2 C pore Pore Formation chol2->pore Forms Complex chol3 C phospholipid1 P phospholipid2 P phospholipid3 P phospholipid4 P digitonin Digitonin Powder digitonin->chol2 Binds to Cholesterol (C) lysis Cell Lysis (High Conc.) pore->lysis permeabilization Selective Permeabilization (Low Conc.) pore->permeabilization cluster_membrane cluster_membrane

Caption: Mechanism of Digitonin-induced cell membrane disruption.

Safe Handling, Storage, and Disposal

Engineering Controls & Work Practices
  • Ventilation: Always handle Digitonin powder inside a certified chemical fume hood, especially when weighing or transferring the substance, to prevent inhalation of dust.[5][7]

  • Avoid Dust: Minimize the generation of dust during handling.[5] Use smooth, careful motions when scooping or transferring powder.

  • Hygiene: Do not eat, drink, or smoke in areas where Digitonin is handled.[10] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

  • Access Control: Store Digitonin in a locked cabinet or a secure area accessible only to authorized personnel.[9]

Storage
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][10]

  • Protect from light and moisture, as the substance is light-sensitive and hygroscopic.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

Disposal
  • Dispose of waste Digitonin and contaminated materials as hazardous chemical waste.[5]

  • Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.[5]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure via inhalation, skin contact, or eye contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and dispose of them properly after handling.[8][9]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield to protect against dust particles.[17]

  • Body Protection: Wear a fully buttoned lab coat. For tasks with a higher risk of spillage, consider impervious clothing.[17]

  • Respiratory Protection: If working outside a fume hood is unavoidable (not recommended), a full-face respirator with an appropriate particulate filter is required.[17]

First Aid and Emergency Procedures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.

  • Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call emergency medical services.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a Poison Control Center or doctor immediately.[10]

Experimental Protocols

Protocol: Safe Weighing and Handling of Digitonin Powder

This protocol minimizes aerosolization and exposure risk.

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles, face shield). Ensure the chemical fume hood is on and operating correctly.

  • Work Area: Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills. Place the analytical balance inside the fume hood if possible. If not, weigh the powder inside the hood and transfer it to the balance.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of Digitonin powder from the stock container to a pre-tared weighing vessel. Avoid dropping the powder from a height.

  • Container Closure: Promptly and securely close the main Digitonin stock container.

  • Cleanup: Carefully wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual powder. Dispose of all contaminated materials (weighing paper, paper towels, gloves) in a designated hazardous waste container.

  • Final Steps: Wash hands thoroughly after completing the task.

Protocol: Preparation of a Digitonin Stock Solution

Digitonin has poor water solubility; heating or using an organic solvent is required.[13]

Method A: Using an Organic Solvent (e.g., Ethanol)

  • Following the safe weighing protocol (8.1), weigh the required amount of Digitonin powder into a suitable container (e.g., a conical tube).

  • Inside the fume hood, add the required volume of ethanol (e.g., for a 10 mg/mL solution) to the powder.[12]

  • Cap the container securely and vortex or mix until the powder is fully dissolved.

Method B: Using an Aqueous Buffer with Heating

  • Weigh the required amount of Digitonin powder into a heat-safe glass container (e.g., a glass beaker or bottle).

  • Add the required volume of water or buffer (e.g., HEPES).[13]

  • Place the container on a hot plate with a magnetic stirrer inside the fume hood.

  • Gently heat the solution to 95-100°C while stirring until the Digitonin is fully dissolved, resulting in a clear solution.[13]

  • Allow the solution to cool to room temperature. Freshly prepared solutions should be used, as they can become turbid upon standing or cooling.[12] Any precipitate that forms upon cooling to 4°C can be removed by filtration.[13]

Protocol: Emergency Spill Cleanup

This protocol is for small spills of Digitonin powder inside a laboratory.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • PPE: Don appropriate PPE, including respiratory protection, gloves, a lab coat, and eye protection.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[18] Do NOT use water, as this may create a soapy suspension that is harder to control.[1]

  • Collection: Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the material into a designated, labeled hazardous waste container.[17] Avoid any actions that could generate dust.

  • Decontamination: Wipe the spill area with a damp cloth. Decontaminate all tools and reusable PPE.

  • Disposal: Dispose of all contaminated materials (absorbent, cloths, disposable PPE) as hazardous waste according to institutional guidelines.

Workflow and Logic Diagrams

G start Start: Weigh Digitonin ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood weigh 3. Carefully Weigh Powder (Minimize Dust) fume_hood->weigh dissolve 4. Add Solvent/Buffer (Ethanol or Heated Aqueous) weigh->dissolve mix 5. Mix Until Dissolved dissolve->mix cleanup 6. Clean Work Area & Dispose of Waste mix->cleanup end End: Stock Solution Ready cleanup->end

Caption: Experimental workflow for safely weighing and preparing a Digitonin solution.

G hazard Hazard: Digitonin Powder Exposure (Inhalation, Dermal, Ingestion) eng Engineering Controls (Most Effective) - Chemical Fume Hood hazard->eng Primary Control admin Administrative Controls - Safe Work Protocols (SOPs) - Restricted Access - Mandatory Training eng->admin Secondary Control ppe Personal Protective Equipment (PPE) (Least Effective) - Respirator, Gloves, Goggles, Lab Coat admin->ppe Final Barrier

Caption: Hazard control hierarchy for managing Digitonin exposure risks.

References

Diginin: A Technical Guide to its Isolation, Synthesis, and Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with the cardiac glycoside diginin. While the total chemical synthesis of this compound has not been extensively reported, this document provides a comprehensive overview of its isolation from natural sources, the synthesis of its aglycone and related structures, and the generation of its derivatives.

Introduction to this compound

This compound is a cardiac glycoside isolated from the leaves of Digitalis purpurea L. (Scrophulariaceae). Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase enzyme. Mild hydrolysis of this compound yields its aglycone, diginigenin, and the deoxy sugar, diginose.

Chemical Profile of this compound:

PropertyValue
CAS Registry Number 467-53-8
Molecular Formula C28H40O7
Molecular Weight 488.61 g/mol
IUPAC Name (3β,12α,14β,17α,20S)-3-[(2,6-Dideoxy-3-O-methyl-D-lyxo-hexopyranosyl)oxy]-12,20-epoxypregn-5-ene-11,15-dione

Isolation of this compound from Digitalis purpurea

The primary method for obtaining this compound is through extraction from the dried leaves of Digitalis purpurea. The general workflow for isolating cardiac glycosides can be adapted for the specific isolation of this compound.

Experimental Protocol: Isolation and Purification
  • Extraction:

    • Dried and powdered leaves of Digitalis purpurea are subjected to reflux extraction with an ethanol (B145695)/water mixture (typically 70-90% ethanol).[1]

    • The resulting extract is filtered, and the ethanol is removed under reduced pressure to yield a crude extract.[1]

  • Purification:

    • The crude extract is subjected to ultrafiltration to remove high molecular weight impurities.[1]

    • The ultrafiltrate is then extracted with a chlorine-containing organic solvent. The organic layer, containing the glycosides, is collected.[1]

    • The organic solvent is evaporated to yield a dry powder.

    • Further purification can be achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate this compound from other cardiac glycosides.

Experimental Workflow: this compound Isolation

G cluster_0 Extraction cluster_1 Purification Dried Digitalis purpurea leaves Dried Digitalis purpurea leaves Reflux with Ethanol/Water Reflux with Ethanol/Water Dried Digitalis purpurea leaves->Reflux with Ethanol/Water Filtration Filtration Reflux with Ethanol/Water->Filtration Crude Extract (Aqueous) Crude Extract (Aqueous) Filtration->Crude Extract (Aqueous) Ultrafiltration Ultrafiltration Crude Extract (Aqueous)->Ultrafiltration Liquid-Liquid Extraction Liquid-Liquid Extraction Ultrafiltration->Liquid-Liquid Extraction Evaporation of Organic Layer Evaporation of Organic Layer Liquid-Liquid Extraction->Evaporation of Organic Layer Column Chromatography Column Chromatography Evaporation of Organic Layer->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Workflow for the isolation of this compound.

Synthesis of Diginigenin and Related Aglycones

While a direct total synthesis of diginigenin is not well-documented, the synthesis of the closely related cardiac aglycone, digitoxigenin (B1670572), has been reported and serves as a valuable reference. The synthesis involves the construction of the steroid core followed by the introduction of the butenolide ring.

Experimental Protocol: Synthesis of Digitoxigenin (Illustrative)

The synthesis of digitoxigenin is a multi-step process. A key step often involves the elaboration of a steroid precursor. For instance, a common strategy might involve:

  • Formation of the Butenolide Ring: A C21 steroid precursor can be reacted with a glyoxylate (B1226380) reagent to form a key intermediate. This intermediate is then cyclized and dehydrated to form the characteristic unsaturated lactone ring.

  • Stereochemical Control: The stereochemistry at various chiral centers is crucial for biological activity and is established through stereoselective reactions during the synthesis of the steroid nucleus.

Due to the complexity and length of a total synthesis, for detailed step-by-step procedures, researchers are directed to specialized literature such as the doctoral thesis of Stephen F. Donovan on the "Synthesis of Cardiac Aglycones: Digitoxigenin".[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the aglycone, diginigenin, or a related aglycone like digitoxigenin. Modifications can be made at the hydroxyl groups or the lactone ring.

Experimental Protocol: Synthesis of 3-Amino Analogues of Digoxigenin (B1670575)
  • Preparation of 3-amino analogues: 3α-Amino and 3β-amino analogues of digoxigenin can be prepared.[3]

  • Acetylation: The 12β-acetate derivatives can also be synthesized.[3]

Experimental Protocol: Synthesis of 3β-Esters of Digitoxigenin
  • Esterification: The 3β-hydroxy group of digitoxigenin can be esterified with various α-amino acids to produce a series of 3β-esters.[4]

Experimental Workflow: Synthesis of this compound Derivatives

G Diginigenin Diginigenin Modification Reaction Modification Reaction Diginigenin->Modification Reaction Purification Purification Modification Reaction->Purification Characterization Characterization Purification->Characterization This compound Derivative This compound Derivative Characterization->this compound Derivative

General workflow for derivative synthesis.

Biological Activity and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the inhibition of the Na+/K+-ATPase pump in myocardial cells.

Signaling Pathway: Na+/K+-ATPase Inhibition

G This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase->Increased Intracellular Na+ Decreased Na+/Ca2+ Exchanger Activity Decreased Na+/Ca2+ Exchanger Activity Increased Intracellular Na+->Decreased Na+/Ca2+ Exchanger Activity Increased Intracellular Ca2+ Increased Intracellular Ca2+ Decreased Na+/Ca2+ Exchanger Activity->Increased Intracellular Ca2+ Increased Myocardial Contractility Increased Myocardial Contractility Increased Intracellular Ca2+->Increased Myocardial Contractility

Mechanism of action of this compound.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis of this compound derivatives. Actual data should be obtained from specific experimental findings.

Table 1: Synthesis of 3β-Amino-Digoxigenin

StepReagentReaction Time (h)Temperature (°C)Yield (%)
1Reagent A42585
2Reagent B12070
3Reagent C25090

Table 2: Spectroscopic Data for a Hypothetical this compound Derivative

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃) δ 5.89 (s, 1H), 4.98 (d, J = 8.0 Hz, 1H), 0.95 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 174.2, 171.5, 117.8, 84.3, 77.2, 41.5, 21.7
Mass Spectrometry (ESI) m/z 505.3 [M+H]⁺

References

Digitonin in Cell Biology: A Technical Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571), a steroidal saponin (B1150181) derived from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology. Its utility stems from its ability to selectively permeabilize cell membranes based on their cholesterol content. The plasma membrane of mammalian cells, being rich in cholesterol, is highly susceptible to digitonin's action. In contrast, intracellular organellar membranes, such as those of mitochondria and the endoplasmic reticulum, contain significantly less cholesterol, allowing for a targeted approach to cellular interrogation. This technical guide provides an in-depth review of the core applications of digitonin, complete with experimental protocols and quantitative data to empower researchers in their cellular studies.

Mechanism of Action: A Cholesterol-Dependent Process

Digitonin's mechanism of action is fundamentally linked to its interaction with membrane cholesterol. As a nonionic detergent, digitonin molecules intercalate into the lipid bilayer and form complexes with cholesterol. This interaction leads to the formation of pores in the membrane. At low concentrations, these pores are of a size that permits the passage of small molecules and proteins while leaving larger organelles intact. However, the concentration of digitonin is a critical parameter that must be optimized for each specific cell type and experimental goal, as excessive concentrations can lead to the disruption of intracellular membranes and complete cell lysis.

cluster_membrane Plasma Membrane (High Cholesterol) cholesterol Cholesterol complex Digitonin-Cholesterol Complex cholesterol->complex Forms digitonin Digitonin digitonin->cholesterol Binds to pore Pore Formation complex->pore Induces permeabilization Selective Permeabilization pore->permeabilization Results in

Digitonin's interaction with plasma membrane cholesterol.

Core Applications and Experimental Protocols

Digitonin's unique properties make it invaluable for a range of applications in cell biology, from studying intracellular processes to isolating specific cellular components.

Selective Plasma Membrane Permeabilization for Immunofluorescence

Selective permeabilization is crucial for allowing antibodies to access intracellular antigens without disrupting the overall cellular architecture. Digitonin is an ideal reagent for this purpose.

Quantitative Data for Plasma Membrane Permeabilization

Cell TypeDigitonin ConcentrationIncubation TimeTemperatureNotes
General Mammalian Cells10 - 50 µg/mL5 - 15 min4°C or Room TempConcentration must be optimized for each cell line.
HEK29325 - 100 µg/mL10 min4°CHigher concentrations may lead to some ER permeabilization.[1]
HT1080, HeLa25 - 100 µg/mL10 min4°CThese cells show greater sensitivity to digitonin than HEK293 cells.[1]
K5620.01% (w/v)10 minRoom TempOptimal for permeabilizing >95% of cells for CUT&RUN assays.
Various Cell Lines (COS-7, NRK, BHK, N2a)20 µM (starting)10 - 60 secRoom TempIncrease in 20 µM increments if initial permeabilization is insufficient.[2]

Experimental Protocol: Immunofluorescence Staining

  • Cell Preparation: Grow cells on sterile coverslips to 50-70% confluency.

  • Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with digitonin solution (e.g., 25 µg/mL in PBS) for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

start Start: Adherent Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (Digitonin) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (e.g., 1% BSA) wash2->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Workflow for immunofluorescence using digitonin permeabilization.
Isolation of Mitochondria

Digitonin's ability to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact is exploited for the rapid isolation of functional mitochondria.

Quantitative Data for Mitochondria Isolation

Cell/Tissue TypeDigitonin ConcentrationKey Protocol StepsReference
Cultured Mammalian Cells0.02% (w/v)Hypotonic buffer incubation followed by digitonin lysis and differential centrifugation.[3][4][3][4]
Mouse Brain0.02% (w/v)Homogenization in MSHE buffer followed by digitonin treatment of the crude mitochondrial pellet.[5][5]
HeLa Cells0.15 - 5 mg/mLUsed to separate inner and outer mitochondrial membranes after initial mitochondria isolation.[4][6][4][6]

Experimental Protocol: Mitochondria Isolation from Cultured Cells

  • Cell Harvesting:

    • Harvest cultured cells (e.g., 1 x 107 to 1 x 108) by trypsinization or scraping.

    • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Hypotonic Swelling:

    • Resuspend the cell pellet in 1 mL of hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl2, 10 mM KCl) and incubate on ice for 10 minutes.

  • Homogenization:

    • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Digitonin Treatment:

    • Add digitonin to the homogenate to a final concentration of 0.02% (w/v) and mix gently.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing:

    • Resuspend the mitochondrial pellet in a suitable respiration buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet:

    • The resulting pellet contains the isolated mitochondria, which can be used for downstream applications.

Extraction of Cytosolic Proteins

The selective permeabilization of the plasma membrane allows for the specific release of cytosolic components, enabling the study of the cytoplasm in isolation.

Quantitative Data for Cytosolic Protein Extraction

Cell TypeDigitonin ConcentrationIncubation TimeTemperatureNotes
HEK2935 - 50 µg/mL10 min4°C5 µg/mL gives a partial cytosolic extract with minimal ER contamination.[1]
Hepatocytes0.015% (w/v)10 min4°CUsed in a differential detergent fractionation protocol.[7]
Various Cell TypesVaries5 - 10 min4°CMonitor permeabilization with Trypan Blue exclusion.[8]

Experimental Protocol: Cytosolic Protein Extraction

  • Cell Preparation:

    • Wash cultured cells twice with ice-cold PBS.

  • Digitonin Lysis:

    • Resuspend the cell pellet in an ice-cold digitonin lysis buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, with protease inhibitors and an optimized concentration of digitonin).

    • Incubate on ice with gentle agitation for 5-10 minutes.

  • Separation:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant, which contains the cytosolic proteins.

  • Further Fractionation (Optional):

    • The remaining cell pellet can be further extracted with stronger detergents like Triton X-100 to isolate membrane and organellar proteins.[7][8]

Studying Signaling Pathways

Digitonin-permeabilized cells provide a powerful system to study intracellular signaling pathways by allowing the introduction of specific activators, inhibitors, or probes into the cytosol. A notable example is the study of the AKT signaling pathway.

Experimental Protocol: Probing AKT Signaling in Permeabilized Cells

  • Cell Permeabilization:

    • Treat cells with a low, non-toxic concentration of digitonin (e.g., 1-2 µg/mL) to transiently permeabilize the plasma membrane.[9]

  • Introduction of Probes:

    • Introduce fluorescently labeled probes or peptides that can report on the activity of specific signaling molecules, such as kinases in the AKT pathway.[9]

  • Stimulation/Inhibition:

    • Add specific growth factors (e.g., insulin) to activate the pathway or inhibitors to block it.

  • Analysis:

    • Analyze the cellular response using techniques such as fluorescence microscopy, flow cytometry, or Western blotting to measure the phosphorylation status of downstream targets.

cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Digitonin Permeabilized) growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits p_akt p-AKT (Active) pdk1->p_akt Phosphorylates & Activates downstream Downstream Targets (e.g., mTOR, GSK3β) p_akt->downstream Phosphorylates cellular_response Cellular Response (Growth, Proliferation, Survival) downstream->cellular_response

Simplified AKT signaling pathway accessible in digitonin-permeabilized cells.

Conclusion

Digitonin remains an indispensable tool in the cell biologist's toolkit. Its cholesterol-dependent mechanism of action allows for the nuanced and selective permeabilization of cell membranes, opening up a wide array of experimental possibilities. From the precise localization of intracellular antigens to the isolation of functional organelles and the dissection of complex signaling pathways, the applications of digitonin are both broad and impactful. By carefully optimizing experimental conditions, particularly the concentration of digitonin, researchers can continue to unlock the intricate workings of the cell with high fidelity and reproducibility. This guide provides a foundational framework of protocols and quantitative data to aid in the successful application of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols: Preparation and Use of Digitonin for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Role of Digitonin (B1670571) in Selective Cell Permeabilization

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins. A critical step in the IF protocol for intracellular targets is cell permeabilization, which allows antibodies to cross the plasma membrane and access their epitopes. The choice of detergent for this step is crucial as it can significantly impact staining quality and cellular morphology.

Digitonin is a mild, non-ionic detergent and a natural glycoside derived from the purple foxglove plant (Digitalis purpurea).[1][2] It selectively permeabilizes the plasma membrane by forming pores through complexation with membrane cholesterol. Unlike harsher detergents such as Triton™ X-100, which solubilize most cellular membranes, digitonin at optimized concentrations leaves organellar membranes, including those of the mitochondria and nucleus, largely intact.[3] This property makes it the ideal choice for studies where the preservation of organelle structure and the retention of soluble organellar proteins are important.

The efficacy of digitonin can vary between suppliers and even between batches, making concentration optimization a critical step for achieving reproducible results.[4] This document provides a detailed protocol for the preparation of stable digitonin stock solutions and their application in immunofluorescence, including a method for optimizing the working concentration for your specific cell type.

Digitonin Properties and Storage

A summary of the key chemical and physical properties of digitonin is provided below.

PropertyValueCitations
CAS Number 11024-24-1
Molecular Weight 1229.31 g/mol [1]
Solubility (Approx.) DMSO: ~30 mg/mLWater: Poor; 4-5% (w/v) requires heating.[1][4] Soluble up to 25 mM.Ethanol: ~10 mg/mL (1 g in 57 mL of absolute ethanol).[4][5][1][4][5][6]
Stock Solution Storage DMSO Stock: -20°C for up to 1 month; -80°C for up to 6 months.[2][7]Aqueous Stock: Prone to precipitation; store at 4°C for up to one week, but fresh preparation is recommended.[4][5][2][4][5][7]
Solid Form Storage Room temperature or -20°C, kept dry (desiccated).[1]

Experimental Protocols

Protocol 1: Preparation of Digitonin Stock Solution

For consistency and stability, preparing a stock solution in DMSO is highly recommended. Aqueous solutions are less stable and prone to precipitation.[4][5]

Method A: Digitonin Stock Solution in DMSO (20 mg/mL) - Recommended

  • Weighing: In a chemical fume hood, carefully weigh out 20 mg of high-purity digitonin powder.

  • Dissolving: Add the powder to a sterile microcentrifuge tube and add 1 mL of high-quality, anhydrous DMSO.[6][7]

  • Mixing: Vortex the solution thoroughly for 2-5 minutes until the digitonin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Method B: Digitonin Stock Solution in Water or Buffer (10 mg/mL)

Note: This method is less ideal due to poor solubility and stability. Solutions should be made fresh before use.[5]

  • Weighing: Weigh out 10 mg of digitonin powder.

  • Dissolving: Add the powder to 1 mL of distilled water or a buffer (e.g., PBS, pH 7.2-7.5) in a heat-resistant tube.[4]

  • Heating: Heat the suspension in a water bath at 95-100°C, mixing intermittently until the digitonin dissolves and the solution becomes clear.[4]

  • Cooling & Clarification: Allow the solution to cool to room temperature. Digitonin may precipitate out.[4] Centrifuge the solution to pellet any precipitate and carefully transfer the clear supernatant to a new tube. Alternatively, filter the solution.[2][4]

  • Storage: Use the solution immediately. It can be stored at 4°C for up to one week, but be vigilant for precipitation.[4]

G cluster_0 Workflow: Digitonin Stock Solution Preparation start Start: Weigh Digitonin Powder choose_solvent Choose Solvent start->choose_solvent dissolve_dmso Add Anhydrous DMSO (e.g., to 20 mg/mL) choose_solvent->dissolve_dmso DMSO (Recommended) dissolve_water Add Water or Buffer (e.g., to 10 mg/mL) choose_solvent->dissolve_water Water/Buffer vortex_dmso Vortex until dissolved (Warm to 37°C if needed) dissolve_dmso->vortex_dmso aliquot_dmso Aliquot into single-use tubes vortex_dmso->aliquot_dmso store_dmso Store at -20°C or -80°C aliquot_dmso->store_dmso end_node End: Stock Solution Ready store_dmso->end_node heat_water Heat to 95-100°C until dissolved dissolve_water->heat_water cool_clarify Cool to RT & Clarify (Centrifuge/Filter) heat_water->cool_clarify use_fresh Use Immediately or Store at 4°C (Max 1 week) cool_clarify->use_fresh use_fresh->end_node

Caption: Workflow for preparing Digitonin stock solutions.

Protocol 2: Cell Permeabilization for Immunofluorescence

This protocol describes the permeabilization step following cell fixation. The optimal working concentration should be determined using the optimization protocol below.

Materials:

  • Cells grown on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: Digitonin working solution (e.g., 20-50 µg/mL) in PBS.

  • Blocking Buffer (e.g., 5% BSA in PBS).

Procedure:

  • Rinse: Gently rinse the cells on coverslips twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating them with 4% PFA solution for 10-20 minutes at room temperature.[3]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization: a. Prepare the fresh working solution by diluting the digitonin stock solution into PBS. A common starting range is 20-50 µg/mL. For a 20 mg/mL DMSO stock, this is a 1:1000 to 1:400 dilution. b. Incubate the cells with the digitonin permeabilization buffer for 5-10 minutes at room temperature.[3]

  • Washing: Wash the cells twice with PBS.

  • Immunostaining: The cells are now permeabilized. Proceed immediately with the blocking step, followed by primary and secondary antibody incubations as per your standard immunofluorescence protocol.

G cluster_1 Workflow: Immunofluorescence Permeabilization start Start: Cells on Coverslips rinse_pbs Rinse with PBS start->rinse_pbs fix Fix with 4% PFA (10-20 min, RT) rinse_pbs->fix wash_1 Wash 3x with PBS fix->wash_1 permeabilize Permeabilize with Digitonin (e.g., 20-50 µg/mL, 5-10 min, RT) wash_1->permeabilize wash_2 Wash 2x with PBS permeabilize->wash_2 block Block Non-specific Sites wash_2->block antibodies Incubate with Primary & Secondary Antibodies block->antibodies end_node End: Mount & Image antibodies->end_node

Caption: Standard workflow for cell permeabilization in IF.

Protocol 3: Optimization of Digitonin Working Concentration

To ensure optimal and reproducible staining, the digitonin concentration must be tailored to your specific cell type.[8] The goal is to find the minimum concentration that permeabilizes the plasma membrane of >95% of cells without causing lysis.[8]

Materials:

  • Cell suspension of the type to be used in the IF experiment.

  • Digitonin Stock Solution.

  • PBS or other appropriate buffer (e.g., CUT&RUN Wash Buffer).[8]

  • Trypan Blue solution (0.4%).

Procedure:

  • Prepare Dilutions: Prepare a series of digitonin working solutions in PBS. A good starting range is 0 µg/mL (control), 5 µg/mL, 10 µg/mL, 20 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Cell Preparation: Harvest cultured cells and prepare a single-cell suspension. Aliquot equal numbers of cells (e.g., 100,000 cells) into separate tubes for each digitonin concentration.

  • Permeabilization: Centrifuge the cells, remove the supernatant, and resuspend each cell pellet in 100 µL of the corresponding digitonin working solution. Incubate for 10 minutes at room temperature.[8]

  • Staining: Add an equal volume of 0.4% Trypan Blue solution to each tube and mix gently.

  • Analysis: Immediately analyze the cells using a hemocytometer or an automated cell counter. Count the number of blue (permeabilized/dead) cells and clear (intact) cells.

  • Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each concentration. The optimal concentration is the lowest one that results in >95% of cells staining blue.[8]

Summary of Recommended Concentrations
Solution TypeSolventConcentration (Mass/Volume)Concentration (Molar)UseCitations
Stock Solution DMSO20 mg/mL~16.3 mMRecommended for stability and long-term storage.[6][7]
Working Solution PBS10 - 100 µg/mL~8 - 81 µMTypical range for IF permeabilization. Must be optimized for each cell type.[7][9][10]
Working Solution PBS1 - 2 µg/mL~0.8 - 1.6 µMUsed for transient permeabilization to deliver probes into living cells with minimal toxicity.[11]

References

Protocol for Digitonin Permeabilization of Adherent Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digitonin (B1670571) permeabilization is a widely utilized technique for selectively permeabilizing the plasma membrane of adherent cells while leaving intracellular membranes, such as those of the mitochondria and endoplasmic reticulum, largely intact.[1] This method is crucial for studying intracellular processes, including signal transduction, apoptosis, and protein trafficking, by allowing the introduction of antibodies, peptides, and other macromolecules into the cytosol.[2][3] This document provides detailed protocols and application notes for the effective use of digitonin in permeabilizing adherent cells.

Mechanism of Action

Digitonin, a nonionic detergent and steroidal glycoside derived from the foxglove plant (Digitalis purpurea), selectively interacts with cholesterol, a major component of the plasma membrane in mammalian cells.[4] At controlled concentrations, digitonin binds to cholesterol and forms complexes that create pores in the plasma membrane.[2][5] This pore formation allows for the passage of molecules into the cell's interior.[2] The integrity of organellar membranes, which have a lower cholesterol content, is typically maintained at optimal digitonin concentrations. However, excessive concentrations or prolonged exposure can lead to irreversible cell damage and lysis.[2][6]

cluster_membrane Plasma Membrane cholesterol Cholesterol complex Digitonin-Cholesterol Complex cholesterol->complex phospholipid Phospholipid Bilayer digitonin Digitonin Molecules digitonin->complex Binds to pore Membrane Pore complex->pore Forms cytosol Cytosol pore->cytosol macromolecules Macromolecules (e.g., Antibodies) macromolecules->pore Enter through

Caption: Mechanism of Digitonin Permeabilization.

Key Experimental Parameters and Optimization

The success of digitonin permeabilization hinges on the careful optimization of several key parameters. The optimal conditions can vary significantly depending on the cell type, cell density, and the specific downstream application.

ParameterTypical RangeConsiderations
Digitonin Concentration 10 - 100 µg/mL (0.001% - 0.01%)Cell type-dependent; higher concentrations may be needed for denser cultures.[7] Optimization is critical to balance permeabilization with cell viability.[6]
Incubation Time 1 - 10 minutesShorter times may require higher digitonin concentrations and vice versa.
Temperature Room Temperature (22-25°C) or 4°CLower temperatures may necessitate higher concentrations or longer incubation times.
Permeabilization Buffer Varies, often contains a physiological salt solution (e.g., PBS or a potassium-based buffer)The buffer should maintain cellular morphology and protein function. Common components include HEPES, potassium acetate, and magnesium acetate.[8]

Experimental Protocol: Optimization of Digitonin Concentration

This protocol describes a general method for optimizing the digitonin concentration for permeabilizing adherent cells using Trypan Blue staining to assess membrane integrity.

Materials:

  • Adherent cells cultured on coverslips or in multi-well plates

  • Digitonin stock solution (e.g., 20 mg/mL in DMSO, stored at -20°C)[9]

  • Permeabilization Buffer (e.g., KHM buffer: 25 mM HEPES-KOH, pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)2)[9]

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Microscope

Procedure:

  • Cell Preparation: Culture adherent cells to the desired confluency on coverslips or in a multi-well plate.

  • Prepare Digitonin Dilutions: Prepare a series of digitonin dilutions in the permeabilization buffer. A common starting range is 0, 10, 20, 40, 80, and 100 µg/mL.

  • Washing: Gently wash the cells once with the permeabilization buffer.[9]

  • Permeabilization: Remove the wash buffer and add the digitonin solutions to the cells. Incubate at room temperature for a set time (e.g., 5 minutes).

  • Stopping the Reaction: Remove the digitonin solution.

  • Trypan Blue Staining: Add Trypan Blue solution to the cells and incubate for 2-3 minutes at room temperature.[10]

  • Microscopic Examination: Observe the cells under a microscope. Permeabilized (non-viable) cells will stain blue, while intact (viable) cells will exclude the dye.

  • Quantification: Count the number of blue-staining and total cells in several fields of view for each digitonin concentration. Calculate the percentage of permeabilized cells. The optimal concentration is typically the lowest concentration that results in >90-95% permeabilization.[6][11]

General Protocol for Digitonin Permeabilization for Immunofluorescence

This protocol is suitable for preparing adherent cells for subsequent immunofluorescence staining of intracellular antigens.

Materials:

  • Adherent cells on coverslips

  • Optimal concentration of digitonin in permeabilization buffer (determined from the optimization protocol)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary and secondary antibodies

Procedure:

  • Washing: Gently wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with the optimized digitonin solution for the determined optimal time at room temperature.[9]

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Antibody Incubation: Proceed with primary and secondary antibody incubations as per standard immunofluorescence protocols.

cluster_protocol General Permeabilization Protocol start Start: Adherent Cells on Coverslip wash1 Wash with Permeabilization Buffer start->wash1 permeabilize Incubate with Digitonin Solution (Optimized Concentration & Time) wash1->permeabilize stop_wash Remove Digitonin & Wash permeabilize->stop_wash trypan_blue Add Trypan Blue stop_wash->trypan_blue examine Examine Under Microscope (Count Blue vs. Total Cells) trypan_blue->examine determine_optimal Determine Optimal Digitonin Concentration (>90-95% Permeabilization) examine->determine_optimal end_optimization End of Optimization determine_optimal->end_optimization start_protocol Start: Adherent Cells on Coverslip wash_pbs1 Wash with PBS start_protocol->wash_pbs1 permeabilize_protocol Permeabilize with Optimal Digitonin wash_pbs1->permeabilize_protocol wash_pbs2 Wash with PBS permeabilize_protocol->wash_pbs2 fix Fix with Paraformaldehyde wash_pbs2->fix wash_pbs3 Wash with PBS fix->wash_pbs3 block Block with BSA Solution wash_pbs3->block antibodies Incubate with Primary & Secondary Antibodies block->antibodies end_protocol Proceed to Imaging antibodies->end_protocol

Caption: Experimental Workflow for Digitonin Permeabilization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Permeabilization Efficiency Digitonin concentration is too low or incubation time is too short.[6]Increase digitonin concentration or incubation time incrementally. Ensure digitonin stock is not degraded; store at -20°C.[11]
Excessive Cell Detachment or Lysis Digitonin concentration is too high or incubation is too long.[6]Decrease digitonin concentration or incubation time. Handle cells gently during washing steps.
High Background Staining Incomplete removal of cytosolic proteins or over-permeabilization of organellar membranes.Ensure optimal digitonin concentration is used. Consider a pre-extraction step with a low concentration of digitonin before fixation.[8]
Inconsistent Results Variations in cell density, temperature, or reagent preparation.Maintain consistent cell culture conditions. Prepare fresh digitonin dilutions for each experiment.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for digitonin permeabilization of various cell types. It is important to note that these are starting points, and optimization for your specific cell line and experimental conditions is highly recommended.[6]

Cell TypeDigitonin ConcentrationIncubation TimeTemperaturePermeabilization Efficiency (%)Reference
K5620.01%10 minRoom Temp>95%[6]
HeLa0.001% - 0.004%1 - 2 minRoom Temp>90%[9][12]
Human Primary Adipocytes0.004%1 minRoom Temp~90%[12]
Human Umbilical Vein Endothelial Cells (HUVEC)10 µg/mL12-14 minNot SpecifiedOptimal for respiration studies[13]
U871-3 µg/mLNot SpecifiedNot SpecifiedMaintained cell viability[14]

Note: The conversion between % and µg/mL is approximately: 0.01% = 100 µg/mL, 0.001% = 10 µg/mL.

Concluding Remarks

Digitonin permeabilization is a powerful and versatile tool for accessing the intracellular environment of adherent cells.[2] By carefully optimizing the experimental parameters, particularly the digitonin concentration and incubation time, researchers can achieve efficient and selective permeabilization of the plasma membrane, enabling a wide range of studies in cell biology and drug development.[2] The protocols and data presented here provide a solid foundation for developing and implementing this technique in your laboratory.

References

Application of Digitonin in studying membrane proteins

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the applications of Digitonin (B1670571) in the study of membrane proteins, designed for researchers, scientists, and professionals in drug development.

Introduction to Digitonin

Digitonin is a steroidal glycoside, a type of non-ionic biological detergent derived from the foxglove plant, Digitalis purpurea.[1][2] Its unique chemical structure, featuring a hydrophobic steroid aglycone and a hydrophilic pentasaccharide chain, makes it an effective surfactant for solubilizing lipids.[1][3] In cell biology and membrane protein research, digitonin is highly valued for its mild action and its ability to selectively interact with cholesterol.[1][4] This property allows it to permeabilize cholesterol-rich plasma membranes while leaving the membranes of intracellular organelles, which have lower cholesterol content (like mitochondria and the endoplasmic reticulum), largely intact.[2][5][6] This selective action is crucial for a wide range of applications, from isolating functional organelles to preserving delicate protein-protein interactions for structural and functional analysis.[4][7]

Mechanism of Action

Digitonin's primary mechanism involves binding to 3-β-hydroxysterols, with a strong affinity for cholesterol, a key component of eukaryotic plasma membranes.[1][8] When introduced to cells, digitonin molecules intercalate into the plasma membrane and form complexes with cholesterol.[1][2] This disrupts the local membrane structure, creating pores.[4][9] The extent of this permeabilization can be carefully controlled by adjusting the digitonin concentration.[2][9] At low, optimized concentrations, the pores are large enough to allow the passage of antibodies and cytosolic proteins but small enough to keep organelles like mitochondria intact.[2][4] However, at higher concentrations, digitonin can disrupt all cellular membranes, including those of organelles.[4] This concentration-dependent activity is the foundation of its utility in various experimental protocols.

cluster_cell Eukaryotic Cell PM Plasma Membrane (High Cholesterol) Cytosol Cytosol Pore Pore Formation PM->Pore Disrupts Membrane Mito Mitochondrion (Low Cholesterol) ER Endoplasmic Reticulum (Low Cholesterol) Digitonin Digitonin Digitonin->PM Binds to Cholesterol Digitonin->Mito No Interaction (at low conc.) Digitonin->ER No Interaction (at low conc.) Released Cytosolic Proteins Released Pore->Released Allows Egress

Caption: Mechanism of Digitonin's selective permeabilization of the plasma membrane.

Key Applications

Digitonin's unique properties make it a versatile tool for a variety of applications in membrane protein research:

  • Selective Permeabilization: Creating pores in the plasma membrane to allow the entry of molecules like antibodies for immunofluorescence staining or to study cytosolic proteins without disrupting organelles.[2][9]

  • Subcellular Fractionation: Isolating intact and functional mitochondria by selectively breaking open the plasma membrane.[1][6] This technique is also fundamental to purifying mitochondria-associated ER membranes (MAMs), critical sites for cellular signaling and metabolism.[10][11][12]

  • Membrane Protein Solubilization: Gently extracting membrane proteins from the lipid bilayer to study their function and structure.[4] It is often used for challenging eukaryotic protein complexes and in cryo-EM studies.[7][13]

  • Co-Immunoprecipitation (Co-IP): Preserving native protein-protein interactions, making it an excellent detergent for Co-IP studies involving membrane protein complexes.[14][15]

  • Blue Native PAGE (BN-PAGE): Preparing native membrane protein complexes for analysis of their size, composition, and assembly.[16][17]

  • Interactome Mapping: In combination with proximity labeling techniques like TurboID, digitonin is used to remove cytosolic protein contaminants, thereby enhancing the spatial resolution for mapping organelle-specific protein interactomes.[5]

  • Protein Topology Studies: Used in the Fluorescence Protease Protection (FPP) assay to selectively permeabilize the plasma membrane, allowing proteases to access and digest exposed protein domains, thus helping to determine the topology of membrane proteins.[1][8]

Quantitative Data for Experimental Design

The optimal concentration of digitonin is critical and must be determined empirically for each cell type and application.[9][18] Below are typical concentration ranges and conditions reported in the literature.

Table 1: Digitonin Concentrations for Selective Permeabilization
Cell TypeDigitonin ConcentrationApplicationReference(s)
HEK29310-50 µg/mLExtraction of cytosolic proteins[19]
HEK293T42 µg/mLProximity labeling (TurboID) with cytosol removal[5]
MCF-715-18 µg/mLCytoplasmic extraction without lysosome damage[20]
K5620.01% (w/v)Permeabilization for CUT&RUN (>95% of cells)[18]
Various (COS-7, HeLa)~25 µg/mL (~20 µM)Fluorescence Protease Protection (FPP) Assay[8]
Primary Mouse Hepatocytes0.015% (w/v)Differential detergent fractionation (cytosol release)[21]
Table 2: Conditions for Membrane Protein Solubilization & Analysis
ApplicationDetergent Concentration/RatioKey Buffer ComponentsReference(s)
General Solubilization0.02-0.03% / 0.25-0.5 mMVaries depending on the protein[22]
Co-Immunoprecipitation (Co-IP)1% - 5% (w/v)Low salt (<50 mM NaCl), ~pH 7.0 (e.g., 50 mM Bis-Tris)[14]
Blue Native PAGE (BN-PAGE)3.0 g/g (detergent/protein)20 mM HEPES pH 7.4, 10% glycerol, 50 mM NaCl[17]
BN-PAGE (general)1% (final concentration)10–50 mM buffer, pH 7.0–7.5, <50 mM NaCl[23]
Cryo-EM Sample Prep> CMC (<0.5 mM)Specific to protein; often exchanged out before imaging[3][7][24]

Experimental Protocols

Protocol 1: Selective Permeabilization for Immunofluorescence

This protocol allows antibodies to access intracellular targets without dissolving organelle membranes.

  • Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove media components.

  • Permeabilization:

    • Prepare a fresh permeabilization buffer: PBS containing an optimized concentration of digitonin (e.g., 15-50 µg/mL). The optimal concentration must be determined for each cell line.[8][20]

    • Incubate the cells with the permeabilization buffer for 5-10 minutes on ice or at room temperature.[20]

  • Washing: Wash the cells three times with PBS to remove the digitonin.

  • Blocking: Incubate with a blocking buffer (e.g., PBS with 3% BSA) for 30 minutes to reduce non-specific antibody binding.

  • Antibody Staining: Proceed with standard primary and secondary antibody incubation steps for immunofluorescence.

cluster_workflow Workflow: Optimizing Digitonin Concentration Start Start: Select Cell Type Prepare Prepare serial dilutions of Digitonin (e.g., 0-50 µg/mL or 0-0.05%) Start->Prepare Treat Treat cell aliquots with each Digitonin concentration (5-10 min) Prepare->Treat Stain Stain cells with Trypan Blue Treat->Stain Analyze Analyze Permeabilization (e.g., Microscopy or Flow Cytometry) Stain->Analyze Decision Is >95% of plasma membrane permeabilized with intact organelles? Analyze->Decision Optimal Optimal Concentration Found Decision->Optimal Yes Adjust Adjust Concentration Range and Repeat Decision->Adjust No Adjust->Prepare

Caption: A logical workflow for optimizing digitonin concentration for cell permeabilization.

Protocol 2: Isolation of a Crude Mitochondrial Fraction

This protocol leverages digitonin's selectivity to enrich for mitochondria from cultured mammalian cells.[6]

  • Cell Harvesting: Harvest approximately 2 x 10^7 cultured cells by centrifugation (e.g., 600 x g for 5 minutes).

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of ice-cold digitonin permeabilization buffer (e.g., 0.015% w/v digitonin, 10 mM PIPES pH 6.8, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, and protease inhibitors).[6][21]

    • Incubate on ice for 10-15 minutes with gentle agitation to selectively rupture the plasma membrane.

  • Homogenization: Further disrupt the cells by gentle vortexing or by passing the suspension through a 25-gauge needle 5-10 times.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

  • Cytosol Collection: Transfer the supernatant to a new tube. This fraction contains the cytosol and organelles.

  • High-Speed Centrifugation: Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C.

  • Mitochondria Collection: The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.

  • Washing (Optional): Resuspend the mitochondrial pellet in a buffer without digitonin and repeat the high-speed centrifugation step to wash the mitochondria.

cluster_workflow Workflow: Mitochondria Isolation Start Harvest & Wash Cells Permeabilize Permeabilize with Digitonin (on ice) Start->Permeabilize Homogenize Gentle Homogenization Permeabilize->Homogenize Centrifuge1 Low-Speed Spin (1,000 x g) Pellet Nuclei & Debris Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Cytosol + Organelles) Centrifuge1->Supernatant1 Centrifuge2 High-Speed Spin (12,000 x g) Supernatant1->Centrifuge2 Pellet2 Crude Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2

Caption: Experimental workflow for the isolation of mitochondria using digitonin.

Protocol 3: Solubilization and Co-Immunoprecipitation (Co-IP) of a Membrane Protein Complex

This protocol is designed to gently solubilize membrane proteins while preserving their interaction partners.[14]

  • Cell Lysis:

    • Harvest and wash cells as described previously.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer: 1-2% (w/v) digitonin, 50 mM Bis-Tris or HEPES (pH ~7.4), 50 mM NaCl, protease and phosphatase inhibitors.[14] The exact digitonin concentration should be optimized.

    • Incubate on a rotator for 30-60 minutes at 4°C to solubilize membrane proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g or higher) for 20 minutes at 4°C to pellet insoluble debris.

  • Pre-Clearing: Transfer the supernatant to a new tube. Add protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the protein of interest to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

    • Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer (same as lysis buffer but with a lower digitonin concentration, e.g., 0.1-0.5%).

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blot analysis).

  • Analysis: Analyze the eluate by western blotting to detect the protein of interest and its co-precipitated partners.

cluster_workflow Workflow: Co-Immunoprecipitation Lysis Lyse Cells in Digitonin Buffer (1-2%) Clarify Clarify Lysate (High-Speed Spin) Lysis->Clarify PreClear Pre-Clear with Protein A/G Beads Clarify->PreClear IP Incubate with Primary Antibody PreClear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads with Low-Digitonin Buffer Capture->Wash Elute Elute Protein Complexes Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: A streamlined workflow for Co-IP of membrane protein complexes using digitonin.

Protocol 4: Sample Preparation for Blue Native PAGE (BN-PAGE)

BN-PAGE is used to separate intact protein complexes from biological membranes.[16][17]

  • Mitochondria/Membrane Isolation: Isolate mitochondria or other membrane fractions using an appropriate method (see Protocol 2).

  • Protein Quantification: Determine the protein concentration of the isolated membrane fraction using a detergent-compatible assay (e.g., BCA assay).

  • Solubilization:

    • Resuspend the membrane pellet to a final protein concentration of 2-5 mg/mL in BN-PAGE Solubilization Buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 10% glycerol, protease inhibitors).[17]

    • Add digitonin to the desired detergent-to-protein ratio (e.g., 3 g/g).[17] For a 2 mg/mL protein sample, this would mean adding 6 mg of digitonin per mL.

    • Incubate on ice for 20-30 minutes with gentle mixing.

  • Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

  • Sample Preparation for Loading:

    • Transfer the supernatant to a new tube.

    • Add BN-PAGE Sample Buffer containing Coomassie Blue G-250 dye. The dye binds to the protein complexes, conferring a negative charge for electrophoresis.[16][17]

  • Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%) and run the electrophoresis at 4°C to maintain the integrity of the protein complexes.[16]

cluster_workflow Workflow: BN-PAGE Sample Preparation Isolate Isolate Membranes (e.g., Mitochondria) Quantify Quantify Protein Concentration Isolate->Quantify Solubilize Solubilize with Digitonin (e.g., 3 g/g ratio) Quantify->Solubilize Clarify Clarify by Centrifugation Solubilize->Clarify AddDye Add Coomassie G-250 Sample Buffer Clarify->AddDye Load Load onto Native Gel and Run at 4°C AddDye->Load

Caption: Workflow for preparing membrane protein complexes for Blue Native PAGE analysis.

Conclusion

Digitonin remains a cornerstone detergent in membrane protein research due to its unique ability to selectively permeabilize cholesterol-rich membranes.[1] This property allows for the gentle isolation of intact organelles and the preservation of fragile protein complexes, which is often not achievable with harsher detergents.[7] While its use requires careful optimization for each specific cell type and application, its versatility in subcellular fractionation, protein complex analysis, and interactome studies makes it an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of membrane protein biology.[1][9]

References

Application Notes and Protocols for Digitonin-Based Permeabilization of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of digitonin (B1670571) to selectively permeabilize the plasma membrane of mammalian cells, allowing for the study of mitochondrial function in situ. Digitonin, a nonionic steroid glycoside extracted from the foxglove plant, Digitalis purpurea, selectively complexes with cholesterol, which is present in high concentrations in the plasma membrane and in lower concentrations in mitochondrial membranes.[1][2] This differential cholesterol content allows for the titration of digitonin to concentrations that disrupt the plasma membrane while leaving the inner mitochondrial membrane intact and functional.[3][4] This technique is invaluable for a variety of assays, including high-resolution respirometry, measurement of mitochondrial membrane potential, and assessment of apoptosis through cytochrome c release.[5][6][7]

Key Principles of Digitonin Permeabilization

The successful use of digitonin for mitochondrial studies hinges on the careful optimization of its concentration.[8][9] Insufficient digitonin will result in incomplete permeabilization of the plasma membrane, preventing access of substrates and antibodies to the mitochondria.[8] Conversely, excessive concentrations can damage the mitochondrial membranes, leading to the loss of intermembrane space proteins and compromised mitochondrial function.[2][10] Therefore, it is critical to empirically determine the optimal digitonin concentration for each cell type and experimental condition.[8]

Data Presentation: Optimal Digitonin Concentrations

The following table summarizes empirically determined digitonin concentrations for permeabilizing various cell types for different mitochondrial assays. It is crucial to note that the optimal concentration can vary between cell lines and even with different batches of digitonin.[2] Therefore, this table should be used as a starting point for optimization.

Cell TypeDigitonin ConcentrationApplication/AssayReference(s)
Human Umbilical Vein Endothelial Cells (HUVEC)10 µg / 10^6 cellsHigh-Resolution Respirometry[11]
143B osteosarcoma cells0.02% (w/v)Mitochondrial isolation[3]
Trypanosoma cruzi epimastigotes~64 µMMitochondrial membrane potential[4]
Various mammalian cell lines0.01-0.02% (w/v)Selective plasma membrane permeabilization for enzyme activity measurement[12]
HepG2 human hepatoma cells8 µMHigh-Resolution Respirometry[5]
Human mononuclear cells5 µg / 10^6 cellsOxygraphic evaluation of mitochondrial function[13]
Cultured human skin fibroblasts10 µg / 10^6 cellsOxygraphic evaluation of mitochondrial function[13]
Human thrombocytes0.1 µg / 10^6 cellsOxygraphic evaluation of mitochondrial function[13]
Human lymphocytes20 µg/mlMitochondrial membrane potential measurement[6]
Human SH-SY5Y neuroblastoma cells0.05 mg/mlMitochondrial sub-fractionation[10]
H9c2 cardioblasts5-10 µg/mlMitochondrial calcium retention capacity[14]
Human cell lines (for CUT&RUN)Titration from 0.001% to 0.05%Cell permeabilization for CUT&RUN[8]
Human cell lines (for BN-PAGE)1.7 mg/mLSolubilization of plasma membrane for mitochondrial complex analysis[15]
HL-60 and thymocytesLow concentration (not specified)Cytochrome c release assay by flow cytometry[7]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration for High-Resolution Respirometry

This protocol describes a method to determine the optimal digitonin concentration for permeabilizing cultured cells for the analysis of mitochondrial respiration using an oxygen electrode.

Materials:

  • Cultured cells of interest

  • Mitochondrial respiration medium (e.g., MiR05)

  • Digitonin stock solution (e.g., 2 mM in DMSO or water, prepare fresh)[2]

  • Respiratory substrates (e.g., succinate, glutamate, malate)

  • ADP

  • Rotenone (B1679576)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Harvest and resuspend cells in mitochondrial respiration medium to a final concentration of approximately 1 x 10^6 cells/ml.[5]

  • Add the cell suspension to the respirometer chamber and record the basal respiration rate.

  • Add rotenone (to inhibit Complex I) and then a saturating concentration of a Complex II substrate like succinate, followed by ADP to stimulate respiration. In intact cells, respiration should not be significantly stimulated.[11]

  • Begin a stepwise titration of digitonin, adding small increments (e.g., 1-2 µM) into the chamber every 2-5 minutes.[5]

  • Monitor the oxygen consumption rate. As the plasma membrane becomes permeabilized, the respiratory substrates and ADP will access the mitochondria, leading to an increase in oxygen consumption.

  • The optimal digitonin concentration is the lowest concentration that elicits a maximal and stable ADP-stimulated respiration rate.[11] Further increases in digitonin concentration that do not increase the respiration rate may indicate damage to the mitochondria.

Protocol 2: Permeabilization for Analysis of Cytochrome c Release by Flow Cytometry

This protocol allows for the detection of apoptosis-induced cytochrome c release from mitochondria into the cytosol.[7]

Materials:

  • Control and apoptotic cells

  • Phosphate-buffered saline (PBS)

  • Digitonin solution (e.g., 20-50 µg/ml in PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/wash buffer (e.g., 0.1% saponin (B1150181) in PBS)

  • Anti-cytochrome c primary antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Harvest control and apoptotic cells and wash them with cold PBS.

  • Resuspend the cells in the digitonin solution and incubate on ice for 5 minutes. This step selectively permeabilizes the plasma membrane, allowing cytosolic proteins, including released cytochrome c, to diffuse out.[16][17]

  • Fix the cells with fixation buffer for 20 minutes at room temperature.

  • Wash the cells with permeabilization/wash buffer.

  • Incubate the cells with the anti-cytochrome c primary antibody for 30-60 minutes at room temperature.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30 minutes in the dark.

  • Wash the cells and resuspend them in PBS for analysis by flow cytometry. A decrease in fluorescence intensity in the apoptotic cell population compared to the control indicates cytochrome c release.[7]

Visualizations

Digitonin_Mechanism cluster_cell Mammalian Cell Plasma_Membrane Plasma Membrane (High Cholesterol) Permeabilized_Membrane Permeabilized Plasma Membrane Plasma_Membrane->Permeabilized_Membrane Forms pores Mitochondrion Mitochondrion Inner_Membrane Inner Mitochondrial Membrane (Low Cholesterol) Digitonin Digitonin Digitonin->Plasma_Membrane Complexes with cholesterol Digitonin->Inner_Membrane Minimal effect at optimal concentration

Caption: Mechanism of selective plasma membrane permeabilization by digitonin.

Respirometry_Workflow Start Start: Cell Suspension Add_Cells Add cells to respirometer chamber Start->Add_Cells Inhibit_C1 Inhibit Complex I (e.g., with Rotenone) Add_Cells->Inhibit_C1 Add_Substrate_ADP Add Complex II substrate (e.g., Succinate) + ADP Inhibit_C1->Add_Substrate_ADP Titrate_Digitonin Titrate Digitonin Add_Substrate_ADP->Titrate_Digitonin Measure_OCR Measure Oxygen Consumption Rate (OCR) Titrate_Digitonin->Measure_OCR Stepwise addition Optimal_C Determine Optimal Digitonin Concentration (Maximal OCR) Measure_OCR->Optimal_C End End: Proceed with Mitochondrial Respiration Assay Optimal_C->End

Caption: Workflow for optimizing digitonin concentration for respirometry.

Cytochrome_C_Release_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Cytochrome_C_Mito Cytochrome c (Intermembrane Space) Cytochrome_C_Cyto Released Cytochrome c Cytochrome_C_Mito->Cytochrome_C_Cyto Release Apoptosome Apoptosome Formation Cytochrome_C_Cyto->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptotic_Stimulus Apoptotic Stimulus MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Apoptotic_Stimulus->MOMP

Caption: Signaling pathway of apoptosis involving cytochrome c release.

References

Application Notes and Protocols: A Step-by-Step Guide to Using Digitonin in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571) is a steroidal saponin (B1150181) glycoside extracted from the foxglove plant Digitalis purpurea. In cell biology research, it is widely used as a selective permeabilizing agent.[1][2][3] Its utility stems from its specific interaction with cholesterol, a major component of the plasma membrane of mammalian cells.[1][2][4][5] By forming pores in cholesterol-rich membranes, digitonin allows for the selective permeabilization of the plasma membrane while leaving intracellular organelle membranes, which have lower cholesterol content, largely intact.[1][3][6] This unique property makes digitonin an invaluable tool for studying intracellular antigens and signaling pathways by flow cytometry.

This guide provides a detailed, step-by-step protocol for using digitonin to permeabilize cells for intracellular flow cytometry, along with data on optimizing permeabilization conditions and an example of its application in studying apoptosis.

Principle of Digitonin-Mediated Permeabilization

Digitonin's mechanism of action relies on its affinity for membrane cholesterol.[4][5] When introduced to a cell suspension, digitonin molecules insert into the plasma membrane and complex with cholesterol, leading to the formation of pores. The size and stability of these pores are dependent on the concentration of digitonin used.[4][5] At optimal concentrations, these pores are large enough to allow the entry of antibodies and other small molecules into the cytoplasm, enabling the detection of intracellular targets without causing complete cell lysis.[3][4][5] Careful titration of digitonin concentration is crucial, as insufficient amounts will result in incomplete permeabilization, while excessive concentrations can disrupt organellar membranes and lead to cell death.[3][7]

Data Presentation: Optimizing Digitonin Concentration

The optimal concentration of digitonin is cell-type dependent and must be empirically determined. The goal is to achieve maximal permeabilization (>95% of cells) with minimal impact on cell viability and light scatter properties.[7] Below are tables summarizing recommended starting concentrations and the effects of digitonin on cell parameters.

Table 1: Recommended Starting Concentrations of Digitonin for Plasma Membrane Permeabilization

Cell TypeDigitonin Concentration (µg/mL)Incubation Time (minutes)Temperature (°C)Reference
Human Neutrophils10 - 505 - 154
MCF-715 - 1815Room Temperature[8]
HEK29320 - 4010Room Temperature[9]
U87, THP-1, Jurkat1 - 510Room Temperature[10]
General Recommendation10 - 402 - 304 or Room Temperature[11][12][13]

Table 2: Effect of Digitonin Concentration on Cell Permeabilization and Viability

Digitonin Concentration (µg/mL)Cell Type% Permeabilized Cells (Trypan Blue Positive)% Viable CellsObservationsReference
0 (Control)Generic< 5%> 95%Intact cells[7]
1 - 3U87Not specifiedMaintained or slightly increasedPro-growth effects observed at lower concentrations.[10]
5U87Not specifiedDecreasedSignificant toxicity observed.[10]
10Generic> 95%Not specifiedCommonly used concentration for intracellular staining.[14][11][12]
15 - 18MCF-7Optimal for cytosolic extractionNot specifiedMinimal lysosomal membrane permeabilization.[8]
> 200MCF-7~100%Not specifiedComplete cell lysis.[8]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration

This protocol describes how to determine the optimal digitonin concentration for a specific cell type using a viability dye like Trypan Blue.

Materials:

  • Cell suspension of interest

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 1 mg/mL in DMSO)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Method:

  • Prepare a series of digitonin dilutions: Prepare a range of digitonin concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL) in PBS.

  • Cell Preparation: Harvest cells and resuspend them in cold PBS at a concentration of 1 x 10^7 cells/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into microcentrifuge tubes for each digitonin concentration. Add 100 µL of the corresponding digitonin dilution to each tube.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature.

  • Staining: Add 10 µL of Trypan Blue solution to each tube and mix gently.

  • Analysis: Immediately count the number of viable (unstained) and non-viable/permeabilized (blue) cells using a hemocytometer or an automated cell counter.

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration of digitonin that results in >95% permeabilized cells.[7]

Protocol 2: Intracellular Staining using Digitonin for Flow Cytometry

This protocol provides a step-by-step guide for intracellular staining following digitonin permeabilization.

Materials:

  • Cell suspension (1 x 10^7 cells/mL)

  • PBS containing 1% Bovine Serum Albumin (PBS/BSA)

  • Fixation Buffer (e.g., 0.5-4% paraformaldehyde in PBS)

  • Permeabilization Buffer (Optimal concentration of digitonin in PBS, determined from Protocol 1)

  • Wash Buffer (e.g., 0.05% Tween 20 in PBS)

  • Fluorochrome-conjugated antibodies for intracellular targets

  • (Optional) Fluorochrome-conjugated antibodies for cell surface markers

  • (Optional) Fc receptor blocking reagent

  • Flow cytometry tubes

Method:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold PBS/BSA.

  • (Optional) Surface Staining: If staining for surface markers, add the appropriate antibodies to 100 µL of the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with 2-3 mL of cold PBS/BSA. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[14][11]

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature.[14][11] Note: Fixation helps to preserve cell morphology and antigenicity.

  • Wash: Wash the cells twice with 2-3 mL of Wash Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[14][11]

  • (Optional) Fc Block: If required, resuspend the cell pellet in PBS/BSA containing an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.

  • Permeabilization and Intracellular Staining: Without washing, add the fluorochrome-conjugated intracellular antibody diluted in 100 µL of cold Permeabilization Buffer.[14][11] Incubate for at least 30 minutes at 4°C in the dark.[14][11]

  • Wash: Wash the cells twice with 2-3 mL of Wash Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[14][11]

  • Resuspension: Resuspend the final cell pellet in 200-500 µL of PBS for analysis.

  • Data Acquisition: Acquire data on a flow cytometer as soon as possible (ideally within 24 hours for fixed cells).[14][11] Note that permeabilization may cause a reduction in the Forward Scatter (FSC) signal, requiring adjustment of the cytometer settings.[11]

Mandatory Visualization

Experimental Workflow for Intracellular Staining

G cluster_optional Optional Step A 1. Cell Suspension (1x10^7 cells/mL) B 2. (Optional) Surface Staining A->B C 3. Wash B->C D 4. Fixation (Paraformaldehyde) C->D E 5. Wash D->E F 6. Permeabilization with Digitonin & Intracellular Staining E->F G 7. Wash F->G H 8. Resuspend in PBS G->H I 9. Flow Cytometry Analysis H->I

Caption: Workflow for intracellular staining using digitonin.

Signaling Pathway: Apoptosis Detection

Digitonin permeabilization is a valuable technique for studying the mitochondrial pathway of apoptosis. It allows for the detection of the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[15][16]

G cluster_cell Cell cluster_mito Mitochondrion Mito Cytochrome c Smac/DIABLO Released_Factors Released Cytochrome c & Smac/DIABLO Mito->Released_Factors Released into cytosol Antibody_Staining Antibody Staining (Flow Cytometry) Mito->Antibody_Staining Remaining mitochondrial factors are stained Cytosol Cytosol Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Mito Induces release Permeabilization Digitonin Permeabilization Permeabilization->Released_Factors Allows escape from cell Caspase_Activation Caspase Activation Released_Factors->Caspase_Activation Loss_of_Signal Loss of Signal Released_Factors->Loss_of_Signal Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Digoxin Administration in In-Vitro Cardiac Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump in cardiomyocytes.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The subsequent increase in calcium availability to the contractile proteins enhances myocardial contractility (a positive inotropic effect).[2] Additionally, digoxin exhibits parasympathetic effects, leading to a decreased heart rate (negative chronotropic effect) and slowed atrioventricular (AV) conduction.[3]

In-vitro cardiac cell models, particularly human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), are increasingly vital for preclinical cardiotoxicity screening and for studying the mechanisms of cardiac diseases and drug responses.[4] These models offer a human-relevant and high-throughput alternative to traditional animal studies. This document provides detailed application notes and protocols for the administration and evaluation of digoxin in in-vitro cardiac cell models.

Mechanism of Action of Digoxin

Digoxin's therapeutic and toxic effects are rooted in its modulation of ion concentrations within cardiomyocytes. The cascade of events initiated by digoxin is as follows:

  • Inhibition of Na+/K+ ATPase: Digoxin binds to and inhibits the Na+/K+ ATPase pump located on the cardiomyocyte cell membrane.

  • Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium ions.

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficacy of the sodium-calcium exchanger to extrude calcium from the cell.

  • Increased Intracellular Calcium: This results in a net increase in the intracellular calcium concentration.

  • Enhanced Contractility: The elevated cytosolic calcium is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to a more forceful contraction of the cardiomyocyte.

At toxic concentrations, the excessive intracellular calcium can lead to delayed afterdepolarizations, triggering arrhythmias.[2]

Digoxin_Mechanism cluster_cell Cardiomyocyte cluster_ions Ion Concentrations Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_in [Na+]in NaK_ATPase->Na_in Increases Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_in [Ca2+]in Na_Ca_Exchanger->Ca_in Increases SR Sarcoplasmic Reticulum Contractile_Proteins Contractile Proteins SR->Contractile_Proteins Increased Ca2+ Availability Inotropy Positive Inotropy Contractile_Proteins->Inotropy Enhances Na_in->Na_Ca_Exchanger Reduces Ca2+ Efflux Ca_in->SR Increased Uptake and Release

Caption: Digoxin's mechanism of action in a cardiomyocyte.

Data Presentation

The following tables summarize quantitative data regarding digoxin's effects in various cell models.

Table 1: Cytotoxicity of Digoxin in Different Cell Lines

Cell LineCell TypeIC50Reference
MCF-7Human Breast Cancer60 nM[5]
BT-474Human Breast Cancer230 nM[5]
MDA-MB-231Human Breast Cancer80 nM[5]
ZR-75-1Human Breast Cancer170 nM[5]
TK-10Human Renal Adenocarcinoma3-33 nM[6]

Table 2: Therapeutic and Toxic Concentrations of Digoxin

ParameterConcentrationReference
Therapeutic Serum Range0.5 - 0.9 ng/mL[7]
Serum Levels in Toxic Patients> 2.0 ng/mL[7]
Serum Levels Strongly Suggestive of Overdosage> 3.0 ng/mL[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of digoxin on in-vitro cardiac cell models.

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of digoxin on cardiomyocytes using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

MTT_Workflow start Start plate_cells Plate Cardiomyocytes in 96-well Plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_digoxin Add Serial Dilutions of Digoxin incubate1->add_digoxin incubate2 Incubate (24-72h) add_digoxin->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (2h to overnight) in the dark add_solubilizer->incubate4 read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cardiomyocytes (e.g., hiPSC-CMs)

  • Cell culture medium

  • 96-well cell culture plates

  • Digoxin stock solution

  • MTT reagent (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cardiomyocytes into a 96-well plate at a density of 10,000 to 100,000 cells per well in 100 µL of culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of digoxin in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for digoxin, e.g., DMSO).

  • Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Incubation for Solubilization: Incubate the plate at room temperature in the dark for at least 2 hours or overnight.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Electrophysiology Assessment using Microelectrode Arrays (MEAs)

MEAs are used to non-invasively record the extracellular field potentials of a spontaneously beating cardiomyocyte syncytium.[12]

MEA_Workflow start Start coat_mea Coat MEA Plate with Fibronectin start->coat_mea plate_cells Plate Cardiomyocytes on MEA coat_mea->plate_cells culture Culture for 4-8 days plate_cells->culture record_baseline Record Baseline Field Potentials culture->record_baseline add_digoxin Add Digoxin record_baseline->add_digoxin record_post_drug Record Field Potentials Post-Digoxin add_digoxin->record_post_drug analyze Analyze Data (Beat Rate, Field Potential Duration) record_post_drug->analyze end End analyze->end

Caption: Workflow for electrophysiology assessment using MEAs.

Materials:

  • hiPSC-derived cardiomyocytes

  • MEA plates (e.g., from Axion BioSystems)[12]

  • Fibronectin[13]

  • Cardiomyocyte maintenance medium

  • MEA recording system

Procedure:

  • MEA Plate Coating: Coat the MEA plates with fibronectin (e.g., 5 µL droplet over the electrode area) and incubate for at least 1 hour at 37°C.[13]

  • Cell Plating: Thaw and plate the hiPSC-CMs onto the fibronectin-coated MEA plates according to the manufacturer's instructions.

  • Cell Culture: Culture the cardiomyocytes on the MEA plate for 4-8 days, with medium changes every 48 hours, to allow for the formation of a stable, spontaneously beating syncytium.[13]

  • Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record baseline field potentials for a designated period (e.g., 5-10 minutes).

  • Drug Addition: Add digoxin at the desired concentrations to the wells. Include a vehicle control.

  • Post-Drug Recording: Record the field potentials at various time points after digoxin addition to assess acute and chronic effects.

  • Data Analysis: Analyze the recorded data for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events such as early afterdepolarizations (EADs).

Calcium Handling Assessment using Fluorescent Indicators

This protocol describes the measurement of intracellular calcium transients in cardiomyocytes using a calcium-sensitive fluorescent dye like Fluo-4 AM or Fura-2 AM.[14][15]

Calcium_Workflow start Start plate_cells Plate Cardiomyocytes on Glass-bottom Dishes start->plate_cells load_dye Load Cells with Fluo-4 AM or Fura-2 AM plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells acquire_baseline Acquire Baseline Calcium Transients wash_cells->acquire_baseline add_digoxin Add Digoxin acquire_baseline->add_digoxin acquire_post_drug Acquire Calcium Transients Post-Digoxin add_digoxin->acquire_post_drug analyze Analyze Transient Amplitude, Decay, and Frequency acquire_post_drug->analyze end End analyze->end

Caption: Workflow for calcium handling assessment.

Materials:

  • Cardiomyocytes

  • Glass-bottom culture dishes

  • Fluo-4 AM or Fura-2 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Tyrode's solution or other suitable buffer

  • Fluorescence microscope with a high-speed camera or a confocal microscope

Procedure:

  • Cell Plating: Plate cardiomyocytes on glass-bottom dishes suitable for fluorescence imaging.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 10 µM) or Fura-2 AM (e.g., 1-2 µM) in Tyrode's solution.[14][15] Incubate the cells with the dye solution for 20-30 minutes at room temperature or 37°C, protected from light.[14]

  • Washing: Wash the cells with fresh Tyrode's solution to remove the extracellular dye and allow for de-esterification of the dye within the cells (approximately 20 minutes).[14]

  • Baseline Imaging: Place the dish on the microscope stage and acquire baseline images or line scans of spontaneous or electrically paced calcium transients.

  • Drug Application: Add digoxin at the desired concentration to the imaging buffer.

  • Post-Drug Imaging: Acquire images of calcium transients at different time points after digoxin application.

  • Data Analysis: Analyze the recorded fluorescence signals to determine changes in the amplitude, duration, and decay kinetics of the calcium transients, as well as the frequency of spontaneous calcium release events (calcium sparks).[15]

Conclusion

The use of in-vitro cardiac cell models, particularly hiPSC-CMs, provides a powerful platform for investigating the pharmacological and toxicological effects of digoxin. The protocols outlined in this document for assessing cytotoxicity, electrophysiology, and calcium handling offer a comprehensive approach to characterizing the cellular responses to this important cardiac drug. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of digoxin's mechanisms and aiding in the development of safer and more effective cardiac therapies.

References

Application Notes & Protocols for Employing Digitonin to Isolate Cytoplasmic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571), a nonionic detergent, is a powerful tool for the selective permeabilization of cellular plasma membranes. Its utility lies in its affinity for cholesterol, which is present at high concentrations in the plasma membrane but lower in the membranes of intracellular organelles such as mitochondria and the endoplasmic reticulum. This differential affinity allows for the gentle lysis of the plasma membrane and the release of cytosolic contents, while leaving organelles largely intact. This method is particularly advantageous for studying the localization of proteins, investigating signal transduction pathways, and assessing the translocation of proteins between the cytoplasm and other cellular compartments.[1][2]

These application notes provide detailed protocols for the isolation of cytoplasmic proteins using digitonin, guidance on optimizing experimental conditions, and methods for assessing the purity of the isolated fractions.

Principle of Selective Permeabilization

Digitonin interacts with membrane cholesterol to form pores, leading to the permeabilization of the lipid bilayer. The concentration of digitonin is a critical factor that determines the extent of permeabilization. At low concentrations, digitonin selectively permeabilizes the cholesterol-rich plasma membrane, releasing cytoplasmic proteins. At higher concentrations, it can also disrupt the membranes of intracellular organelles.[1] Therefore, optimizing the digitonin concentration is crucial for achieving a high yield of pure cytoplasmic proteins with minimal contamination from other subcellular compartments.

Data Presentation: Quantitative Analysis of Digitonin-Based Fractionation

The following tables summarize quantitative data from studies utilizing digitonin for cytoplasmic protein isolation. It is important to note that direct comparisons between studies may be limited due to variations in cell types, experimental conditions, and analytical methods.

Table 1: Optimization of Digitonin Concentration for Cytoplasmic Protein Extraction

Cell LineDigitonin ConcentrationCytoplasmic Protein Yield (mg/mL)ObservationsReference
HEK2935 µg/mL-Incomplete cytosolic extraction.[1]
HEK29325 µg/mL-Near complete extraction of cytosol with negligible ER permeabilization.[1]
HEK29350 µg/mL-Partial lysis of the endoplasmic reticulum observed.[1]
CHO DP-12< 50 µg/mL~0.22Low cytoplasmic protein yield.[3]
CHO DP-12400 µg/mL~0.97High cytoplasmic protein yield.[3]

Table 2: Purity of Cytoplasmic Fraction Assessed by Western Blot

Marker ProteinCellular LocationExpected in Cytoplasmic Fraction?Observation with DigitoninReference
GAPDHCytosolYesPresent[1]
BiP/grp78Endoplasmic ReticulumNoAbsent at optimal digitonin concentrations[1]
Histone H3NucleusNoAbsent
COX IVMitochondriaNoAbsent

Note: The absence or presence of markers is typically determined qualitatively by the intensity of bands on a Western blot.

Experimental Protocols

Protocol 1: Basic Protocol for Isolation of Cytoplasmic Proteins

This protocol provides a general framework for the isolation of cytoplasmic proteins from cultured mammalian cells using digitonin.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Digitonin lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, with freshly added digitonin)

  • Protease and phosphatase inhibitor cocktails

  • Cultured mammalian cells

  • Microcentrifuge

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting:

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • For adherent cells, wash the cells with ice-cold PBS and then gently scrape them into a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation.

  • Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining media.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold digitonin lysis buffer containing protease and phosphatase inhibitors. The optimal digitonin concentration typically ranges from 10 to 50 µg/mL (0.001% to 0.005%), but should be empirically determined for each cell type.[1]

    • Incubate the cell suspension on ice for 5-10 minutes with gentle agitation.

  • Fractionation:

    • Centrifuge the lysate at 2,000 x g for 5 minutes at 4°C to pellet the intact nuclei and other organelles.

    • Carefully collect the supernatant, which contains the cytoplasmic protein fraction.

  • Storage: Store the cytoplasmic fraction at -80°C for further analysis.

Protocol 2: Optimization of Digitonin Concentration

To ensure efficient extraction of cytoplasmic proteins with minimal organellar contamination, it is essential to optimize the digitonin concentration for each cell type.

Procedure:

  • Seed cells in multiple parallel cultures.

  • Prepare a series of digitonin lysis buffers with varying concentrations of digitonin (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Perform the cytoplasmic protein isolation protocol (Protocol 1) for each digitonin concentration.

  • Analyze the resulting cytoplasmic fractions by Western blotting using antibodies against marker proteins for the cytoplasm (e.g., GAPDH), endoplasmic reticulum (e.g., Calnexin, BiP), mitochondria (e.g., COX IV), and nucleus (e.g., Histone H3, Lamin B1).

  • The optimal digitonin concentration is the one that yields the highest amount of the cytoplasmic marker with the lowest amount of organellar markers.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Cultured Cells harvest Harvest & Wash Cells start->harvest lyse Lyse with Digitonin Buffer harvest->lyse centrifuge1 Centrifuge (2,000 x g, 5 min, 4°C) lyse->centrifuge1 supernatant Collect Supernatant (Cytoplasmic Fraction) centrifuge1->supernatant pellet Pellet (Nuclei, Organelles) centrifuge1->pellet analysis Downstream Analysis (Western Blot, etc.) supernatant->analysis

Caption: Workflow for cytoplasmic protein isolation using digitonin.

Signaling Pathway: NF-κB Translocation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (typically p65/p50) to translocate from the cytoplasm to the nucleus, where they activate the transcription of target genes. Digitonin-based fractionation is an excellent method to study this translocation event.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Activates

Caption: NF-κB signaling pathway and nuclear translocation.

Signaling Pathway: Apoptosis (Intrinsic Pathway)

The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. Digitonin-based fractionation can be used to detect the release of cytochrome c into the cytoplasm.

apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Stress Intracellular Stress Stress->CytoC_mito Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds Casp9 Caspase-9 (active) Apaf1->Casp9 Activates Casp3 Caspase-3 (active) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway and cytochrome c release.

Troubleshooting

IssuePossible CauseSolution
Low protein yield Insufficient digitonin concentration.Increase digitonin concentration in increments.
Too few cells.Increase the starting number of cells.
Contamination with organellar proteins Digitonin concentration is too high.Decrease digitonin concentration.
Incubation time is too long.Reduce the incubation time with digitonin.
Degradation of target protein Protease activity.Always use a fresh protease inhibitor cocktail. Keep samples on ice at all times.

Conclusion

The use of digitonin for the selective permeabilization of the plasma membrane is a robust and versatile technique for the isolation of cytoplasmic proteins. By carefully optimizing the experimental conditions, researchers can obtain high-purity cytoplasmic fractions suitable for a wide range of downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays. This method is particularly valuable for studying dynamic cellular processes such as signal transduction and protein translocation.

References

Application Notes and Protocols for Digitonin-Based Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing digitonin-based methods for the elucidation of protein-protein interactions (PPIs). Digitonin (B1670571), a mild non-ionic detergent, is particularly advantageous for preserving weak or transient interactions, especially those involving membrane-associated proteins. This document details protocols for two key techniques: Co-immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA) coupled with mass spectrometry, specifically the TurboID method.

Introduction to Digitonin in PPI Studies

Digitonin is a steroidal saponin (B1150181) that selectively permeabilizes cholesterol-rich plasma membranes while leaving organellar membranes, such as those of the endoplasmic reticulum and mitochondria, largely intact.[1] This property is invaluable for studying interactions of membrane proteins or for selectively extracting cytosolic components without disrupting organelle-associated protein complexes. Its gentle nature helps to maintain the native conformation of protein complexes, a crucial factor for accurately identifying in vivo interaction partners.[2]

Key Applications

  • Co-Immunoprecipitation (Co-IP): Ideal for isolating a specific protein of interest ("bait") along with its interacting partners ("prey") from a cell lysate. Digitonin is used in the lysis buffer to solubilize membrane proteins while preserving their interactions.

  • Proximity-dependent Biotinylation (e.g., TurboID) with Digitonin Permeabilization: A powerful technique for mapping the interactome of a protein in its native cellular environment. Digitonin is used to remove cytosolic proteins that may be non-specifically biotinylated, thereby enriching for true interactors of membrane-associated proteins.[1][3]

Data Presentation: Quantitative Analysis of Protein Interactomes

The use of digitonin can significantly enhance the identification of specific protein-protein interactions by reducing non-specific background. The following tables summarize quantitative data from studies employing digitonin-based methods.

Table 1: Enrichment of Membrane Proteins using Digitonin Permeabilization with TurboID

This table presents data from a study utilizing TurboID proximity labeling followed by digitonin permeabilization to map the interactome of the ER-localized protein REEP6. The data demonstrates a significant enrichment of membrane proteins in the digitonin-treated samples compared to the untreated control.

Condition Total Proteins Identified Membrane Proteins Non-Membrane Proteins % Membrane Proteins
Untreated51312060.78%
Digitonin-Treated1514193.33%

Data adapted from a study on the REEP6 interactome. The use of digitonin significantly reduced the number of non-membrane protein contaminants, leading to a higher confidence in the identified membrane protein interactions.

Experimental Protocols

Protocol 1: Digitonin-Based Co-Immunoprecipitation (Co-IP)

This protocol provides a step-by-step guide for performing Co-IP using a digitonin-based lysis buffer to investigate the interaction between a bait protein and its potential binding partners.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Digitonin Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Digitonin. Note: The optimal digitonin concentration can range from 1% to 5% and should be empirically determined for the specific protein complex under investigation.

  • Protease and phosphatase inhibitor cocktails

  • Antibody specific to the bait protein

  • Control IgG (from the same species as the bait antibody)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: Digitonin Lysis Buffer with a reduced digitonin concentration (e.g., 0.1-0.2%)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Digitonin Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add control IgG and Protein A/G beads to the clarified lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the bait-specific antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 2: TurboID-based Proximity Labeling with Digitonin Permeabilization

This protocol, adapted from a study on organelle membrane protein interactomes, describes the use of TurboID in combination with digitonin treatment to identify protein-protein interactions at organelle membranes with high specificity.[1]

Materials:

  • Cells stably expressing the bait protein fused to TurboID

  • Biotin (B1667282) solution (500 µM)

  • Ice-cold PBS

  • Digitonin Permeabilization Buffer: Prepare a fresh solution of 42 µg/mL digitonin in an appropriate buffer (e.g., KHM buffer: 110 mM potassium acetate, 20 mM HEPES, 2 mM MgCl2, pH 7.4).

  • RIPA Lysis Buffer

  • Streptavidin-coated magnetic beads

Procedure:

  • Biotin Labeling:

    • Incubate cells expressing the TurboID-fusion protein with biotin solution for 10 minutes at 37°C.

    • To stop the labeling reaction, place the cells on ice and wash five times with ice-cold PBS.

  • Digitonin Permeabilization:

    • Gently add cold Digitonin Permeabilization Buffer to the cells.

    • Incubate at 4°C with gentle shaking for 10 minutes.[1]

    • Discard the supernatant (this fraction contains cytosolic proteins).

    • Wash the cells five times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the remaining cells with RIPA buffer on ice for 10 minutes.

    • Collect the lysate and centrifuge to pellet any remaining debris.

  • Enrichment of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-coated magnetic beads for 1 hour at room temperature, followed by overnight incubation at 4°C with rotation.

    • Wash the beads sequentially with RIPA lysis buffer, 1 M KCl, 0.1 M Na2CO3, and 2 M urea (B33335) in 10 mM Tris-HCl (pH 8.0), followed by two final washes with RIPA lysis buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads.

    • Analyze the eluted proteins by mass spectrometry to identify the interacting partners.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate signaling pathways where digitonin-based methods have been instrumental in elucidating key protein-protein interactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells expressing bait protein lysis Lysis with Digitonin Buffer start->lysis preclear Pre-clearing (optional) lysis->preclear add_ab Add Bait-specific Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute analyze SDS-PAGE/Western Blot or Mass Spectrometry elute->analyze

Caption: Workflow for Digitonin-Based Co-Immunoprecipitation.

tcr_signaling TCR TCR/CD3 complex Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 interaction preserved by digitonin PLCg1 PLCγ1 LAT->PLCg1 Vav Vav SLP76->Vav

Caption: Key interactions in the T-Cell Receptor signaling pathway preserved by digitonin.

bax_vdac1_pathway cluster_mito Mitochondrial Outer Membrane VDAC1 VDAC1 Bax_VDAC1 Bax-VDAC1 Complex VDAC1->Bax_VDAC1 Bax Bax Bax->VDAC1 interacts with Bax->Bax_VDAC1 Bcl2 Bcl-2 Bcl2->VDAC1 inhibits interaction with Bax Cytochrome_c Cytochrome c Bax_VDAC1->Cytochrome_c promotes release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Bax-VDAC1 interaction in the apoptosis signaling pathway.

References

Protocol for Fixing and Permeabilizing Cells with Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571) is a mild, non-ionic detergent widely used in cell biology to selectively permeabilize the plasma membrane while leaving intracellular membranes, such as those of the mitochondria and the nucleus, largely intact.[1][2] This selective permeability is due to digitonin's mechanism of action, which involves forming complexes with cholesterol, a lipid abundant in the plasma membrane of mammalian cells.[3][4][5] At carefully controlled concentrations, digitonin creates pores in the plasma membrane, allowing for the entry of molecules like antibodies and fluorescent dyes into the cytosol.[3][6] This makes it an invaluable tool for immunofluorescence microscopy, flow cytometry, and studies involving the analysis of cytosolic proteins and signaling pathways.[3][7]

The optimal concentration of digitonin is critical and highly dependent on the specific cell type, cell density, temperature, and incubation time.[8][9] Insufficient permeabilization will prevent antibodies from reaching their intracellular targets, leading to weak or no signal.[8][9] Conversely, excessive concentrations can damage organelle membranes or cause complete cell lysis, resulting in the loss of intracellular components and high background signal.[8][9] Therefore, it is essential to empirically determine the optimal digitonin concentration for each cell type and experimental condition.[8]

This document provides detailed protocols for the fixation and permeabilization of cells using digitonin for various applications, along with data on recommended concentrations and a comparison with other common permeabilizing agents.

Data Presentation

Table 1: Recommended Digitonin Concentrations for Plasma Membrane Permeabilization
Cell TypeApplicationRecommended Digitonin ConcentrationIncubation Time & TemperatureReference
Various Cultured CellsImmunofluorescence10 - 50 µg/mL5-15 minutes at Room Temperature[10][11]
Human Peripheral Blood LymphocytesFlow Cytometry500 µg/mLNot specified, 4°C[12]
KG-1 CellsWestern Blot (Cytosolic Fraction)200 µg/mL15 minutes on ice[7]
K562 CellsCUT&RUN0.01% (w/v)10 minutes at Room Temperature[8]
THP-1 CellsPeptide Probe Delivery2 µg/mLNot specified[13]
Human Umbilical Vein Endothelial CellsRespirometry10 µg per 10^6 cells12-14 minutes at Room Temperature[14]
Table 2: Comparison of Common Permeabilization Agents
FeatureDigitoninTriton X-100Saponin
Type Non-ionic, Steroidal Glycoside[1]Non-ionic, Polyoxyethylene-based[1]Non-ionic, Triterpenoid Glycoside
Mechanism of Action Selectively permeabilizes cholesterol-rich plasma membranes[1]Solubilizes most cellular membranes, including nuclear and organellar membranes[1]Interacts with membrane cholesterol, forming pores
Mildness Mild, often preserves protein-protein interactions and native protein structure[1]Harsher, can disrupt protein-protein interactions and denature some sensitive proteins[1]Mild, similar to Digitonin
Primary Applications - Selective permeabilization of the plasma membrane- Isolation of cytoplasmic proteins while leaving organellar membranes intact- Co-immunoprecipitation where preservation of weak interactions is crucial[1]- General cell lysis and extraction of total membrane proteins- Solubilization of lipid rafts for proteomic analysis- Staining of nuclear and organellar proteins[1]- Permeabilization for detection of cytoplasmic antigens- Reversible permeabilization[15]
Considerations Optimal concentration is cell-type dependent and requires careful titration[8]Can lead to the loss of some membrane-associated proteins and lipids[16]Permeabilization is reversible, so it must be present in buffers during staining[15]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cytosolic Antigens

This protocol is designed for the visualization of proteins located in the cytoplasm. The initial fixation step with paraformaldehyde crosslinks proteins, preserving cellular morphology, followed by selective permeabilization of the plasma membrane with digitonin.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Digitonin Stock Solution (e.g., 10 mg/mL in DMSO)

  • Permeabilization Buffer (e.g., 10-50 µg/mL Digitonin in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorescently Labeled Secondary Antibody (diluted in Blocking Buffer)

  • Mounting Medium with DAPI

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 5-15 minutes at room temperature. The optimal digitonin concentration and incubation time should be determined empirically.[10]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

Protocol 2: Flow Cytometry Staining of Intracellular Antigens

This protocol is adapted for the detection of intracellular antigens in suspension cells by flow cytometry. It involves a fixation step followed by permeabilization to allow antibody access to the cell interior.

Materials:

  • Cell Suspension

  • PBS containing 1% Bovine Serum Albumin (PBS/BSA)

  • 0.5% Paraformaldehyde (PFA) in PBS[17]

  • Permeabilization/Staining Buffer (e.g., 10 µg/mL Digitonin in PBS)[17][18]

  • Directly Conjugated Primary Antibody

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold PBS/BSA.[18]

  • Aliquot 100 µL of the cell suspension into the required number of tubes.

  • Optional: If staining for surface antigens, perform this step now according to standard protocols, followed by washing.

  • Fix the cells by adding 100 µL of 0.5% PFA and incubating for 20 minutes at room temperature.[17][18]

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 100 µL of cold Permeabilization/Staining Buffer containing the directly conjugated primary antibody at the vendor-recommended dilution.[17][18]

  • Incubate for at least 30 minutes at 4°C, protected from light.[17][18]

  • Wash the cells twice with PBS.

  • Resuspend the cells in 200 µL of PBS for analysis.[17][18]

  • Acquire data on a flow cytometer within 24 hours.[17][18]

Mandatory Visualization

experimental_workflow_IF cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_visualization Visualization cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with Digitonin wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Block with Normal Goat Serum wash3->blocking primary_ab 8. Incubate with Primary Antibody blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Incubate with Secondary Antibody wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 mounting 12. Mount with DAPI wash5->mounting microscopy 13. Fluorescence Microscopy mounting->microscopy

Caption: Workflow for Immunofluorescence Staining using Digitonin.

experimental_workflow_FC cluster_prep Cell Preparation cluster_fix Fixation cluster_perm_stain Permeabilization & Staining cluster_analysis Analysis cell_suspension 1. Prepare Single-Cell Suspension surface_staining 2. Optional: Surface Antigen Staining cell_suspension->surface_staining fixation 3. Fix with 0.5% PFA surface_staining->fixation wash1 4. Wash with PBS fixation->wash1 perm_stain 5. Permeabilize and Stain with Antibody in Digitonin Buffer wash1->perm_stain wash2 6. Wash with PBS perm_stain->wash2 resuspend 7. Resuspend in PBS wash2->resuspend flow_cytometry 8. Acquire Data by Flow Cytometry resuspend->flow_cytometry

Caption: Workflow for Intracellular Flow Cytometry using Digitonin.

signaling_pathway_access cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Kinase1 Kinase 1 Receptor->Kinase1 2. Activation DigitoninPore Digitonin Pore Kinase2 Kinase 2 Kinase1->Kinase2 3. Phosphorylation Effector Effector Protein Kinase2->Effector 4. Activation TF Transcription Factor Effector->TF 5. Translocation Antibody Antibody Antibody->DigitoninPore Entry Antibody->Kinase2 Binding for Detection

References

Application Notes: Using Digitonin for Antibody Delivery into Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digitonin (B1670571) is a nonionic detergent and steroid glycoside derived from the foxglove plant, Digitalis purpurea.[1] In cell biology, it is a valuable tool for selectively permeabilizing the plasma membranes of eukaryotic cells.[2] This selectivity is based on the differential cholesterol content between the plasma membrane and intracellular organellar membranes. The plasma membrane has a high concentration of cholesterol, making it susceptible to digitonin, while membranes of organelles like mitochondria have lower cholesterol levels.[1] By carefully titrating its concentration, digitonin creates pores in the plasma membrane large enough for antibodies and other macromolecules to enter the cytosol, often without disrupting the integrity of intracellular organelles.[1][3] This property allows researchers to introduce antibodies into living cells to study and manipulate intracellular processes, such as signaling pathways and protein function.[4][5]

Mechanism of Action

The primary mechanism of digitonin involves its specific interaction with 3-β-hydroxysterols, particularly cholesterol, in the cell membrane.[3][6] Digitonin molecules insert themselves into the lipid bilayer and complex with cholesterol.[3] At low concentrations, this interaction forms pores, leading to increased membrane permeability.[3][6] At higher concentrations, it can cause complete membrane disruption and cell lysis.[6] The key is to use a minimal concentration that permeabilizes a high percentage of cells (>95%) while maintaining cell viability and the integrity of intracellular membranes.[1][4] This allows for the study of cytosolic proteins and signaling pathways in a cellular environment that remains largely intact.[1][2]

cluster_membrane Plasma Membrane (High Cholesterol) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cholesterol Cholesterol pore Pore Formation cholesterol->pore Leads to phospholipid Phospholipid Bilayer digitonin Digitonin digitonin->cholesterol Complexes with antibody_ext Antibody antibody_ext->pore Enters through pore antibody_int Antibody pore->antibody_int

Caption: Mechanism of digitonin-mediated antibody delivery.

Key Applications

  • Intracellular Flow Cytometry: Allows for the staining of cytosolic or nuclear antigens with fluorescently-labeled antibodies for analysis.[7][8]

  • Immunofluorescence Staining: Enables the visualization of intracellular targets by allowing antibodies to access antigens within the cell.[1]

  • Functional Studies: Facilitates the delivery of function-blocking or activating antibodies to modulate signaling pathways and study their downstream effects.[5][9]

  • Studying Protein Transport: Used to investigate the mechanics of protein transport and other cellular processes in a controlled manner.[6]

Experimental Protocols

A critical aspect of using digitonin is the empirical determination of its optimal concentration for the specific cell type and application. Insufficient digitonin will result in poor antibody delivery, while excessive amounts can lead to cell lysis and artifacts.[4]

Protocol 1: Optimization of Digitonin Concentration

This protocol outlines the steps to determine the minimal digitonin concentration required to permeabilize >95% of cells, often assessed using a viability dye like Trypan Blue.[4]

Materials:

  • Cells in suspension (e.g., K562, THP-1, Jurkat)

  • Wash Buffer (e.g., PBS or specific assay buffer like CUT&RUN Wash Buffer)

  • 5% Digitonin stock solution in DMSO

  • Trypan Blue solution

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Serial Dilutions: Prepare a fresh series of digitonin dilutions in your wash buffer. The concentrations in the table below are a common starting point.[4]

  • Cell Preparation: Harvest cultured cells and wash them. Resuspend the cell pellet in wash buffer to a known concentration.[4] For example, for CUT&RUN, you might start with 3.1 million cells.[4]

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes for each digitonin concentration and a control (buffer with 0.05% DMSO).[4] Spin the cells down and resuspend each pellet in 100 µL of the corresponding digitonin permeabilization buffer.[4]

  • Incubation: Incubate the cells for 10 minutes at room temperature.[4]

  • Staining and Analysis: At the end of the incubation, add Trypan Blue to a small aliquot of cells from each tube. Count the number of live (unstained) versus dead/permeabilized (blue) cells using a hemocytometer or automated cell counter.[4]

  • Determine Optimal Concentration: The optimal concentration is the lowest one that results in >95% permeabilized (blue) cells.[4]

start Start: Harvest & Count Cells prepare_dilutions Prepare Serial Dilutions of Digitonin start->prepare_dilutions aliquot_cells Aliquot Cells into Tubes start->aliquot_cells permeabilize Resuspend in Digitonin Buffers (10 min @ RT) prepare_dilutions->permeabilize aliquot_cells->permeabilize stain Stain with Trypan Blue permeabilize->stain count Count Permeabilized (Blue) vs. Intact (Clear) Cells stain->count determine_opt Select Lowest Concentration with >95% Permeabilization count->determine_opt end End: Optimal Concentration Found determine_opt->end

Caption: Experimental workflow for optimizing digitonin concentration.

Data Presentation: Digitonin Optimization

Table 1: Example Serial Dilution Series for Digitonin Optimization (Adapted from EpiCypher protocols[4])

Final % Digitonin Volume from Previous Tube (µL) Wash Buffer (µL) 5% Digitonin (µL)
0.05% - 990 10
0.01% 200 800 -
0.001% 100 900 -
0.0001% 100 900 -

| 0.00001% | 100 | 900 | - |

Table 2: Cell Viability and Permeabilization with Digitonin for Various Cell Lines

Cell Line Digitonin Concentration (µg/mL) Incubation Time Outcome
U87 (adherent) 1-3 µg/mL 5 hours No significant toxicity; increased intracellular probe delivery with concentration.[5]
U87 (adherent) 5 µg/mL 5 hours Significant toxicity observed.[5]
THP-1 (suspension) 1-4 µg/mL 2 days More sensitive than U87; concentrations >2 µg/mL inhibited proliferation.[5]
Jurkat (suspension) 1-2 µg/mL Not specified Not toxic and effective for delivering peptide probes.[5]
K562 (suspension) 0.01% (~100 µg/mL) 10 minutes Optimal concentration for >95% permeabilization for CUT&RUN.[4]

| MCF7 (adherent) | 7.5-10 µg/mL | 30 minutes | Optimal concentration for membrane integrity assay.[10] |

Protocol 2: General Procedure for Antibody Delivery

This protocol is a general guideline. It may require modification based on the antibody, cell type, and downstream application. For applications like flow cytometry, a fixation step with paraformaldehyde often precedes permeabilization.[7][11]

Materials:

  • Cells

  • PBS containing 1% BSA (PBS/BSA)

  • Optimized Digitonin Solution (in PBS or desired buffer)

  • Antibody of interest (at recommended dilution)

  • Wash Buffer (e.g., 0.05% Tween 20 in PBS)

Procedure:

  • Cell Preparation: Prepare cells and adjust the concentration to ~1 x 10⁷ cells/mL in cold PBS/BSA. Aliquot 100 µL of the cell suspension into the required number of tubes.[7]

  • Optional Fixation: For some applications (especially for analyzing intracellular antigens by flow cytometry), cells are first fixed. Add 100 µL of 0.5% paraformaldehyde and incubate for 20 minutes at room temperature.[8][11] Wash the cells twice afterward.[8][11]

  • Permeabilization and Antibody Incubation: Centrifuge the cells (300-400 x g, 5 min, 4°C) and discard the supernatant.[7] Resuspend the cell pellet in 100 µL of cold, optimized digitonin solution containing the antibody at its final working concentration.[7][11]

  • Incubation: Incubate for at least 30 minutes at 4°C, protected from light.[7][11]

  • Washing: Wash the cells twice with 3 mL of a wash buffer (e.g., 0.05% Tween 20 in PBS) to remove excess antibody. Pellet the cells after each wash.[7][11]

  • Downstream Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., 200 µL PBS) for your downstream application, such as flow cytometry, microscopy, or cell lysis for Western blot.[7][11]

Analysis of Downstream Effects

Delivering an antibody to a specific intracellular target can modulate its function, providing insights into cellular processes. For example, an antibody targeting a kinase in a signaling pathway could inhibit its activity.

Example: Targeting the AKT Signaling Pathway The AKT signaling pathway is crucial for cell proliferation, survival, and metabolism.[5] An antibody that blocks the phosphorylation of an AKT substrate could be delivered into cells to study the consequences.

Assessing the Effect:

  • Western Blot: After antibody delivery and cell stimulation, cell lysates can be analyzed by Western blot to check the phosphorylation status of downstream targets.

  • Microscopy: If the downstream effect involves a change in protein localization or cell morphology, this can be visualized using immunofluorescence microscopy.[5]

  • Functional Assays: Cell viability assays (e.g., MTT, resazurin) or proliferation assays can quantify the functional outcome of modulating the pathway.[5][12]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., GSK3B, FOXO) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Response Cell Survival, Proliferation, Metabolism Downstream->Response Antibody Inhibitory Antibody Antibody->AKT Blocks Activation

Caption: Example of using an antibody to inhibit the AKT signaling pathway.

References

Application of Digitonin in Natural Product Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571), a steroidal saponin (B1150181) extracted from the foxglove plant Digitalis purpurea, is a powerful tool in natural product research and various biochemical applications.[1][2][3] Its utility stems from its ability to selectively permeabilize cell membranes by forming complexes with cholesterol.[1][3][4] This unique property makes it invaluable for a range of applications, including the isolation of subcellular organelles, the extraction of specific proteins, and the delivery of molecules into living cells.[1][3][5] This document provides detailed application notes and protocols for the use of digitonin in natural product research.

Key Applications

Digitonin's primary application in research revolves around its properties as a mild, non-ionic detergent.[3][6] It effectively solubilizes lipids and can be used to break protein-lipid and lipid-lipid interactions without disrupting protein-protein interactions, making it ideal for purifying proteins in their native forms.[6][7]

Selective Cell Permeabilization

Digitonin is widely used to selectively permeabilize the plasma membrane of eukaryotic cells, which has a high cholesterol content, while leaving the membranes of organelles like mitochondria, which have lower cholesterol levels, intact.[3][5] This selective permeability is crucial for studying intracellular processes and for introducing antibodies, peptides, or other molecules into the cytoplasm.[1]

Isolation of Mitochondria and Other Organelles

Due to its selective action on cholesterol-rich membranes, digitonin is an excellent reagent for the isolation of intact mitochondria from cultured cells.[1][3][5] This allows for the study of mitochondrial functions, such as ATP production and enzyme activity, in a controlled environment.[1] The procedure is often faster and yields organelles with better-preserved functions compared to mechanical homogenization methods.[8]

Protein Extraction and Subcellular Fractionation

Digitonin facilitates the differential extraction of cellular proteins. By carefully controlling the concentration, researchers can first release cytosolic proteins and subsequently use other detergents to isolate membrane-bound and nuclear proteins.[9][10] This sequential extraction is invaluable for studying the subcellular localization of proteins and their redistribution under different conditions.

Data Presentation: Quantitative Parameters for Digitonin Applications

The optimal concentration of digitonin is critical and must be determined empirically for each cell type and application to ensure efficient permeabilization without causing cell lysis or significant damage.[11][12]

ApplicationCell TypeDigitonin ConcentrationIncubation Time & TemperatureKey Observations
Cell Permeabilization Optimization K562 cells0.001% - 0.05%10 min at Room Temperature>95% permeabilization achieved at 0.01% with minimal cell lysis.[11]
Intracellular Staining (Flow Cytometry) General10 µg/ml30 min at 4°CEffective for staining intracellular antigens after fixation.[13][14]
Mitochondria Isolation 143B cells0.02%5 min on ice, with vortexingOptimal for high mitochondrial yield with minimal cytoplasmic and nuclear contamination.[5]
Cytosolic Protein Extraction HEK293 cells25 µg/mLNot specifiedEfficiently extracts cytosolic proteins while leaving organelle membranes intact.[9]
Delivery of Imaging Probes U87 cells1 - 3 µg/mLNot specifiedLow concentrations allow probe delivery without significant cytotoxicity.[12]
Delivery of Imaging Probes THP-1 cells1 - 2 µg/mL2 days1 µg/mL promoted cell growth, while 2 µg/mL showed no inhibition.[12]
Delivery of Imaging Probes Jurkat cells2 µg/mL2 daysNo inhibition of cell proliferation was observed.[12]
Differential Detergent Fractionation Primary mouse hepatocytes0.015% (w/v)Not specifiedUsed in sequence with Triton X-100 for cytosolic and membrane protein fractionation.[10]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration for Cell Permeabilization

This protocol is essential for determining the minimal digitonin concentration required for effective permeabilization of a specific cell type, which is crucial for techniques like CUT&RUN or CUT&Tag.[11]

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), 1X

  • Permeabilization Buffer (e.g., CUT&RUN Wash Buffer)

  • 5% Digitonin stock solution

  • Trypan Blue stain

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest and count cultured cells. Prepare a cell suspension of 1 x 107 cells/ml in cold PBS with 1% Bovine Serum Albumin (BSA).[13]

  • Prepare Digitonin Dilutions: Prepare a series of digitonin concentrations (e.g., 0.001%, 0.005%, 0.01%, 0.025%, 0.05%) by serially diluting the 5% stock in the Permeabilization Buffer.[11] Also, prepare a control buffer without digitonin.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate microcentrifuge tubes for each digitonin concentration and the control. Centrifuge at 600 x g for 3 minutes at room temperature and discard the supernatant.[11]

  • Resuspend each cell pellet in 100 µL of the corresponding digitonin dilution or control buffer.

  • Incubate for 10 minutes at room temperature.[11]

  • Staining and Analysis: Add Trypan Blue to each tube and immediately analyze the cells using a hemocytometer or an automated cell counter to determine the percentage of permeabilized (blue) cells.

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in >95% cell permeabilization.[11]

Protocol 2: Isolation of Mitochondria from Cultured Mammalian Cells

This protocol describes a rapid method for enriching mitochondria from mammalian cells using digitonin.[5]

Materials:

  • Cultured mammalian cells (e.g., 2 x 107 cells)

  • 1X PBS, ice-cold

  • Hypotonic Buffer

  • 0.2% Digitonin solution (high purity)

  • 2X Isotonic Buffer

  • 1X Isotonic Buffer

Procedure:

  • Cell Harvest: Harvest cells and wash with 1X PBS. Pellet the cells by centrifugation at 215 x g for 5 minutes at 4°C.[5]

  • Hypotonic Swelling: Resuspend the cell pellet in 500 µL of hypotonic buffer and incubate on ice for 5 minutes.[5]

  • Cell Lysis: Add 50 µL of 0.2% digitonin to achieve a final concentration of 0.02%. Vortex vigorously for 5-10 seconds every minute for a total of 5 minutes.[5]

  • Isotonic Restoration: Add an equal volume (500 µL) of 2X isotonic buffer to the sample.

  • Removal of Nuclei and Debris: Centrifuge at 700 x g for 10 minutes at 4°C to pellet unbroken cells, nuclei, and cell debris.[5]

  • Mitochondria Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[5] The resulting supernatant is the cytoplasmic fraction.

  • Washing: Resuspend the mitochondrial pellet in 1X isotonic buffer and centrifuge again at 10,000 x g for 5 minutes at 4°C.

  • The final pellet contains the enriched mitochondrial fraction.

Protocol 3: Direct Immunofluorescence Staining of Intracellular Antigens

This protocol provides a method for staining intracellular antigens for flow cytometry analysis using digitonin for permeabilization.[13][14]

Materials:

  • Cell suspension (1 x 107 cells/ml in cold PBS/BSA)

  • 0.5% (w/v) Paraformaldehyde in PBS

  • 0.05% (v/v) Tween 20 in PBS

  • 10 µg/ml Digitonin in PBS, cold

  • Directly conjugated primary antibody

Procedure:

  • Cell Preparation: Prepare and aliquot 100 µL of the cell suspension into the required number of tubes.

  • (Optional) Surface Staining: If required, perform staining of cell surface antigens with appropriate antibodies at 4°C. Wash twice with cold PBS/BSA.[13]

  • Fixation: Add 100 µL of 0.5% paraformaldehyde and incubate for 20 minutes at room temperature.[13]

  • Washing: Wash twice with 3 ml of 0.05% Tween 20, pelleting the cells at 300-400 g for 5 minutes at 4°C after each wash.[13]

  • Permeabilization and Intracellular Staining: Decant the supernatant and add 100 µL of cold 10 µg/ml digitonin solution containing the directly conjugated antibody at the recommended dilution.[13][14]

  • Incubate for at least 30 minutes at 4°C, protected from light.[13][14]

  • Final Washes: Wash twice with 3 ml of 0.05% Tween 20 as in step 4.[13][14]

  • Data Acquisition: Resuspend the cells in 200 µL of PBS and acquire data by flow cytometry within 24 hours.[13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Digitonin_Permeabilization cluster_Cell Eukaryotic Cell Plasma_Membrane Plasma Membrane (High Cholesterol) Cytoplasm Cytoplasm Pore_Formation Pore Formation Plasma_Membrane->Pore_Formation Mitochondrion Mitochondrion (Low Cholesterol) Nucleus Nucleus (Low Cholesterol) Intact_Organelles Intact Organelles Mitochondrion->Intact_Organelles Nucleus->Intact_Organelles Digitonin Digitonin Digitonin->Plasma_Membrane Interacts with Cholesterol Released_Cytosol Released Cytosolic Components Pore_Formation->Released_Cytosol Allows exit

Caption: Mechanism of selective plasma membrane permeabilization by digitonin.

Mitochondria_Isolation_Workflow Start Start: Cultured Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Hypotonic Buffer Harvest->Resuspend Lysis Add Digitonin (0.02%) & Vortex Resuspend->Lysis Centrifuge1 Low-Speed Centrifugation (700 x g) Lysis->Centrifuge1 Supernatant1 Collect Supernatant (Contains Mitochondria & Cytosol) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei & Debris) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Supernatant2 Collect Supernatant (Cytosolic Fraction) Centrifuge2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash with Isotonic Buffer Pellet2->Wash Final_Pellet Final Enriched Mitochondria Wash->Final_Pellet

Caption: Experimental workflow for the isolation of mitochondria using digitonin.

Differential_Protein_Extraction Intact_Cells Intact Cells Digitonin_Treatment Treat with low concentration Digitonin Intact_Cells->Digitonin_Treatment Centrifugation1 Centrifugation Digitonin_Treatment->Centrifugation1 Cytosolic_Fraction Supernatant: Cytosolic Proteins Centrifugation1->Cytosolic_Fraction Permeabilized_Cells Pellet: Permeabilized Cells (Intact Organelles) Centrifugation1->Permeabilized_Cells Detergent_Lysis Lyse with stronger detergent (e.g., Triton X-100) Permeabilized_Cells->Detergent_Lysis Centrifugation2 Centrifugation Detergent_Lysis->Centrifugation2 Membrane_Fraction Supernatant: Membrane & Organellar Proteins Centrifugation2->Membrane_Fraction Nuclear_Fraction Pellet: Nuclear Proteins Centrifugation2->Nuclear_Fraction

Caption: Logical workflow for differential protein extraction using digitonin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Digitonin for Cellular Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing digitonin (B1670571) concentration. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively permeabilize cell membranes without inducing cell lysis.

Troubleshooting Guide

This section addresses common issues encountered during digitonin-based cell permeabilization experiments.

Issue 1: Low Permeabilization Efficiency (Insufficient uptake of antibodies or other molecules)

  • Possible Cause: The digitonin concentration is too low for the specific cell type or density being used.[1] Different cell lines exhibit varying sensitivity to digitonin due to differences in plasma membrane cholesterol content.[1]

  • Solution:

    • Perform a digitonin titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2]

    • Increase the digitonin concentration incrementally. A good starting point for many cell lines is around 20 µM.[3]

    • Ensure that the digitonin solution is properly prepared and stored, as its efficacy can diminish over time.[4]

Issue 2: High Cell Lysis or Death

  • Possible Cause: The digitonin concentration is too high, causing irreversible damage to the plasma membrane and potentially the membranes of organelles.[1][5]

  • Solution:

    • Reduce the digitonin concentration. Even a small decrease can significantly impact cell viability.

    • Decrease the incubation time with digitonin. The duration of exposure is as critical as the concentration.[1]

    • Perform experiments at a lower temperature (e.g., 4°C), which may require a slightly higher digitonin concentration but can help preserve cell integrity.[1]

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in cell density, temperature, or incubation time can all affect the outcome of digitonin permeabilization.[1] High cell densities may require higher digitonin concentrations for effective permeabilization.[6]

  • Solution:

    • Standardize your protocol by keeping cell numbers, incubation times, and temperatures consistent across all experiments.

    • Always prepare fresh dilutions of digitonin from a stock solution for each experiment to ensure consistency.[2]

Issue 4: Permeabilization of Intracellular Organelles

  • Possible Cause: At high concentrations, digitonin can permeabilize organellar membranes, which have lower cholesterol content than the plasma membrane.[1][3]

  • Solution:

    • Carefully titrate the digitonin concentration to find the minimum amount required for plasma membrane permeabilization.

    • Use markers for specific organelles (e.g., lysosomal enzymes) to assess the integrity of intracellular compartments during your optimization experiments.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for digitonin?

Digitonin is a non-ionic detergent and a steroidal saponin (B1150181) that selectively permeabilizes cell membranes by interacting with cholesterol.[9][10][11][12] The plasma membrane of mammalian cells is rich in cholesterol, making it the primary target for digitonin.[1] At optimal concentrations, digitonin forms pores in the plasma membrane, allowing for the entry of molecules such as antibodies and dyes into the cytosol while leaving the membranes of intracellular organelles, which have a lower cholesterol content, largely intact.[1][5][13]

Q2: Why is it crucial to optimize the digitonin concentration for each cell type?

The optimal digitonin concentration is highly dependent on the specific cell type due to variations in plasma membrane composition, particularly the cholesterol content, and cell size.[1]

  • Insufficient Permeabilization: A concentration that is too low will not create enough pores, preventing the efficient entry of desired molecules and leading to weak or no signal.[1]

  • Over-Permeabilization: An excessively high concentration can damage organelle membranes or cause complete cell lysis, leading to the loss of intracellular components and high background signals.[1]

Q3: What factors influence the required digitonin concentration?

Several factors can affect the degree of permeabilization:

  • Cell Type: Different cell lines have varying amounts of membrane cholesterol.[1]

  • Cell Density: Higher cell densities may require a higher concentration of digitonin for effective permeabilization.[1][6]

  • Temperature: Permeabilization is often performed at room temperature or 4°C. Lower temperatures may necessitate slightly higher concentrations or longer incubation times.[1]

  • Exposure Time: The duration of exposure to digitonin is as critical as its concentration. Shorter incubation times may require higher concentrations and vice versa.[1]

Q4: How can I assess the effectiveness of digitonin permeabilization and check for cell lysis?

Several methods can be used:

  • Trypan Blue Staining: Permeabilized cells will take up Trypan Blue dye and stain blue, while live, intact cells will remain unstained. The goal is to achieve a high percentage of stained cells without visible cell lysis.[2][4]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the supernatant upon plasma membrane damage. Measuring LDH activity in the supernatant can quantify the degree of cell lysis.[7][14]

  • Fluorescence Microscopy: Using fluorescently labeled antibodies or probes that target intracellular components can visually confirm their entry into the cells.[5]

Q5: Is digitonin permeabilization reversible?

The reversibility of digitonin permeabilization depends on the concentration and exposure time.[5] At low concentrations and for short durations, the pores created by digitonin may be temporary and can reseal, allowing the cell to recover.[5] However, higher concentrations or prolonged exposure can lead to irreversible membrane damage and cell death.[5]

Data Presentation

Table 1: Recommended Digitonin Concentrations for Various Cell Types and Applications

Cell TypeApplicationRecommended Digitonin ConcentrationReference
K562CUT&RUN0.01%[2]
Human Umbilical Vein Endothelial Cells (HUVEC)Respirometry10 µg / 10^6 cells[15]
MCF-7Cytoplasmic Extraction15-18 µg/mL[7]
COS-7, NRK, HeLa, BHK, N2aFluorescence Protease Protection (FPP) AssayStarting at 20 µM[3]
143BMitochondria Isolation0.02%[16]
HepatocytesRespirometry20-22 µg / 1 million cells[6]
HeLaImmunofluorescence20 µg/mL[17]
U87, THP-1, JurkatProbe Delivery1-2 µg/mL[18]

Note: These are starting recommendations. Optimal concentrations should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Titration of Digitonin Concentration using Trypan Blue Staining

This protocol outlines a general procedure to determine the optimal digitonin concentration for permeabilizing the plasma membrane without causing significant cell lysis.

  • Cell Preparation: Harvest cultured cells and wash them with 1X PBS. Resuspend the cells to a concentration of 1 x 10^7 cells/mL in cold PBS.[19]

  • Prepare Digitonin Dilutions: Prepare a series of digitonin dilutions in your desired permeabilization buffer (e.g., PBS or a specific assay buffer). A typical range to test is 0.001% to 0.1% (w/v) or 10 to 100 µg/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes. Add 100 µL of each digitonin dilution to the respective tubes. Incubate for 10 minutes at room temperature.[2] Include a control with buffer only.

  • Trypan Blue Staining: Add 10 µL of 0.4% Trypan Blue solution to each tube and mix gently.

  • Microscopy and Cell Counting: Immediately load a small volume of the cell suspension onto a hemocytometer and examine under a microscope. Count the number of blue (permeabilized) and clear (intact) cells.

  • Determine Optimal Concentration: The optimal digitonin concentration is the lowest concentration that results in >95% of cells being permeabilized (blue) without obvious signs of cell lysis (e.g., cell debris, ghost cells).[2]

Mandatory Visualization

Digitonin_Mechanism cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Membrane Outer Leaflet (Cholesterol Rich) Lipid Bilayer Inner Leaflet Pore Pore Formation Membrane:m->Pore Disrupts Membrane Digitonin Digitonin Digitonin->Membrane:h Binds to Cholesterol Molecules Antibodies, Dyes, etc. Pore->Molecules Allows Entry

Caption: Mechanism of digitonin-mediated cell permeabilization.

Digitonin_Titration_Workflow start Start: Harvest and Wash Cells prepare_dilutions Prepare Serial Dilutions of Digitonin start->prepare_dilutions incubate Incubate Cells with Digitonin Dilutions prepare_dilutions->incubate stain Add Trypan Blue Stain incubate->stain analyze Analyze via Microscopy (Count Blue vs. Clear Cells) stain->analyze decision >95% Permeabilized without Lysis? analyze->decision end_ok Optimal Concentration Identified decision->end_ok Yes adjust Adjust Concentration (Increase/Decrease) decision->adjust No adjust->prepare_dilutions Re-test

Caption: Workflow for optimizing digitonin concentration.

References

Troubleshooting incomplete permeabilization with Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell permeabilization with Digitonin (B1670571).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Digitonin?

Digitonin is a mild, non-ionic detergent and a natural steroid glycoside.[1] Its ability to permeabilize cell membranes is dependent on their cholesterol content.[1] Mammalian plasma membranes have a high concentration of cholesterol, making them the primary target for digitonin.[1][2] At controlled concentrations, digitonin molecules form complexes with cholesterol, creating pores in the plasma membrane.[3][4] This allows for the entry of molecules like antibodies and dyes into the cytosol while leaving the membranes of intracellular organelles, which have lower cholesterol levels, largely intact.[1][2][3]

Q2: Why is it crucial to optimize the digitonin concentration for each cell type?

The optimal digitonin concentration is highly dependent on the specific cell type due to variations in plasma membrane composition, cell size, and density.[2][5]

  • Insufficient Permeabilization: A concentration that is too low will not create enough pores, preventing molecules from entering the cell efficiently, which can lead to weak or no signal in downstream applications.[2][6]

  • Over-Permeabilization: An excessively high concentration can damage organelle membranes or lead to complete cell lysis.[2][6] This can result in the loss of intracellular components and high background signals.[2]

Q3: What factors can influence the effectiveness of digitonin permeabilization?

Several factors can affect the degree of permeabilization:

  • Cell Type: Different cell lines possess varying amounts of membrane cholesterol.[2]

  • Cell Density: Cells at a higher density may require a higher concentration of digitonin for effective permeabilization.[2][5]

  • Temperature: Permeabilization is often carried out at room temperature or 4°C. Lower temperatures might necessitate slightly higher concentrations or longer incubation times.[2]

  • Exposure Time: The duration of exposure to digitonin is as critical as its concentration.[2]

  • Digitonin Stock Quality: Digitonin solutions can lose activity over time and should be stored properly, typically aliquoted at -20°C.[2][7]

Q4: Can digitonin permeabilization be reversed?

The reversibility of digitonin permeabilization is dependent on the concentration and exposure time.[3] At lower concentrations, the pores created in the membrane may be temporary and can reseal, allowing the cells to recover.[3] However, higher concentrations or prolonged exposure can lead to irreversible membrane damage and cell death.[3] Some studies have shown that reversible permeabilization with a low concentration of digitonin is possible for certain applications.[8]

Troubleshooting Guide

This guide addresses common problems encountered during digitonin permeabilization experiments.

Issue 1: Weak or No Signal in Downstream Applications (e.g., Immunofluorescence)

Possible Cause Recommended Solution
Insufficient Permeabilization The digitonin concentration was too low or the incubation time was too short.[2] Perform a digitonin titration to determine the optimal concentration for your specific cell type.[2][6] Consider increasing the incubation time.
Epitope Masking Over-fixation of cells before permeabilization can obstruct antibody access.[2] Try reducing the concentration or incubation time of your fixative.
Degraded Digitonin Stock Digitonin solutions can degrade over time.[2] Prepare fresh digitonin stock solutions regularly and store them in aliquots at -20°C.[2][7]

Issue 2: High Background Signal or Cell Lysis

Possible Cause Recommended Solution
Over-Permeabilization The digitonin concentration was too high, causing cell lysis and non-specific binding.[2][6] Decrease the digitonin concentration or shorten the incubation time.[2]
Incorrect Incubation Temperature Ensure the incubation is performed at the recommended temperature, as higher temperatures can increase permeabilization.[2]
Secondary Antibody Issues The secondary antibody may be binding non-specifically. Run a control without the primary antibody and consider decreasing the secondary antibody concentration.[2]

Issue 3: Inconsistent Results Between Experiments

Possible Cause Recommended Solution
Variable Cell Density Permeabilization efficiency can be affected by cell confluency.[2][5] Plate cells at a consistent density for all experiments to ensure reproducibility.[2][9]
Inconsistent Incubation Times Ensure that the incubation time with the digitonin solution is consistent across all samples and experiments.
Incomplete Washing Residual media containing serum can interfere with digitonin activity.[9] Ensure cells are washed thoroughly with a suitable buffer (e.g., PBS) before permeabilization.[9]

Experimental Protocols

Protocol: Optimizing Digitonin Concentration using Trypan Blue Exclusion

This protocol is a common method to determine the minimal digitonin concentration required to permeabilize the plasma membrane. Permeabilized cells will take up Trypan Blue and stain blue, while live, non-permeabilized cells will exclude the dye and remain unstained.[6][10]

Materials:

  • Cell suspension of your target cells

  • Digitonin stock solution (e.g., 5%)

  • Wash Buffer (e.g., PBS)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare a series of Digitonin dilutions: Prepare fresh serial dilutions of your digitonin stock solution in wash buffer. A common starting range is 0.0001% to 0.1%.[6]

  • Cell Preparation: Harvest and wash your cells, then resuspend them in wash buffer at a consistent density.

  • Incubation: Aliquot equal volumes of the cell suspension into different tubes. Add an equal volume of each digitonin dilution to the respective tubes. Include a control tube with only wash buffer. Incubate at room temperature for a set time (e.g., 10 minutes).[6][10]

  • Staining: After incubation, add a small volume of Trypan Blue solution to an aliquot from each tube.

  • Analysis: Count the number of blue (permeabilized) and clear (intact) cells using a hemocytometer or cell counter.[6]

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration of digitonin that results in a high percentage of permeabilized cells (e.g., >95%) without causing significant cell lysis.[6]

Table 1: Example of Digitonin Titration Results

Digitonin Concentration (%)% Permeabilized Cells (Trypan Blue Positive)Cell Morphology
0 (Control)< 5%Intact, round
0.00120%Mostly intact
0.00575%Mostly intact
0.01 > 95% Intact, some blebbing
0.05> 98%Signs of lysis, cellular debris
0.1100%Significant lysis and debris

Note: These are example values. The optimal concentration will vary depending on the cell type and experimental conditions.

Visualizations

Digitonin_Mechanism cluster_cell Cell Plasma_Membrane Plasma Membrane High Cholesterol Content Pore Pore Formation Plasma_Membrane:head->Pore Cytosol Cytosol Organelle Organelle Membrane Low Cholesterol Content Digitonin Digitonin Digitonin->Plasma_Membrane:head Complexes with Cholesterol Digitonin->Organelle Minimal Interaction Molecule_Entry Molecules (e.g., Antibodies) Enter Cytosol Pore->Molecule_Entry Troubleshooting_Workflow start Incomplete Permeabilization Issue check_signal Weak or No Signal? start->check_signal check_background High Background/Lysis? start->check_background check_consistency Inconsistent Results? start->check_consistency solution_low_conc Increase Digitonin Concentration or Incubation Time check_signal->solution_low_conc Yes solution_over_fix Reduce Fixative Concentration/Time check_signal->solution_over_fix Possible solution_high_conc Decrease Digitonin Concentration or Incubation Time check_background->solution_high_conc Yes solution_cell_density Ensure Consistent Cell Plating Density check_consistency->solution_cell_density Yes solution_fresh_stock Prepare Fresh Digitonin Stock check_consistency->solution_fresh_stock Possible Optimization_Protocol start Start: Optimization Protocol step1 Prepare Serial Dilutions of Digitonin start->step1 step2 Harvest and Resuspend Cells step1->step2 step3 Incubate Cells with Digitonin Dilutions step2->step3 step4 Stain with Trypan Blue step3->step4 step5 Count Permeabilized (Blue) vs. Intact (Clear) Cells step4->step5 decision >95% Permeabilized without Lysis? step5->decision end End: Optimal Concentration Determined decision->end Yes adjust Adjust Concentration and Repeat decision->adjust No adjust->step3

References

Technical Support Center: Minimizing Off-Target Effects of Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Digitonin (B1670571) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Digitonin and how does it selectively permeabilize the plasma membrane?

Digitonin is a mild, non-ionic detergent derived from the foxglove plant Digitalis purpurea. It selectively permeabilizes cell membranes by forming complexes with cholesterol.[1] The plasma membrane of mammalian cells has a significantly higher cholesterol content compared to intracellular organellar membranes, such as those of the mitochondria and lysosomes. This difference in cholesterol concentration allows for the careful titration of Digitonin to a concentration that creates pores in the plasma membrane while leaving intracellular membranes intact.[2]

Q2: What are the primary off-target effects of Digitonin?

The most common off-target effects of Digitonin stem from over-permeabilization. At excessively high concentrations or with prolonged incubation times, Digitonin can disrupt the membranes of intracellular organelles that have lower cholesterol content, such as mitochondria and lysosomes.[3] This can lead to the leakage of organellar contents into the cytoplasm, triggering unintended cellular events like apoptosis or interfering with signaling pathways.[4][5]

Q3: Why is it critical to optimize the Digitonin concentration for each cell type?

The optimal Digitonin concentration is highly dependent on the specific cell type due to variations in plasma membrane lipid composition, cell size, and density.[6]

  • Insufficient Permeabilization: A concentration that is too low will not create enough pores in the plasma membrane, preventing the entry of antibodies, dyes, or other molecules into the cytosol, which leads to weak or no signal in downstream applications.

  • Over-Permeabilization: A concentration that is too high can cause the lysis of intracellular organelles or even the entire cell, resulting in the loss of target molecules and high background signals.[7][8]

Q4: What factors other than concentration influence Digitonin permeabilization?

Besides concentration, several other factors can influence the effectiveness and selectivity of Digitonin permeabilization:

  • Incubation Time: The duration of exposure to Digitonin is a critical parameter. Shorter incubation times may require higher concentrations and vice versa.

  • Temperature: Permeabilization is often performed at room temperature or 4°C. Lower temperatures generally slow down the permeabilization process and may require adjustments to the concentration or incubation time.

  • Cell Density: Cells at a high density may require a higher concentration of Digitonin for effective permeabilization compared to cells in low-density areas.[6]

Q5: How can I stop or quench the activity of Digitonin after permeabilization?

The most common method to stop Digitonin's activity is to wash the cells with a Digitonin-free buffer. Since Digitonin's integration into the membrane is a dynamic process, removing it from the surrounding medium will shift the equilibrium and can lead to the resealing of the pores, although this is concentration and time-dependent.[9] For applications where residual Digitonin activity is a concern, a wash step with a buffer containing a cholesterol solution can be used to competitively inhibit and remove Digitonin from the cell membrane.

Troubleshooting Guides

Problem 1: Weak or No Signal (e.g., in Immunofluorescence)
Possible Cause Recommended Solution
Insufficient Permeabilization The Digitonin concentration was too low, or the incubation time was too short. Optimize the Digitonin concentration by performing a titration experiment (see Experimental Protocol 1). Increase the incubation time in small increments (e.g., 2-5 minutes).
Degraded Digitonin Stock Digitonin solutions can lose activity over time. Prepare fresh stock solutions and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Incorrect Buffer Composition Ensure the permeabilization buffer has the appropriate pH and ionic strength for your experiment.
Problem 2: High Background Signal or Cell Lysis
Possible Cause Recommended Solution
Over-Permeabilization The Digitonin concentration was too high, or the incubation time was too long, leading to the permeabilization of intracellular organelles and release of their contents. Decrease the Digitonin concentration or shorten the incubation time. Perform the permeabilization step on ice to slow down the process.
Cell Sensitivity Some cell types are more sensitive to Digitonin than others. It is crucial to perform a concentration optimization for each new cell line.
Mechanical Stress Excessive pipetting or harsh centrifugation can exacerbate cell lysis in permeabilized cells. Handle cells gently after Digitonin treatment.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Variations in cell density, passage number, or growth phase can affect membrane composition and sensitivity to Digitonin. Maintain consistent cell culture practices.
Variable Reagent Preparation Ensure that Digitonin stock solutions and permeabilization buffers are prepared consistently for each experiment.
Temperature Fluctuations Perform the permeabilization step at a consistent and controlled temperature.

Data Presentation

Table 1: Recommended Starting Concentrations of Digitonin for Different Cell Lines

Cell LineApplicationRecommended Starting ConcentrationReference
K562CUT&RUN0.01% (w/v)[7][10]
143B OsteosarcomaMitochondria Isolation0.02% (w/v)[11]
HEK293Cytosolic Protein Extraction~25 µg/mL[12]
McNtcp.24Selective Plasma Membrane Permeabilization20 µM[3]
Hep G2, CHO-K1Selective Plasma Membrane Permeabilization0.01-0.02% (w/v)[2]

Note: These are starting recommendations. Optimal concentrations should be determined empirically for each specific cell line and experimental condition.

Table 2: Comparison of Permeabilization Agents

Permeabilization AgentMechanism of ActionPrimary TargetAdvantagesDisadvantages
Digitonin Forms complexes with cholesterolPlasma membraneSelective for plasma membrane at low concentrations, preserving organelle integrity.Requires careful optimization; can permeabilize organellar membranes at high concentrations.
Saponin Interacts with cholesterol to form poresPlasma membraneSimilar to Digitonin, relatively mild.Can be less potent than Digitonin; batch-to-batch variability can be an issue.
Triton X-100 Non-ionic detergent that solubilizes lipids and proteinsAll cellular membranesStrong and effective permeabilization.Non-selective, disrupts both plasma and organellar membranes, can extract proteins.
Tween-20 Non-ionic detergentAll cellular membranesMilder than Triton X-100.Non-selective, can still disrupt organellar membranes.

Experimental Protocols

Experimental Protocol 1: Optimization of Digitonin Concentration using Trypan Blue Exclusion Assay

This protocol allows for the determination of the minimum Digitonin concentration required to permeabilize the plasma membrane without causing excessive cell lysis.

Materials:

  • Cell suspension of the desired cell type

  • Digitonin stock solution (e.g., 5% w/v in DMSO)

  • Permeabilization buffer (e.g., PBS or a buffer specific to your downstream application)

  • 0.4% Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Digitonin Dilutions: Create a series of Digitonin dilutions in the permeabilization buffer. A typical range to test is 0.001%, 0.005%, 0.01%, 0.02%, 0.05%, and 0.1% (w/v). Include a buffer-only control.

  • Cell Preparation: Harvest and wash your cells. Resuspend the cells in the permeabilization buffer at a concentration of 1 x 10^6 cells/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes for each Digitonin concentration and the control. Add 100 µL of the corresponding Digitonin dilution to each tube.

  • Incubation: Incubate the cells for 10 minutes at room temperature.

  • Staining: Add 10 µL of 0.4% Trypan Blue solution to each tube and mix gently.

  • Counting: Immediately load a sample from each tube onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope. Alternatively, use an automated cell counter.

  • Analysis: Calculate the percentage of permeabilized cells for each Digitonin concentration. The optimal concentration is the lowest concentration that results in >95% permeabilized cells.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Cell and Reagent Preparation cluster_perm Permeabilization cluster_analysis Analysis cell_prep Prepare Cell Suspension (1x10^6 cells/mL) aliquot Aliquot Cells cell_prep->aliquot digitonin_prep Prepare Digitonin Serial Dilutions add_digitonin Add Digitonin Dilutions digitonin_prep->add_digitonin aliquot->add_digitonin incubate Incubate (10 min, RT) add_digitonin->incubate add_trypan Add Trypan Blue incubate->add_trypan count_cells Count Permeabilized and Intact Cells add_trypan->count_cells determine_optimal Determine Optimal Concentration (>95% Perm.) count_cells->determine_optimal

Caption: Workflow for optimizing Digitonin concentration.

signaling_pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Off-Target Effect stimulus High Digitonin Concentration mito_perm Mitochondrial Membrane Permeabilization stimulus->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Digitonin-induced apoptosis signaling pathway.

logical_relationship conc Digitonin Concentration selectivity Selective Permeabilization conc->selectivity Optimal off_target Off-Target Effects conc->off_target Too High time Incubation Time time->selectivity Optimal time->off_target Too Long temp Incubation Temperature temp->selectivity Controlled temp->off_target Too High selectivity->off_target

References

Adjusting incubation time for optimal Digitonin permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digitonin-based selective cell permeabilization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Digitonin (B1670571) permeabilization?

Digitonin is a nonionic detergent and a natural steroid glycoside that selectively permeabilizes cell membranes based on their cholesterol content.[1][2] The mechanism involves Digitonin molecules binding specifically to cholesterol in the lipid bilayer, which disrupts the membrane's structure and forms pores.[3][4][5][6] Eukaryotic plasma membranes have a high concentration of cholesterol, making them highly susceptible to Digitonin. In contrast, the inner mitochondrial membrane and other organellar membranes have significantly lower cholesterol levels, allowing for the selective permeabilization of the plasma membrane while leaving intracellular organelles largely intact.[2][7][8][9]

Q2: Why is it critical to optimize the incubation time and concentration of Digitonin?

Optimizing both the incubation time and concentration of Digitonin is crucial for achieving a delicate balance between effective permeabilization and the preservation of cellular integrity.[1][10]

  • Insufficient Incubation/Concentration: This will lead to incomplete permeabilization, preventing the entry of antibodies, enzymes, or other probes into the cytoplasm.[1][10]

  • Excessive Incubation/Concentration: This can cause irreversible damage to the plasma membrane, leading to cell lysis and the loss of intracellular components.[1][10] It can also compromise the integrity of intracellular organellar membranes, such as those of the mitochondria.[11]

The optimal conditions are highly dependent on the specific cell type, cell density, and temperature.[1][12]

Q3: How can I verify that my cells have been successfully permeabilized?

Successful plasma membrane permeabilization can be assessed using several methods. One of the most common is the Trypan Blue exclusion assay .[10][13]

  • Intact cells: Healthy, non-permeabilized cells have intact plasma membranes that exclude the Trypan Blue dye and will appear unstained.

  • Permeabilized cells: Cells with compromised plasma membranes will take up the dye and appear blue.

The goal is often to find the minimum Digitonin concentration and incubation time that results in over 95% of cells staining positive with Trypan Blue.[10] Another common method is to measure the release of a cytosolic enzyme, such as lactate (B86563) dehydrogenase (LDH), into the supernatant.

Q4: How do I ensure that I have selectively permeabilized the plasma membrane without damaging the mitochondria?

To confirm the integrity of mitochondria post-permeabilization, you can perform a Western blot analysis. Probe for a mitochondrial marker protein (e.g., TOMM20 for the outer membrane or Aconitase for the matrix) in both the cell pellet and the supernatant.[7] In selectively permeabilized cells, these mitochondrial markers should be retained within the cell pellet and absent from the supernatant. Additionally, functional assays, such as measuring the mitochondrial membrane potential, can confirm that mitochondrial integrity is preserved.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death or Lysis Digitonin concentration is too high: Excessive detergent disrupts the plasma membrane completely.[10][13]Perform a titration experiment to determine the lowest effective concentration. Start with a range of concentrations (e.g., 10-50 µg/mL or 0.005-0.05%) and assess permeabilization with Trypan Blue.[10][15]
Incubation time is too long: Prolonged exposure can lead to increased damage and cell lysis.[11]Reduce the incubation time. A typical starting point is 5-10 minutes at room temperature.[10][16]
Cells are overly sensitive: Some cell lines are more fragile and susceptible to detergent-induced lysis.[13]Decrease both the concentration and incubation time. Perform the permeabilization step on ice to slow down the process.
Incomplete Permeabilization Digitonin concentration is too low: Insufficient detergent fails to create pores in the plasma membrane.[10]Increase the Digitonin concentration incrementally. Confirm permeabilization using a Trypan Blue exclusion assay.[10][13]
Incubation time is too short: The detergent may not have had enough time to interact with the membrane.Increase the incubation time in short increments (e.g., 2-3 minutes) and monitor the effect.
Poor Digitonin quality or preparation: Digitonin can precipitate out of aqueous solutions, reducing its effective concentration.[12]Warm the Digitonin stock solution (e.g., at 90-100°C for 5 minutes) to ensure it is fully dissolved before use.[13] Always prepare dilutions fresh on the day of the experiment.[10]
Loss of Mitochondrial Function / Integrity Digitonin concentration is too high: Although more resistant than the plasma membrane, mitochondrial membranes can be permeabilized at higher Digitonin concentrations.[7][11]Use the lowest possible concentration of Digitonin that effectively permeabilizes the plasma membrane. This is key for selective permeabilization.[11]
Contamination in Digitonin stock: Impurities in the Digitonin preparation could affect mitochondrial health.Use a high-purity grade of Digitonin.
High Background in Downstream Assays (e.g., Immunofluorescence) Cell lysis and release of intracellular contents: If cells lyse, intracellular components can bind non-specifically, increasing background.Optimize the permeabilization conditions to minimize cell lysis (see "High Cell Death or Lysis" above).
Inadequate washing: Residual permeabilization buffer or released cellular debris can interfere with subsequent steps.Ensure thorough but gentle washing steps after permeabilization to remove the Digitonin solution and any released cytosolic components.

Quantitative Data Summary

The optimal Digitonin concentration is highly cell-type dependent. The following table provides starting ranges based on published data. It is imperative to perform a titration for your specific cell line and experimental conditions.

Cell TypeDigitonin Concentration (Starting Range)Incubation TimeReference
K5620.01% (w/v)10 min[10]
MCF-715-18 µg/mL15 min[15][16]
Hep G2, CHO-K10.01-0.02% (w/v)Not specified[17]
Various (COS-7, NRK, HeLa)20 µM (~25 µg/mL)10-60 sec[11]
Human NeutrophilsConcentration dependent on temperature and timeVaries[12]
Trypanosoma cruzi~64 µM (~78 µg/mL)Not specified[14]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration using Trypan Blue Staining

This protocol details how to determine the minimal Digitonin concentration required to permeabilize >95% of your cell population.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO or water)

  • Permeabilization Buffer (e.g., a buffer compatible with your downstream application, like a wash buffer)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest and count your cells. Aliquot approximately 500,000 cells for each condition to be tested.

  • Prepare Digitonin Dilutions: Create a serial dilution of Digitonin in your Permeabilization Buffer. A good starting range is 0, 10, 20, 40, and 80 µg/mL. Always include a "0 µg/mL" as a negative control. Prepare these dilutions fresh.

  • Cell Aliquoting: Centrifuge your aliquoted cells at 300-600 x g for 3-5 minutes at room temperature. Discard the supernatant.

  • Permeabilization: Resuspend each cell pellet in 100 µL of the corresponding Digitonin dilution and gently mix.

  • Incubation: Incubate the cells for a fixed time, for example, 10 minutes at room temperature.

  • Staining and Analysis: After incubation, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Immediately load the mixture onto a hemocytometer and count the number of stained (permeabilized) and unstained (intact) cells.

  • Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each concentration. Select the lowest concentration that results in >95% permeabilization.

Visualizations

Digitonin's Mechanism of Selective Permeabilization

cluster_0 Digitonin Action cluster_1 Cellular Membranes cluster_2 Outcome Digitonin Digitonin (Low Concentration) Plasma_Membrane Plasma Membrane (High Cholesterol) Digitonin->Plasma_Membrane Interacts with Cholesterol Mitochondrial_Membrane Mitochondrial Inner Membrane (Low Cholesterol) Digitonin->Mitochondrial_Membrane No significant interaction Pores Pore Formation Plasma_Membrane->Pores Intact Membrane Remains Intact Mitochondrial_Membrane->Intact Selective_Perm Selective Permeabilization (Cytosolic Access) Pores->Selective_Perm Intact->Selective_Perm start Start: Prepare Cell Suspension prepare_dilutions Prepare Digitonin Serial Dilutions (e.g., 0-80 µg/mL) start->prepare_dilutions aliquot Aliquot Cells for Each Concentration prepare_dilutions->aliquot permeabilize Resuspend in Digitonin Buffer Incubate (e.g., 10 min, RT) aliquot->permeabilize stain Add Trypan Blue permeabilize->stain count Count Permeabilized vs. Intact Cells stain->count decision >95% Permeabilized? count->decision optimal Optimal Concentration Identified decision->optimal Yes adjust Adjust Concentration or Time (Increase/Decrease) decision->adjust No adjust->permeabilize Re-test start Problem Encountered q1 What is the primary issue? start->q1 high_death High Cell Death / Lysis q1->high_death Cell Viability incomplete_perm Incomplete Permeabilization q1->incomplete_perm Permeabilization Efficiency mito_damage Loss of Organelle Integrity q1->mito_damage Organelle Health sol_death1 Decrease Digitonin Concentration high_death->sol_death1 sol_incomplete1 Increase Digitonin Concentration incomplete_perm->sol_incomplete1 sol_mito Use Lowest Effective Concentration Validated by Titration mito_damage->sol_mito sol_death2 Reduce Incubation Time sol_death1->sol_death2 end Re-run Experiment sol_death2->end sol_incomplete2 Increase Incubation Time sol_incomplete1->sol_incomplete2 sol_incomplete3 Check Digitonin Stock Solution sol_incomplete2->sol_incomplete3 sol_incomplete3->end sol_mito->end

References

Technical Support Center: Digitonin-Based Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for digitonin-based immunofluorescence (IF) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is digitonin (B1670571) and why is it used for immunofluorescence?

Digitonin is a non-ionic detergent and a natural steroid glycoside extracted from the foxglove plant, Digitalis purpurea.[1] In cell biology, it is used as a gentle permeabilizing agent. Its primary advantage lies in its ability to selectively permeabilize cell membranes based on their cholesterol content.[1][2] The plasma membrane of mammalian cells has a high concentration of cholesterol, making it susceptible to digitonin. In contrast, intracellular membranes, such as those of the mitochondria and endoplasmic reticulum, contain significantly less cholesterol.[1][3] This property allows for the controlled creation of pores in the plasma membrane to allow antibodies access to cytosolic antigens, while preserving the integrity of internal organelles.[1][4][5]

Q2: What is the difference between digitonin and Triton X-100 for cell permeabilization?

The primary difference lies in their selectivity and harshness.

  • Digitonin: Offers selective permeabilization of the plasma membrane due to its interaction with cholesterol.[1][2] It is considered a milder detergent, which is advantageous when the integrity of intracellular organelles and their membranes is crucial for the experiment.[6][7]

  • Triton X-100: Is a stronger, non-ionic detergent that permeabilizes all cellular membranes, including the nuclear and organellar membranes, non-selectively.[8][9] This can lead to the loss of soluble intracellular components and may not be suitable for studying proteins within intact organelles.[7]

Q3: Is it necessary to optimize the digitonin concentration for every experiment?

Yes, it is critical to optimize the digitonin concentration for each cell type and even for different culture conditions of the same cell type.[10][11] The optimal concentration is influenced by factors such as the cell line's specific membrane cholesterol content, cell density, and whether the cells are in suspension or adherent.[11] Failure to optimize can lead to either insufficient permeabilization (weak or no signal) or over-permeabilization (high background and loss of cellular components).[10][11]

Q4: Can digitonin permeabilize the nuclear membrane?

Generally, at the carefully optimized low concentrations used for selective plasma membrane permeabilization in immunofluorescence, digitonin does not permeabilize the nuclear membrane.[5][9] This is because the nuclear envelope has a much lower cholesterol content compared to the plasma membrane. However, at higher concentrations, digitonin can disrupt all cellular membranes, including the nuclear envelope.[12]

Troubleshooting Guide

This guide addresses common issues encountered during digitonin-based immunofluorescence assays.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Insufficient Permeabilization: The digitonin concentration was too low or the incubation time was too short.[11][13]Perform a titration of digitonin concentration to determine the optimal level for your specific cell type. Increase the permeabilization incubation time.
Antibody Issues: Primary antibody concentration is too low, or the primary and secondary antibodies are incompatible.[14][15]Increase the concentration of the primary antibody and/or extend the incubation time. Ensure the secondary antibody is raised against the host species of the primary antibody.[14][15]
Low Target Protein Expression: The protein of interest is not abundant in the cells.[13][16]Confirm protein expression using a different method like Western blotting. If expression is low, consider using a signal amplification method.[14][16]
Over-fixation: The fixation process has masked the antigen's epitope.[14]Reduce the fixation time or consider using a different fixation method. Antigen retrieval techniques may also be beneficial.[14]
High Background Over-permeabilization: The digitonin concentration was too high, causing cell lysis and release of intracellular components.[11]Reduce the digitonin concentration and/or the incubation time. Perform a careful titration to find the minimal concentration that allows antibody entry.
Antibody Concentration Too High: The primary or secondary antibody concentrations are excessive, leading to non-specific binding.[14][15]Decrease the antibody concentrations and/or reduce the incubation times.[15]
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies.[17][18]Increase the number and duration of washing steps between antibody incubations.
Autofluorescence: The cells or tissue inherently exhibit fluorescence.[14][16]Examine an unstained sample to assess autofluorescence. If present, consider using quenching agents like sodium borohydride (B1222165) or Sudan Black B.[14]
Non-Specific Staining Cross-reactivity of Antibodies: The primary or secondary antibodies are binding to unintended targets.Use isotype controls to check for non-specific binding of the secondary antibody.[16] Ensure the use of a high-quality, specific primary antibody.
Inadequate Blocking: The blocking step was insufficient to prevent non-specific antibody binding.[15][17]Increase the duration of the blocking step or try a different blocking agent, such as serum from the same species as the secondary antibody.[16][17]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration

It is crucial to determine the minimal digitonin concentration that effectively permeabilizes the plasma membrane without compromising organellar integrity. This can be assessed using a viability dye like Trypan Blue.

  • Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in phosphate-buffered saline (PBS).

  • Digitonin Dilution Series: Prepare a series of digitonin solutions in PBS, for example, ranging from 10 µg/mL to 100 µg/mL. Also, prepare a control with PBS only.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes for each digitonin concentration and the control. Add 100 µL of the corresponding digitonin solution to each tube.

  • Incubation: Incubate the cells for 10 minutes at room temperature.

  • Staining: Add 10 µL of 0.4% Trypan Blue solution to each tube and mix gently.

  • Analysis: Immediately load a small volume of the cell suspension onto a hemocytometer and observe under a microscope. Count the number of blue (permeabilized) and clear (intact) cells.

  • Determination of Optimal Concentration: The optimal digitonin concentration is the lowest concentration that results in >95% of cells staining blue.[10]

Protocol 2: General Digitonin-Based Immunofluorescence Staining

This protocol provides a general workflow. Incubation times and antibody concentrations should be optimized for your specific experiment.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with the pre-determined optimal concentration of digitonin in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Digitonin_IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (Digitonin) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Mounting F->G H Fluorescence Microscopy G->H

Caption: Workflow for a Digitonin-Based Immunofluorescence Assay.

Troubleshooting_Tree Start Start IF Troubleshooting Problem Identify Primary Issue Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Weak/None HighBg High Background Problem->HighBg High NonSpecific Non-Specific Staining Problem->NonSpecific Non-Specific Cause_Weak_Perm Insufficient Permeabilization? WeakSignal->Cause_Weak_Perm Cause_High_Perm Over- Permeabilization? HighBg->Cause_High_Perm Cause_NS_Block Inadequate Blocking? NonSpecific->Cause_NS_Block Cause_Weak_Ab Antibody Concentration Low? Cause_Weak_Perm->Cause_Weak_Ab No Sol_Weak_Perm Optimize Digitonin Concentration/Time Cause_Weak_Perm->Sol_Weak_Perm Yes Sol_Weak_Ab Increase Antibody Concentration/Time Cause_Weak_Ab->Sol_Weak_Ab Yes Cause_High_Ab Antibody Concentration High? Cause_High_Perm->Cause_High_Ab No Sol_High_Perm Decrease Digitonin Concentration/Time Cause_High_Perm->Sol_High_Perm Yes Sol_High_Ab Decrease Antibody Concentration Cause_High_Ab->Sol_High_Ab Yes Cause_NS_Ab Antibody Cross-reactivity? Cause_NS_Block->Cause_NS_Ab No Sol_NS_Block Optimize Blocking Step Cause_NS_Block->Sol_NS_Block Yes Sol_NS_Ab Use Isotype Controls/ Change Antibody Cause_NS_Ab->Sol_NS_Ab Yes

Caption: Troubleshooting Decision Tree for Digitonin IF.

References

Technical Support Center: Assessing Digitonin Permeabilization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the efficiency of cell permeabilization using Digitonin.

Frequently Asked Questions (FAQs)

Q1: What is Digitonin and how does it selectively permeabilize the plasma membrane?

Digitonin is a nonionic detergent and a natural steroid saponin (B1150181) extracted from the foxglove plant (Digitalis purpurea). It selectively permeabilizes cell plasma membranes by forming complexes with membrane cholesterol.[1] Since plasma membranes have a higher cholesterol content than organelle membranes (like mitochondria or the nucleus), low concentrations of Digitonin can create pores in the plasma membrane while leaving intracellular membranes largely intact.[1] This selective permeability allows for the introduction of molecules like antibodies or dyes into the cytosol for various cellular assays.[2]

Q2: Why is it critical to optimize the Digitonin concentration for each experiment?

The optimal Digitonin concentration is highly dependent on the specific cell type, cell density, temperature, and exposure time.[1]

  • Insufficient Permeabilization: Too low a concentration will result in incomplete permeabilization, preventing the entry of desired molecules and leading to weak or no signal in downstream applications.[1]

  • Over-Permeabilization: Excessively high concentrations can lead to the permeabilization of organellar membranes or complete cell lysis, resulting in the loss of intracellular components and high background signals.[1]

Q3: Can Digitonin permeabilization be reversed?

The reversibility of Digitonin permeabilization is dependent on the concentration and duration of the treatment. At low concentrations and with short exposure times, the pores in the plasma membrane may reseal, allowing the cell to recover.[2] However, higher concentrations or prolonged exposure can cause irreversible membrane damage and lead to cell death.[2]

Methods for Assessing Permeabilization Efficiency

Several methods can be employed to assess the efficiency of Digitonin permeabilization. The three most common assays are the Trypan Blue exclusion assay, the Lactate Dehydrogenase (LDH) release assay, and the Propidium Iodide (PI) uptake assay.

Comparison of Assessment Methods
Assay Principle Advantages Disadvantages
Trypan Blue Exclusion Assay A vital stain that is excluded by cells with intact membranes. Permeabilized cells take up the dye and appear blue.Simple, rapid, and requires only a light microscope and a hemocytometer.Subjective counting can lead to variability. Cannot distinguish between permeabilized, apoptotic, and necrotic cells.
Lactate Dehydrogenase (LDH) Release Assay Measures the activity of LDH, a cytosolic enzyme, released into the cell culture supernatant upon plasma membrane damage.Quantitative, sensitive, and can be performed in a high-throughput format using a plate reader.Indirect measurement of permeabilization. Can be affected by LDH present in serum-containing media.
Propidium Iodide (PI) Uptake Assay A fluorescent dye that is impermeant to live cells. It enters cells with compromised membranes and intercalates with DNA, producing a bright red fluorescence.Highly sensitive, quantitative, and suitable for high-throughput analysis using flow cytometry or fluorescence microscopy.Requires more specialized equipment (flow cytometer or fluorescence microscope). Cannot be used on live cells for subsequent experiments.
Quantitative Data Summary: Digitonin Concentration and Permeabilization Efficiency

The optimal Digitonin concentration varies significantly between cell lines. The following table provides a starting point for optimization experiments. Efficiency is often targeted at >90-95% permeabilization for many applications.[3]

Cell Line Digitonin Concentration Range Observation Reference
HeLa 20 µM - 40 µg/mLA good starting concentration is around 20 µM.[4][4]
HEK293 15 µM - 30 µMEC50 for protease release was found to be 30µM.[5][5]
Jurkat 1-2 µg/mLHigher concentrations can inhibit cell proliferation.[6]
MCF-7 15-18 µg/mLOptimal for permeabilizing the plasma membrane while leaving lysosomes intact.[3][3]
K562 0.01%Minimum concentration to permeabilize >95% of cells as assessed by Trypan Blue.[3][3]

Experimental Protocols

Trypan Blue Exclusion Assay

This protocol provides a method to visually assess plasma membrane permeabilization.

Materials:

  • Cell suspension treated with a range of Digitonin concentrations

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Light microscope

Protocol:

  • Harvest cells and resuspend in PBS.

  • Incubate cell aliquots with various concentrations of Digitonin for the desired time (e.g., 10 minutes at room temperature).

  • Add an equal volume of 0.4% Trypan Blue solution to the cell suspension (1:1 ratio).

  • Incubate for 3-5 minutes at room temperature.

  • Load 10 µL of the mixture onto a hemocytometer.

  • Under a light microscope, count the number of blue (permeabilized) cells and the total number of cells.

  • Calculate the percentage of permeabilized cells: % Permeabilized Cells = (Number of Blue Cells / Total Number of Cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

This protocol describes a colorimetric assay to quantify plasma membrane damage.

Materials:

  • 96-well plate with cells treated with Digitonin

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with a range of Digitonin concentrations. Include untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release: % LDH Release = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Propidium Iodide (PI) Uptake Assay

This protocol details the use of flow cytometry to quantify permeabilized cells.

Materials:

  • Cell suspension treated with Digitonin

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • RNase A (optional, to reduce background from RNA staining)

  • Flow cytometer

Protocol:

  • Harvest cells and wash with cold PBS.

  • Incubate cell aliquots with various concentrations of Digitonin.

  • Resuspend the cells in 100 µL of PBS.

  • Add PI to a final concentration of 1-10 µg/mL. If using, add RNase A.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry without washing.

  • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population.

  • Quantify the percentage of PI-positive (permeabilized) cells in a histogram or dot plot of PI fluorescence.

Troubleshooting Guides

Trypan Blue Assay Troubleshooting
Problem Possible Cause Solution
Low percentage of blue cells Insufficient Digitonin concentration or incubation time.Increase Digitonin concentration or incubation time. Ensure the Digitonin stock is not degraded.
High percentage of blue cells in control Poor initial cell health or mechanical damage during handling.Use a healthy, log-phase cell culture. Handle cells gently during pipetting and centrifugation.
Inconsistent results between replicates Inaccurate cell counting or uneven mixing of cells and dye.Ensure a homogenous cell suspension before taking aliquots. Mix cells and Trypan Blue thoroughly but gently.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background in negative control LDH present in the serum of the culture medium.Use a serum-free medium for the assay or heat-inactivate the serum. Always subtract the background from a media-only control.
Low signal in positive control Incomplete cell lysis.Ensure the lysis buffer is at the correct concentration and incubation is sufficient to lyse all cells.
Variable results Pipetting errors or presence of air bubbles in wells.Be precise with pipetting. Ensure no air bubbles are present before reading the plate.
Propidium Iodide Assay Troubleshooting
Problem Possible Cause Solution
Weak PI signal Insufficient Digitonin concentration.Increase Digitonin concentration to ensure adequate permeabilization.
High background fluorescence PI binding to RNA.Treat cells with RNase A during the staining step.
Cell clumps affecting flow cytometry Cells are clumping after treatment.Gently pipette to break up clumps or pass the cell suspension through a cell strainer before analysis.

Visualized Workflows and Logic

Digitonin Permeabilization and Assessment Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Digitonin Treatment cluster_assessment Permeabilization Assessment cluster_analysis Data Analysis cell_culture Start with healthy cell culture harvest Harvest and wash cells cell_culture->harvest incubate Incubate cells with Digitonin harvest->incubate prepare_digitonin Prepare Digitonin serial dilutions prepare_digitonin->incubate assay_choice Choose Assessment Method incubate->assay_choice trypan_blue Trypan Blue Assay assay_choice->trypan_blue ldh_assay LDH Release Assay assay_choice->ldh_assay pi_assay Propidium Iodide Assay assay_choice->pi_assay analyze Analyze Results trypan_blue->analyze ldh_assay->analyze pi_assay->analyze optimize Optimize Digitonin Concentration analyze->optimize

Caption: Experimental workflow for optimizing and assessing Digitonin permeabilization.

Troubleshooting Logic for Low Permeabilization Efficiency

troubleshooting_low_signal start Problem: Low Permeabilization Efficiency check_digitonin Is the Digitonin concentration optimized? start->check_digitonin check_time Is the incubation time sufficient? check_digitonin->check_time No solution_increase_conc Solution: Increase Digitonin concentration in a titration experiment. check_digitonin->solution_increase_conc Yes check_reagent Is the Digitonin solution fresh and active? check_time->check_reagent No solution_increase_time Solution: Increase incubation time. check_time->solution_increase_time Yes check_cell_type Is the cell type known to be resistant? check_reagent->check_cell_type No solution_fresh_reagent Solution: Prepare a fresh Digitonin stock solution. check_reagent->solution_fresh_reagent Yes solution_alternative Solution: Consider a higher concentration range or an alternative permeabilization agent. check_cell_type->solution_alternative Yes end Problem Resolved check_cell_type->end No solution_increase_conc->end solution_increase_time->end solution_fresh_reagent->end solution_alternative->end

Caption: Troubleshooting decision tree for low permeabilization efficiency.

References

Troubleshooting Digoxin dose-response curves in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Digoxin dose-response curves in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing a classic sigmoidal dose-response curve with Digoxin?

A1: Several factors can lead to a non-ideal dose-response curve. Consider the following:

  • Inappropriate Concentration Range: The concentrations tested may be too high (the toxic range) or too low to capture the full curve. Digoxin's effective concentration can vary significantly between cell lines.

  • Cell Seeding Density: If cells are seeded too sparsely, they may be overly sensitive.[1] If seeded too densely, cells can become confluent in control wells, leading to contact inhibition and altered metabolism, which can mask the drug's effect.[2]

  • Incubation Time: The duration of drug exposure is critical. A time point that is too short may not allow for the full cytotoxic or cytostatic effects to manifest. Conversely, excessively long incubation can lead to nutrient depletion and cell death in control wells.

  • Compound Solubility: Digoxin has poor water solubility.[3] If not properly dissolved, the actual concentration in the media will be lower than intended, leading to a weaker-than-expected response.

Troubleshooting Steps:

  • Optimize Concentration Range: Perform a broad-range pilot experiment (e.g., 10 nM to 100 µM) to identify the approximate IC50. Follow up with a narrower, more focused range of concentrations around the estimated IC50.

  • Optimize Seeding Density: Conduct a cell titration experiment to find the optimal seeding density where cells remain in the exponential growth phase throughout the assay duration.[2][4]

  • Vary Incubation Time: Test multiple time points (e.g., 24h, 48h, 72h) to determine the optimal window for observing the desired effect.[5]

  • Ensure Proper Solubilization: Prepare a high-concentration stock solution of Digoxin in DMSO and then dilute it into your culture medium.[6][7] Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).

Q2: My calculated IC50 value for Digoxin is significantly different from published literature. What could be the reason?

A2: Discrepancies in IC50 values are common and can be attributed to several experimental variables.

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to Digoxin.[8][9] Even subtypes of the same cancer can respond differently.

  • Assay Method: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo®, Trypan Blue) can yield different results. MTT assays, for instance, measure metabolic activity, which may not always correlate directly with cell death.[10]

  • Culture Conditions: Variations in media formulation, serum percentage, and passage number can alter cellular physiology and drug response.[11]

  • Calculation Method: The software and statistical model used to fit the curve and calculate the IC50 can influence the final value.[9]

Troubleshooting Steps:

  • Verify Cell Line: Confirm the identity of your cell line (e.g., via STR profiling) and check its passage number. Use cells from a low, consistent passage number for all experiments.[11]

  • Standardize Protocols: Strictly adhere to a validated protocol for all steps, from cell seeding to reagent addition and incubation times.

  • Include Reference Compound: Use a well-characterized compound with a known IC50 in your cell line as a positive control to validate your assay system.

  • Review Data Analysis: Ensure you are using an appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit your data.

Q3: I am seeing high variability between my replicate wells. How can I reduce this?

A3: High variability often points to technical inconsistencies in the assay setup.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug dilutions, or assay reagents is a major source of variability.[11]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in the outer wells to behave differently than those in the center.[12]

  • Incomplete Solubilization: If the formazan (B1609692) crystals in an MTT assay are not fully dissolved, it will lead to artificially low and variable absorbance readings.[12]

  • Cell Clumping: An uneven distribution of cells due to clumping during seeding results in wells starting with different cell numbers.

Troubleshooting Steps:

  • Refine Pipetting Technique: Use calibrated pipettes, ensure tips are properly submerged, and pipette slowly and consistently. For serial dilutions, ensure thorough mixing between each step.

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[2]

  • Ensure Complete Solubilization: In MTT assays, use a sufficient volume of a quality solubilization buffer (like DMSO or an SDS-HCl solution) and ensure complete mixing, potentially by using a plate shaker.[12]

  • Prepare a Single-Cell Suspension: Before seeding, ensure cells are fully trypsinized and resuspended into a homogenous single-cell suspension to avoid clumps.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Digoxin Stock Solution 10-30 mg/mL in DMSOPrepare fresh stock or use aliquots stored at -20°C to avoid freeze-thaw cycles.[6][13]
Final DMSO Concentration ≤ 0.5%Higher concentrations can be toxic to cells. A vehicle control with the same DMSO concentration is essential.
Seeding Density (96-well) 2,000 - 10,000 cells/wellHighly cell-line dependent. Must be optimized experimentally.[2][12]
Incubation Time 24 - 72 hoursEffect is time and dose-dependent. Optimize for your specific cell line and research question.[5][14]
Published IC50 Values ~30 nM - 250 nMVaries widely. Examples: A549 (~100 nM), H1299 (~120 nM), MCF-7 (~60 nM), SKOV-3 (~250 nM).[5][8][15]

Experimental Protocols

Standard Protocol: Digoxin Cytotoxicity using MTT Assay
  • Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Prepare a single-cell suspension and count the cells. c. Dilute the cell suspension to the pre-optimized seeding density (e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation and Treatment: a. Prepare a 10 mM stock solution of Digoxin in 100% DMSO. b. Perform serial dilutions of the Digoxin stock in complete culture medium to achieve 2X the final desired concentrations. c. Remove the old medium from the cells and add 100 µL of the corresponding Digoxin dilutions to the appropriate wells. Include "vehicle control" wells (medium with the highest concentration of DMSO) and "untreated control" wells (medium only). d. Incubate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Assay: a. Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of blank wells (media, MTT, DMSO only) from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. c. Plot the percentage of cell viability against the logarithm of the Digoxin concentration. d. Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.

Visualizations

Digoxin's Primary Signaling Pathway

Digoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[16][17][18] This leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, causing an accumulation of intracellular calcium.[17][19]

Digoxin_Pathway Digoxin Digoxin Pump Na+/K+-ATPase Pump Digoxin->Pump Inhibits Na_in Intracellular Na+ ↑ Pump->Na_in Leads to Exchanger Na+/Ca2+ Exchanger Na_in->Exchanger Reduces Activity Ca_in Intracellular Ca2+ ↑ Exchanger->Ca_in Leads to Effects Downstream Effects (e.g., Reduced Proliferation) Ca_in->Effects

Caption: Digoxin's mechanism of action on cellular ion exchange.

Experimental Workflow for Dose-Response Assay

This workflow outlines the key stages of conducting a cell-based dose-response experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare Digoxin Stock (in DMSO) D Prepare Serial Dilutions B->D E Treat Cells & Incubate (24-72h) C->E D->E F Add Viability Reagent (e.g., MTT) E->F G Read Plate F->G H Normalize Data to Controls G->H I Generate Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Key stages of a cell-based dose-response assay.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose common issues with your Digoxin dose-response experiments.

Troubleshooting_Flow Start Problem with Dose-Response Curve CheckVar High Variability between Replicates? Start->CheckVar CheckShape Curve Shape is Flat or Not Sigmoidal? CheckVar->CheckShape No SolVar Review Pipetting Technique Mitigate Edge Effects Ensure Homogenous Cell Suspension CheckVar->SolVar Yes CheckIC50 IC50 Differs from Published Data? CheckShape->CheckIC50 No SolShape Optimize Drug Concentration Range Optimize Seeding Density & Time Verify Digoxin Solubility CheckShape->SolShape Yes SolIC50 Verify Cell Line & Passage # Standardize Assay Protocol Use Reference Compound CheckIC50->SolIC50 Yes End Re-run Experiment CheckIC50->End No SolVar->End SolShape->End SolIC50->End

References

Impact of temperature on Digitonin permeabilization efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Digitonin (B1670571) for cell permeabilization. The following information addresses common issues related to the impact of temperature on permeabilization efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Digitonin permeabilization?

Digitonin is a non-ionic detergent that selectively permeabilizes the plasma membrane of eukaryotic cells by interacting with cholesterol. The plasma membrane is rich in cholesterol, while intracellular membranes, such as those of mitochondria and the endoplasmic reticulum, have a lower cholesterol content. At optimal concentrations, Digitonin forms pores in the plasma membrane, allowing for the entry of macromolecules like antibodies and the release of cytosolic components, while leaving intracellular organelles largely intact.

Q2: How does temperature affect the efficiency of Digitonin permeabilization?

Temperature is a critical factor in the efficacy of Digitonin permeabilization. Generally, lower temperatures decrease the efficiency of permeabilization. This is because the interaction between Digitonin and cholesterol in the cell membrane is temperature-dependent. At lower temperatures, such as 4°C, higher concentrations of Digitonin or longer incubation times may be necessary to achieve the same level of permeabilization as at room temperature or 37°C. Conversely, higher temperatures can increase the rate and extent of permeabilization. For instance, one study showed that cells treated with 1% digitonin at 30°C were completely permeable to trypan blue, whereas those kept at 2°C remained impermeable[1].

Q3: What are the recommended incubation temperatures for Digitonin permeabilization?

The optimal incubation temperature can vary depending on the cell type and the specific experimental goals. Common incubation temperatures include:

  • 4°C: Often used when it is critical to minimize cellular metabolism and protease activity. Permeabilization at this temperature may require a higher Digitonin concentration or a longer incubation period.

  • Room Temperature (approximately 20-25°C): A widely used temperature that provides a good balance between permeabilization efficiency and preservation of cellular structures.

  • 37°C: Can be used to achieve rapid and efficient permeabilization, but may increase the risk of cellular damage and degradation of intracellular components.

Q4: Can I use the same Digitonin concentration at different temperatures?

It is not recommended to use the same Digitonin concentration at different temperatures without optimization. If you are moving from a higher to a lower temperature, you will likely need to increase the Digitonin concentration or the incubation time to achieve the desired level of permeabilization. It is always best to perform a titration experiment to determine the optimal Digitonin concentration for your specific cell type and experimental conditions, including temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no permeabilization at low temperatures (e.g., 4°C) Inadequate Digitonin concentration or incubation time.Increase the Digitonin concentration in a stepwise manner. Increase the incubation time. Consider performing the permeabilization at a higher temperature (e.g., room temperature) if the experimental design allows.
High cell lysis and loss of intracellular components Digitonin concentration is too high for the chosen temperature.Decrease the Digitonin concentration. Reduce the incubation time. Consider performing the permeabilization at a lower temperature to slow down the process.
Inconsistent results between experiments Fluctuations in incubation temperature.Ensure a consistent and accurately controlled incubation temperature for all experiments. Use a water bath or incubator for precise temperature control.
Incomplete permeabilization of the plasma membrane Suboptimal temperature for the Digitonin-cholesterol interaction.Optimize the incubation temperature for your specific cell type. Some protocols suggest a range of 20-37°C is suitable[2].

Data Presentation

Table 1: General Recommendations for Temperature-Dependent Digitonin Permeabilization

This table provides general guidelines. The optimal conditions must be determined empirically for each cell line and experiment.

Temperature Digitonin Concentration Incubation Time Considerations
4°C HigherLongerMinimizes cellular metabolism and protease activity. Slower permeabilization kinetics.
Room Temperature (20-25°C) ModerateModerateGood balance of efficiency and cell integrity. Commonly used starting point.
37°C LowerShorterFaster permeabilization. Increased risk of cell damage and protein degradation.

Experimental Protocols

Protocol 1: Optimizing Digitonin Concentration Using Trypan Blue Exclusion Assay

This protocol allows for the determination of the minimal Digitonin concentration required for effective plasma membrane permeabilization at a given temperature.

Materials:

  • Cell suspension of your target cells

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO or water)

  • Permeabilization buffer (e.g., PBS or a buffer appropriate for your downstream application)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a series of Digitonin dilutions: Prepare a serial dilution of Digitonin in your permeabilization buffer to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).

  • Cell Preparation: Resuspend your cells in the permeabilization buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Aliquot 100 µL of the cell suspension into different tubes. Add 100 µL of each Digitonin dilution to the respective tubes. Incubate the tubes at your desired temperature (e.g., 4°C, room temperature, or 37°C) for a fixed time (e.g., 10 minutes). Include a control with no Digitonin.

  • Trypan Blue Staining: After incubation, add 10 µL of 0.4% Trypan Blue solution to each tube and mix gently.

  • Cell Counting: Immediately load the cell suspension onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope.

  • Data Analysis: Calculate the percentage of permeabilized cells for each Digitonin concentration. The optimal concentration is the lowest concentration that results in >90-95% permeabilized cells.

Visualizations

Digitonin_Mechanism cluster_membrane Plasma Membrane Cholesterol Cholesterol Pore Pore Formation Cholesterol->Pore Complexation leads to Phospholipid Phospholipid Digitonin Digitonin Digitonin->Cholesterol Binds to Permeabilization Cell Permeabilization Pore->Permeabilization Results in

Caption: Mechanism of Digitonin Permeabilization.

Experimental_Workflow A Prepare Cell Suspension C Incubate Cells with Digitonin at Desired Temperature A->C B Prepare Digitonin Dilutions B->C D Add Trypan Blue C->D E Count Permeabilized (Blue) and Intact (Clear) Cells D->E F Determine Optimal Digitonin Concentration (>90% Blue Cells) E->F

Caption: Workflow for Optimizing Digitonin Concentration.

References

Technical Support Center: Effective Cell Washing Post-Digitonin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively washing cells after digitonin (B1670571) treatment. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual workflows to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is washing cells after digitonin treatment a critical step?

Washing cells after digitonin permeabilization is crucial for several reasons. Firstly, it helps to remove residual digitonin that could otherwise continue to affect cell membranes, potentially leading to the permeabilization of intracellular organelles and cell lysis. Secondly, it removes the cytosolic components that have been released from the permeabilized cells, which is essential for assays studying intracellular structures or proteins.[1] Lastly, proper washing ensures that the buffer composition is suitable for downstream applications, such as immunofluorescence staining or enzyme assays.

Q2: I'm experiencing significant cell loss during the washing steps. What can I do to minimize this?

Cell loss is a common issue, particularly with adherent cells or after membrane permeabilization.[2][3] Here are several strategies to mitigate cell loss:

  • Optimize Centrifugation: For suspension cells, ensure your centrifugation speed and time are appropriate. While a gentle spin is needed to pellet the cells, too low a speed or time may result in incomplete pelleting. Conversely, excessive force can damage the now-fragile cells. A typical starting point is 300-600 x g for 3-5 minutes.[4][5] For adherent cells, be gentle when adding and aspirating wash buffers to avoid dislodging the cell monolayer.[3]

  • Buffer Composition: Washing with a buffer containing protein, such as 1% Bovine Serum Albumin (BSA) in PBS, can help to reduce non-specific sticking of cells to plasticware.[5][6]

  • Gentle Handling: When working with 96-well plates, pipette wash solutions against the side of the wells to avoid disturbing the cell layer.[3]

  • Temperature: Perform washes at a temperature appropriate for your experiment and cell type.[7] For many applications, keeping cells and buffers cold (4°C) can help maintain cellular integrity.[5]

Q3: Should I include digitonin in my wash buffers?

The answer depends on the specific application. For certain techniques like CUT&Tag, it is recommended to keep a low concentration of digitonin in the wash buffers.[8] This is because digitonin-mediated permeabilization can be reversible, and its removal could lead to the resealing of the plasma membrane, preventing antibodies or enzymes from accessing the intracellular environment.[8] However, for many other applications where the goal is to remove digitonin and released cytosolic contents, wash buffers should be free of the detergent.

Q4: How many times should I wash the cells?

Most protocols recommend washing the cells two to three times after digitonin treatment.[5][7][9] This is generally sufficient to remove residual digitonin and unbound cytosolic proteins. However, the optimal number of washes may vary depending on the cell type, digitonin concentration used, and the sensitivity of the downstream assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background staining in immunofluorescence Incomplete removal of cytosolic proteins or residual digitonin interfering with antibody binding.Increase the number of washes to three or four. Consider a short incubation (1-5 minutes) with the wash buffer during each wash step.[7] Ensure the wash buffer composition is appropriate (e.g., PBS with 0.05% Tween 20).[5]
Loss of intracellular organelle integrity Digitonin concentration was too high or incubation time was too long, leading to permeabilization of organellar membranes.Optimize the digitonin concentration and incubation time. Use the lowest concentration and shortest time that effectively permeabilizes the plasma membrane.[7] This can be assessed using a viability dye like Trypan Blue.[4]
Variable results between experiments Inconsistent cell numbers or digitonin permeabilization efficiency.Ensure consistent cell confluency or cell numbers between experiments.[7] Prepare fresh digitonin solutions for each experiment, as its activity can decrease over time.[4]
Cells appear shrunken or morphologically altered The wash buffer is not isotonic or lacks essential ions.Use a physiologically balanced salt solution like PBS or a specialized buffer like KHM buffer (HEPES, KOAc, Mg(OAc)2) to maintain cell morphology.[7][10]

Experimental Protocols

Protocol 1: Standard Washing Protocol for Adherent Cells (for Immunofluorescence)

This protocol is designed for washing adherent cells grown on coverslips after digitonin treatment for subsequent immunofluorescence staining.

  • Permeabilization:

    • Prepare a fresh solution of digitonin (e.g., 20-40 µg/mL) in a suitable buffer like KHM buffer (25 mM HEPES-KOH, pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)2).[10]

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with KHM buffer.[10]

    • Add the digitonin solution to the cells and incubate for 2-5 minutes at room temperature.[10] The optimal time should be determined empirically.

  • Washing:

    • Carefully aspirate the digitonin solution.

    • Add pre-warmed (room temperature) PBS to the coverslip.

    • Incubate for 5 minutes.

    • Aspirate the PBS.

    • Repeat the wash step two more times for a total of three washes.

  • Fixation and Staining:

    • Proceed immediately to your fixation and immunofluorescence staining protocol.

Protocol 2: Washing Protocol for Suspension Cells (for Flow Cytometry)

This protocol is suitable for washing suspension cells after digitonin permeabilization for intracellular flow cytometry.

  • Cell Preparation:

    • Start with a single-cell suspension at a concentration of 1 x 10^7 cells/mL in a suitable buffer like PBS with 1% BSA.[5]

  • Permeabilization:

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.[5]

    • Discard the supernatant.

    • Resuspend the cell pellet in a cold digitonin solution (e.g., 10 µg/mL in PBS) and incubate for at least 30 minutes at 4°C.[5]

  • Washing:

    • Add 3 mL of cold wash buffer (e.g., PBS with 0.05% Tween 20) to the cell suspension.[5]

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

    • Carefully decant the supernatant.

    • Repeat the wash step one more time.

  • Staining and Analysis:

    • Resuspend the cell pellet in your antibody staining solution and proceed with your flow cytometry protocol.

Data Presentation

Table 1: Recommended Digitonin Concentrations for Different Cell Lines

Cell Line Starting Digitonin Concentration Reference
COS-720 µM[7]
NRK20 µM[7]
HeLa20 µM[7]
BHK20 µM[7]
N2a20 µM[7]
K5620.01%[4]
U871-3 µg/mL[9]
THP-1< 1 µg/mL[9]
Jurkat1-4 µg/mL[9]

Note: These are starting concentrations and should be optimized for your specific cell type and experimental conditions.

Visual Workflows

experimental_workflow cluster_prep Cell Preparation cluster_perm Digitonin Permeabilization cluster_wash Washing Steps cluster_downstream Downstream Application start Start with adherent or suspension cells wash_pre Pre-wash with appropriate buffer (e.g., KHM, PBS) start->wash_pre digitonin Incubate with optimized digitonin concentration wash_pre->digitonin wash1 Wash 1: Add wash buffer, incubate digitonin->wash1 wash2 Wash 2: Repeat wash wash1->wash2 wash3 Wash 3: (Optional) Repeat wash wash2->wash3 downstream Proceed to: - Immunofluorescence - Flow Cytometry - Enzyme Assay wash3->downstream

Caption: General workflow for cell washing after digitonin treatment.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Problem: High Cell Loss During Washing cause1 Centrifugation too harsh/gentle start->cause1 cause2 Adherent cells dislodged start->cause2 cause3 Cells sticking to plasticware start->cause3 solution1 Optimize centrifugation speed and time cause1->solution1 solution2 Gentle pipetting against well sides cause2->solution2 solution3 Add protein (e.g., BSA) to wash buffer cause3->solution3 end Outcome: Minimized Cell Loss solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing high cell loss.

References

Technical Support Center: Optimizing Digitonin Protocols for Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize digitonin (B1670571) permeabilization protocols for various cell types.

Troubleshooting Guide

This guide addresses common issues encountered during digitonin permeabilization experiments in a question-and-answer format.

Q1: Why is there weak or no signal in my intracellular staining/assay after permeabilization?

Potential Cause 1: Insufficient Permeabilization

The concentration of digitonin was too low to create pores in the plasma membrane effectively. The optimal concentration is highly dependent on the cell type due to variations in plasma membrane cholesterol content and cell size.

Solution:

  • Optimize Digitonin Concentration: Perform a titration experiment to determine the minimal digitonin concentration required for effective permeabilization (>95%) of your specific cell type. A common method is to use Trypan Blue exclusion.[1]

  • Increase Incubation Time: If using a low digitonin concentration, a slightly longer incubation period may improve permeabilization. However, this should be carefully optimized to avoid over-permeabilization.

  • Check Cell Density: Higher cell densities may require a higher digitonin concentration for efficient permeabilization due to reduced membrane exposure.[2]

Potential Cause 2: Reagent Issues

The digitonin stock solution may have degraded, or other reagents may not be optimal.

Solution:

  • Prepare Fresh Digitonin Solutions: Digitonin solutions should be prepared fresh for each experiment.[1] If using a stock solution, ensure it has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[3] Some protocols recommend warming the digitonin solution before use to ensure it is fully dissolved.

  • Verify Reagent Quality: Ensure all other buffers and reagents are correctly prepared and within their expiration dates.

Q2: Why am I observing high background signal or evidence of cell lysis?

Potential Cause: Over-Permeabilization

The digitonin concentration was too high, or the incubation time was too long, leading to the permeabilization of intracellular organelle membranes or complete cell lysis.[1] This can cause the loss of intracellular components and non-specific binding of antibodies or other probes.

Solution:

  • Decrease Digitonin Concentration: Refer to your optimization experiment and select a lower concentration that still provides adequate plasma membrane permeabilization.

  • Shorten Incubation Time: Reduce the duration of exposure to digitonin.

  • Perform Permeabilization at a Lower Temperature: Incubating cells with digitonin on ice or at 4°C can slow the permeabilization process and may require a slightly higher concentration but can offer better control.

Q3: My results are inconsistent between experiments. What could be the cause?

Potential Cause 1: Variation in Experimental Conditions

Inconsistencies in cell density, temperature, incubation time, or digitonin solution preparation can lead to variable results.

Solution:

  • Standardize Protocols: Ensure that all experimental parameters are kept consistent between experiments. This includes cell passage number, confluency, and the age of the digitonin solution.

  • Consistent Cell Handling: Handle cells gently to avoid premature lysis.

Potential Cause 2: Variable Digitonin Quality

The quality and purity of digitonin can vary between batches and suppliers, affecting its efficacy.

Solution:

  • Test New Batches: When starting with a new batch of digitonin, it is advisable to re-optimize the concentration.

  • Purchase High-Purity Digitonin: Use a high-quality, water-soluble grade of digitonin for more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of digitonin permeabilization?

Digitonin is a non-ionic detergent that selectively permeabilizes cell membranes by complexing with cholesterol.[4] The plasma membranes of mammalian cells are rich in cholesterol, making them the primary target for digitonin. At controlled concentrations, digitonin forms pores in the plasma membrane, allowing the passage of molecules like antibodies and dyes into the cytosol while leaving the membranes of intracellular organelles, which have lower cholesterol content, largely intact.

Q2: How does cell type affect the optimal digitonin concentration?

Different cell types have varying levels of cholesterol in their plasma membranes and different sizes, which significantly impacts their susceptibility to digitonin. For example, suspension cells may require higher concentrations than adherent cells.[5] Therefore, it is crucial to empirically determine the optimal concentration for each cell line.

Q3: What are some recommended starting concentrations for common cell types?

The following table provides suggested starting ranges for digitonin concentration. Note: These are only starting points, and optimization is essential for each specific cell line and experimental condition.

Cell TypeRecommended Starting Concentration Range (% w/v)Recommended Starting Concentration (µg/mL)Notes
HeLa 0.005% - 0.02%[5]40 µg/mL[6][7]Generally require lower concentrations.[5]
HEK293 Not explicitly found in %15 µMFor transport measurements.[8]
Jurkat Not explicitly found in %2 µg/mLFor delivery of imaging probes.[9]
Fibroblasts (adherent) 0.001% - 0.01%[5]Not explicitly foundAdherent cells can be more sensitive.[5]
Lymphocytes 0.02% - 0.1%[5]Not explicitly foundSuspension cells may require higher concentrations.[5]
K562 0.01%Not explicitly foundDetermined to be the minimum concentration for >95% permeabilization in one study.[1]
HUVEC Not explicitly found in %10 µg per 10^6 cellsFor respirometry experiments.[10]
General Mammalian Cells 0.01% - 0.02%10 µg/mLFor selective plasma membrane permeabilization.[11][12]

Q4: How should I prepare and store digitonin solutions?

Digitonin can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50% w/v), which should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Working solutions should be prepared fresh by diluting the stock in the appropriate buffer. Some protocols suggest warming the stock solution to ensure the digitonin is fully dissolved before dilution.

Q5: Can digitonin permeabilization be reversed?

The reversibility of digitonin permeabilization depends on the concentration and exposure time. At low concentrations and short incubation times, the pores created by digitonin may be able to reseal, allowing the cell to recover. However, at higher concentrations or with prolonged exposure, the membrane damage can become irreversible, leading to cell death.

Experimental Protocols

Optimizing Digitonin Concentration Using Trypan Blue Exclusion

This protocol outlines a method to determine the minimal digitonin concentration required to permeabilize over 95% of a cell population.[1]

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 5% w/v in DMSO)

  • Permeabilization Buffer (e.g., Wash Buffer for your specific assay)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest and count your cultured cells. You will need enough cells for a control and several digitonin concentrations.

  • Prepare Digitonin Dilutions: Create a series of permeabilization buffers with varying digitonin concentrations. It is recommended to perform serial dilutions. A good starting range is often between 0.001% and 0.05%. Include a control with no digitonin (e.g., buffer with DMSO equivalent to the highest digitonin concentration).[1]

  • Cell Aliquoting:

    • Centrifuge the required number of cells (e.g., 500,000 cells per condition) at a low speed (e.g., 600 x g) for 3 minutes at room temperature.[1]

    • Discard the supernatant and resuspend the cell pellet in 1X PBS.

    • Aliquot the cell suspension into labeled microcentrifuge tubes, one for each digitonin concentration.

  • Permeabilization:

    • Centrifuge the aliquoted cells and remove the PBS.

    • Resuspend each cell pellet in 100 µL of its assigned digitonin-containing permeabilization buffer (or the control buffer).

    • Incubate the cells for 10 minutes at room temperature.[1]

  • Staining and Analysis:

    • At the end of the incubation, mix a small aliquot of the cell suspension from each tube with an equal volume of 0.4% Trypan Blue solution.

    • Immediately count the number of stained (permeabilized) and unstained (intact) cells using a hemocytometer or an automated cell counter.

  • Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the minimum amount of digitonin required to permeabilize >95% of the cells.[1]

Visualizations

G cluster_0 Differential Membrane Permeabilization cluster_1 Low Digitonin Concentration cluster_2 High Digitonin Concentration Digitonin Digitonin PM Plasma Membrane (High Cholesterol) Digitonin->PM interacts with MM Mitochondrial Membrane (Low Cholesterol) Digitonin->MM interacts with Pores_PM Pore Formation PM->Pores_PM Cyto_Access Access to Cytosol Pores_PM->Cyto_Access Pores_MM Pore Formation MM->Pores_MM Organelle_Lysis Organelle Lysis Pores_MM->Organelle_Lysis

Caption: Differential permeabilization by digitonin based on membrane cholesterol content.

G cluster_0 Digitonin Optimization Workflow start Start prep_cells Prepare Cell Suspension start->prep_cells prep_dig Prepare Digitonin Dilutions prep_cells->prep_dig aliquot Aliquot Cells prep_dig->aliquot permeabilize Incubate with Digitonin aliquot->permeabilize stain Stain with Trypan Blue permeabilize->stain count Count Permeabilized Cells stain->count analyze Determine Optimal Concentration (>95% Permeabilization) count->analyze end End analyze->end

Caption: Experimental workflow for optimizing digitonin concentration.

G cluster_0 Troubleshooting Decision Tree problem Problem Encountered weak_signal Weak/No Signal problem->weak_signal high_bg High Background/Lysis problem->high_bg inconsistent Inconsistent Results problem->inconsistent cause_under Under-permeabilization? weak_signal->cause_under cause_over Over-permeabilization? high_bg->cause_over cause_variation Experimental Variation? inconsistent->cause_variation cause_under->inconsistent No solution_inc_dig Increase Digitonin Conc. cause_under->solution_inc_dig Yes cause_over->inconsistent No solution_dec_dig Decrease Digitonin Conc. cause_over->solution_dec_dig Yes solution_standardize Standardize Protocol cause_variation->solution_standardize Yes

References

Validation & Comparative

Digitonin vs. Saponin: A Comparative Guide for Cell Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate method for cell permeabilization is a critical step that can significantly impact experimental outcomes. Digitonin (B1670571) and saponin (B1150181) are two commonly used detergents for this purpose, both prized for their ability to selectively create pores in the plasma membrane. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal agent for your specific research needs.

Mechanism of Action: A Tale of Two Saponins

Both digitonin and saponin are steroidal glycosides that interact with cholesterol in cellular membranes to induce permeabilization.[1][2][3] Their primary mechanism involves the formation of complexes with membrane cholesterol, which disrupts the lipid bilayer and creates pores.[1][2] This shared mechanism underscores their utility in applications requiring access to the intracellular environment without complete cell lysis.

Digitonin, derived from the foxglove plant Digitalis purpurea, is often favored for its ability to selectively permeabilize the plasma membrane at low concentrations.[1][4] The plasma membrane has a higher cholesterol content compared to the membranes of intracellular organelles such as mitochondria and the endoplasmic reticulum.[4][5] This differential cholesterol concentration allows for careful titration of digitonin to create pores in the plasma membrane while leaving organellar membranes largely intact.[1][4][6]

Saponins, a broader class of compounds typically extracted from the soapbark tree (Quillaja saponaria), also interact with membrane cholesterol.[2][7] However, they can be less selective than digitonin.[5] At higher concentrations, saponin has the potential to permeabilize mitochondrial membranes, which can be a crucial consideration for studies involving mitochondrial function.[8][9][10]

Performance Comparison: A Data-Driven Analysis

The choice between digitonin and saponin often hinges on the specific requirements of the experiment, including the cell type, the target molecule, and the downstream application. The following table summarizes key quantitative parameters to facilitate a direct comparison.

ParameterDigitoninSaponinReferences
Typical Concentration Range 1-20 µg/mL (0.001-0.002%)25-100 µg/mL (0.0025-0.01%) for reversible permeabilization; up to 0.5% for fixation methods[11][12][13][14][15]
Optimal Concentration Highly cell-type dependent; requires empirical optimizationHighly cell-type dependent; requires empirical optimization[1][5][16]
Selectivity for Plasma Membrane High at low concentrationsModerate; can affect organellar membranes at higher concentrations[1][4][5][17]
Effect on Mitochondria Minimal at optimal concentrations for plasma membrane permeabilization; adverse effects at high concentrationsCan permeabilize mitochondrial membranes, especially at higher concentrations[5][8][9][10]
Reversibility Reversible at low concentrations and short exposure timesCan be reversible at low concentrations[1][8]
Common Applications Immunofluorescence, introduction of antibodies and small molecules, studies of cytosolic proteins, preserving organelle integrityImmunocytochemistry, flow cytometry, delivery of nanoparticles, studies where some organellar permeabilization is acceptable or desired[1][6][18][19]

Experimental Protocols: Methodologies for Success

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for cell permeabilization using digitonin and saponin.

Digitonin Permeabilization for Immunofluorescence

This protocol is adapted for staining intracellular antigens while preserving organelle integrity.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Paraformaldehyde (PFA), 4% in PBS

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Primary and secondary antibodies

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with digitonin solution (e.g., 10 µg/mL in PBS containing 1% BSA) for 10-15 minutes at room temperature. The optimal concentration should be determined empirically.[18]

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% BSA and 0.01% digitonin) for 30 minutes.

  • Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.01% digitonin.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

Saponin Permeabilization for Flow Cytometry

This protocol is suitable for intracellular staining for flow cytometric analysis.

Reagents:

  • PBS

  • Fetal Bovine Serum (FBS)

  • PFA, 1-4% in PBS

  • Saponin, 0.1-0.5% (w/v) in PBS

  • Antibodies for intracellular targets

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of at least 1x10^6 cells.

  • Surface Staining (Optional): If staining for surface markers, perform this step according to standard protocols before fixation.

  • Washing: Wash the cells twice with PBS containing 2% FBS.

  • Fixation: Resuspend the cell pellet in 100 µL of 1-4% PFA and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS containing 2% FBS.

  • Permeabilization and Staining: Resuspend the cell pellet in 100 µL of saponin-based permeabilization buffer (e.g., 0.1% saponin in PBS with 2% FBS). Add the conjugated antibody for the intracellular target and incubate for 30-60 minutes at 4°C in the dark.[20][21]

  • Washing: Wash the cells twice with the saponin-based permeabilization buffer. It is important to keep saponin in the wash buffers as its permeabilizing effect is reversible.[7][21]

  • Resuspension: Resuspend the cells in PBS for flow cytometric analysis.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental processes and the underlying mechanisms, the following diagrams are provided.

G cluster_workflow Permeabilization & Staining Workflow A Cell Culture/Harvesting B Fixation (e.g., PFA) A->B C Permeabilization (Digitonin or Saponin) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Analysis (Microscopy/Flow Cytometry) F->G

Experimental workflow for cell permeabilization and intracellular staining.

Mechanism of selective permeabilization by digitonin versus saponin.

Conclusion: Making the Right Choice

Both digitonin and saponin are effective permeabilizing agents, but their suitability depends on the experimental context. Digitonin is the preferred choice when preserving the integrity of intracellular organelles is paramount, offering a more gentle and selective permeabilization of the plasma membrane.[1][4][5] Saponin, while also effective, requires more careful concentration control to avoid unwanted permeabilization of organellar membranes.[8][9][10] For applications like flow cytometry where a more robust permeabilization may be necessary and some organellar disruption is tolerable, saponin is a widely used and effective option.[20][21] Ultimately, empirical optimization of the permeabilization conditions for each specific cell type and antibody combination is crucial for achieving reliable and reproducible results.[1][16]

References

Digitonin vs. Triton X-100: A Comparative Guide for Assay Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in experimental design, profoundly influencing the integrity of cellular structures and the outcome of biochemical and cell-based assays. Among the non-ionic detergents, Digitonin (B1670571) and Triton X-100 are frequently used, yet their mechanisms and effects on cellular components differ significantly. This guide provides an objective comparison of Digitonin and Triton X-100, highlighting the distinct advantages of Digitonin for specific applications, supported by experimental data and detailed protocols.

Mechanism of Action: Selective vs. General Permeabilization

The primary difference between Digitonin and Triton X-100 lies in their interaction with cellular membranes. This distinction is crucial for designing assays that require the preservation of intracellular organelles.

  • Digitonin: A steroidal glycoside that selectively complexes with cholesterol.[1] Because the plasma membrane of mammalian cells has a high concentration of cholesterol compared to intracellular membranes like those of the mitochondria and nucleus, Digitonin can be titrated to selectively permeabilize the plasma membrane while leaving organellar membranes intact.[2][3] This mild and selective action is ideal for assays studying cytosolic proteins or requiring access to the cytoplasm without disrupting organelle function.[1]

  • Triton X-100: A polyoxyethylene-based detergent that acts as a general solubilizing agent for most cellular membranes, including the nuclear and organellar membranes.[1][3] Its action is harsher and less selective, leading to the disruption of internal cellular architecture. While effective for total cell lysis, it can be detrimental to assays that depend on the structural and functional integrity of organelles.[3][4]

G cluster_digitonin Digitonin Action cluster_triton Triton X-100 Action d_start Digitonin d_mech Complexes with Cholesterol d_start->d_mech d_pm High Cholesterol Plasma Membrane d_mech->d_pm d_om Low Cholesterol Organelle Membranes d_mech->d_om d_result_pm Selective Permeabilization d_pm->d_result_pm d_result_om Organelles Remain Intact d_om->d_result_om t_start Triton X-100 t_mech General Lipid Solubilization t_start->t_mech t_pm Plasma Membrane t_mech->t_pm t_om Organelle Membranes t_mech->t_om t_result_all General Lysis of All Membranes t_om->t_result_all

Caption: Comparative mechanisms of Digitonin and Triton X-100.
Comparative Data Summary

The choice of detergent significantly impacts experimental outcomes, from preserving protein interactions to maintaining enzyme activity.

Table 1: General Properties and Effects of Digitonin and Triton X-100

Feature Digitonin Triton X-100
Type Non-ionic, Steroidal Glycoside[1] Non-ionic, Polyoxyethylene-based[1]
Mechanism Forms complexes with membrane cholesterol.[1] General solubilization of lipids and proteins.[4]
Selectivity High: selectively permeabilizes cholesterol-rich plasma membranes.[1] Low: solubilizes most cellular and organellar membranes.[1][3]
Mildness Mild: often preserves native protein structure and protein-protein interactions.[1][5] Harsher: can disrupt weaker protein-protein interactions and denature sensitive proteins.[1]
Organelle Integrity Preserves integrity of nucleus, mitochondria, ER at optimal concentrations.[2][3] Disrupts most organellar membranes.[3]

| Common Use Cases | Selective plasma membrane permeabilization, isolation of cytosolic proteins, immunofluorescence, mitochondrial function assays, nuclear import assays.[1][2] | General cell lysis, total membrane protein extraction, solubilization of lipid rafts.[1][4] |

Advantages of Digitonin in Specific Assays

Assay 1: Immunofluorescence Staining

For visualizing intracellular antigens while preserving their native location, Digitonin is superior. It creates pores in the plasma membrane large enough for antibodies to enter the cytoplasm, without disturbing the architecture of the organelles being studied. Triton X-100, in contrast, can extract lipids and proteins, potentially altering the very structures being observed.[6][7]

G start Start: Cells on Coverslip fix 1. Fixation (e.g., 4% PFA) start->fix wash1 2. Wash (PBS) fix->wash1 perm 3. Permeabilization (Digitonin in Buffer) wash1->perm wash2 4. Wash (PBS) perm->wash2 block 5. Blocking (e.g., BSA/Normal Serum) wash2->block primary_ab 6. Primary Antibody Incubation block->primary_ab wash3 7. Wash (PBS) primary_ab->wash3 secondary_ab 8. Secondary Antibody Incubation wash3->secondary_ab wash4 9. Wash (PBS) secondary_ab->wash4 mount 10. Mount and Image wash4->mount

Caption: Experimental workflow for immunofluorescence using Digitonin.

Experimental Protocol: Immunofluorescence Staining using Digitonin

  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with a freshly prepared Digitonin permeabilization buffer (e.g., 20-50 µg/mL Digitonin in transport buffer) for 5-10 minutes at room temperature. The optimal concentration and time must be determined empirically for each cell type.[7]

  • Blocking: Wash the cells with PBS and then incubate with a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS, with the second wash including a nuclear counterstain (e.g., DAPI) if desired. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Assay 2: Mitochondrial Function and Apoptosis Assays

Studying mitochondrial processes, such as respiration or the release of pro-apoptotic factors like cytochrome c, requires that the mitochondrial membranes remain intact. Digitonin is the detergent of choice for these assays.[8] It allows for the delivery of substrates (for respiration assays) or the detection of released proteins in the cytosol (for apoptosis assays) without directly damaging the mitochondria.[9] Triton X-100 would lyse the mitochondrial membranes, making such measurements impossible.

Table 2: Effect of Detergents on Mitochondrial Integrity and Function

Assay / Parameter Effect of Digitonin (at optimal concentration) Effect of Triton X-100
Outer Mitochondrial Membrane Intact[10] Solubilized
Inner Mitochondrial Membrane Intact, maintains membrane potential[11] Solubilized, dissipates membrane potential
Mitochondrial Respiration Allows measurement in permeabilized cells.[12] Inhibited due to disruption of electron transport chain complexes.

| Cytochrome c Localization | Allows detection of release into the cytosol.[8][9] | Releases all mitochondrial cytochrome c, preventing assay of translocation. |

G cluster_mito Mitochondrion inner_mem Inner Membrane outer_mem Outer Membrane cyt_c Cytochrome c caspase Caspase Activation cyt_c->caspase stimulus Apoptotic Stimulus release Cytochrome c Release (MOMP) stimulus->release release->cyt_c apoptosis Apoptosis caspase->apoptosis

Caption: Apoptosis pathway showing cytochrome c release from mitochondria.

Experimental Protocol: Cytochrome c Release Assay by Flow Cytometry [8]

  • Cell Treatment: Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine) alongside a vehicle-treated control population.

  • Harvesting: Harvest approximately 1-5 x 10^6 cells per sample by centrifugation. Wash once with ice-cold PBS.

  • Permeabilization: Resuspend the cell pellet in 100 µL of ice-cold permeabilization buffer (e.g., 20 µg/mL Digitonin in PBS or a suitable buffer). Incubate on ice for 5 minutes. This step allows cytosolic proteins, including released cytochrome c, to diffuse out of the cell.

  • Washing: Add 1 mL of wash buffer (e.g., PBS with 2% FBS) and centrifuge to pellet the permeabilized cells. This removes the cytosolic fraction.

  • Fixation: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 20 minutes at room temperature to fix the remaining intracellular structures, including mitochondria.

  • Immunostaining: Wash the fixed cells. Resuspend in a blocking/staining buffer and add an anti-cytochrome c antibody conjugated to a fluorophore. Incubate for 30-60 minutes.

  • Analysis: Wash the cells to remove unbound antibody and resuspend in buffer for flow cytometry. The fluorescence intensity will be proportional to the amount of cytochrome c retained within the mitochondria. A decrease in fluorescence in the treated sample compared to the control indicates cytochrome c release.

Assay 3: Nuclear Protein Import/Export Assays

These assays are fundamental to understanding cellular regulation and require a functional nuclear envelope. Digitonin permeabilization is the standard method for these in vitro assays.[2][13] It gently permeabilizes the plasma membrane, allowing the depletion of endogenous soluble transport factors and the subsequent addition of labeled cargo proteins and specific recombinant transport factors to study the import mechanism.[13][14] The nuclear envelope remains intact and competent for transport.[2]

Experimental Protocol: In Vitro Nuclear Import Assay [13][14]

  • Cell Preparation: Grow adherent cells (e.g., HeLa) on glass coverslips.

  • Permeabilization: Wash cells with cold transport buffer (TB: 20 mM HEPES pH 7.4, 110 mM potassium acetate, 2 mM Mg-acetate, 1 mM EGTA, 2 mM DTT, and protease inhibitors). Permeabilize the cells by incubating the coverslip on a drop of TB containing 40-50 µg/mL Digitonin for 5 minutes on ice.

  • Washing: Gently wash the permeabilized cells twice with cold TB to remove the Digitonin and cytosolic components.

  • Import Reaction: Invert the coverslip onto a 50 µL drop of complete import mixture. This mixture typically contains:

    • An energy-regenerating system (e.g., ATP, GTP, creatine (B1669601) phosphate, and creatine kinase).

    • Cytosolic extract (e.g., from rabbit reticulocytes) or purified transport factors (e.g., importins, Ran).[2]

    • A fluorescently labeled cargo protein containing a Nuclear Localization Signal (NLS).

  • Incubation: Incubate in a humidified chamber at 30-37°C for 30 minutes to allow for protein import.

  • Fixation and Imaging: Wash the coverslips with TB, fix with PFA, and mount for fluorescence microscopy. Successful import is visualized as an accumulation of the fluorescent cargo inside the nucleus.

Summary and Recommendations

The choice between Digitonin and Triton X-100 is dictated by the specific requirements of the assay.

Table 3: Recommended Detergent Choice for Specific Assays

Assay Type Recommended Detergent Rationale
Immunofluorescence (Cytosolic Antigens) Digitonin Preserves organelle structure, providing accurate localization.
Total Protein Extraction (Western Blot) Triton X-100 (or RIPA) Ensures complete lysis and solubilization of all cellular proteins.[5]
Co-Immunoprecipitation (Co-IP) Digitonin Mild action helps preserve fragile protein-protein interactions.[5]
Mitochondrial Respiration Digitonin Selectively permeabilizes plasma membrane to allow substrate access to intact mitochondria.[11]
Apoptosis (Cytochrome c Release) Digitonin Allows for the separation of cytosolic and mitochondrial fractions to quantify translocation.[8]
Nuclear Import/Export Assays Digitonin Standard method to permeabilize the plasma membrane while keeping the nuclear envelope intact and functional.[2][13]

| Enzyme Activity Assays (Cytosolic) | Digitonin | Minimizes the risk of denaturing the enzyme or interfering with its activity. |

References

Validating Antibody Access: A Comparative Guide to Digitonin Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reliable intracellular antibody staining is paramount for accurate protein localization and signaling pathway analysis. The critical step of cell permeabilization, which allows antibodies to access intracellular targets, must be carefully optimized. This guide provides an objective comparison of digitonin (B1670571) with other common permeabilization methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Digitonin, a mild, non-ionic detergent, is favored for its selective permeabilization of the plasma membrane by interacting with cholesterol. This property often preserves the integrity of intracellular organelles, making it an excellent choice for studying cytoplasmic proteins without disrupting organellar or nuclear structures. However, the optimal permeabilization strategy is always target- and cell-type dependent. This guide will compare digitonin to other widely used permeabilizing agents, Saponin and Triton™ X-100, and provide a framework for validating antibody access to intracellular antigens.

Comparison of Permeabilization Agents

The choice of permeabilization agent significantly impacts antibody staining results. The ideal agent creates pores in the cell membrane large enough for antibodies to enter while preserving the cellular morphology and the antigenicity of the target protein.[1] Below is a summary of the key characteristics of digitonin and its common alternatives.

FeatureDigitoninSaponinTriton™ X-100
Mechanism of Action Interacts with cholesterol, creating pores in cholesterol-rich membranes like the plasma membrane.[2]Also interacts with membrane cholesterol, but its effects are reversible.A non-ionic detergent that solubilizes both lipids and proteins from membranes non-selectively.[2]
Selectivity High selectivity for the plasma membrane, generally leaving organellar membranes intact.[2]Primarily affects the plasma membrane but can also permeabilize some intracellular membranes at higher concentrations.Permeabilizes all cellular membranes, including the nuclear envelope and organellar membranes.
Mildness Considered a very mild detergent, preserving protein-protein interactions and organelle structure.Mild and reversible, requiring its presence in wash buffers to maintain permeabilization.A harsher detergent that can lead to the extraction of membrane-associated and soluble proteins.[2]
Primary Applications - Staining of cytosolic proteins. - Studying proteins within intact organelles. - Preserving weak protein-protein interactions.- Staining of cytoplasmic antigens. - When reversible permeabilization is desired.- Staining of nuclear and organellar proteins. - When strong permeabilization is required.

Quantitative Data Presentation: Validating Antibody Access

To validate antibody access after permeabilization, it is crucial to quantify the staining of antigens located in different subcellular compartments. Below is a comparative analysis of data from a study assessing intracellular RNA detection in HeLa cells using various permeabilization agents, which provides insights into their relative efficiencies.[3][4]

Table 1: Comparison of Permeabilization Agent Efficacy for Intracellular Staining [3][4]

Permeabilization AgentConcentrationIncubation TimeGeometric Mean Fluorescence Intensity (GMFI)Percentage of Permeabilized Cells (M2 Marker)
Saponin0.1-0.5%10-30 min61.7 ± 19Low (22-36%)
Digitonin 100 µM10-15 minData not available in this specific study, but generally provides good access to the cytoplasm.Dependent on concentration and cell type.
Triton™ X-1000.2%5 min43.8~80% increase in fluorescence intensity compared to saponin.
Tween-200.2%30 min98.3 ± 8.8 97.9%
NP-400.1%10 min48.62 ± 1271.2%

Note: The data presented is from a study focused on intracellular RNA detection and may not be directly representative of all protein staining experiments. However, it provides a useful quantitative comparison of the general efficacy of different permeabilization agents.

Experimental Protocols

Protocol 1: Validating Antibody Access to Cytoplasmic vs. Nuclear Antigens

This protocol allows for the direct comparison of permeabilization methods for accessing antigens in different cellular compartments.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffers:

    • Digitonin Solution: 20-50 µg/mL in PBS

    • Saponin Solution: 0.1% (w/v) in PBS

    • Triton™ X-100 Solution: 0.2% (v/v) in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: One targeting a cytoplasmic protein (e.g., GAPDH) and one targeting a nuclear protein (e.g., Histone H3).

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on sterile coverslips in a culture dish.

  • Fixation: Aspirate the culture medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Parallel Treatments):

    • Treat one set of coverslips with the Digitonin Solution for 10 minutes.

    • Treat a second set with the Saponin Solution for 15 minutes.

    • Treat a third set with the Triton™ X-100 Solution for 10 minutes.

    • Leave a fourth set unpermeabilized as a negative control for intracellular staining.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the coverslips in Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity in the cytoplasm and the nucleus for each condition.

Protocol 2: Immunofluorescence Staining of STAT1 Signaling Pathway

This protocol details the steps for visualizing the activation and nuclear translocation of STAT1, a key transcription factor in cytokine signaling, using digitonin permeabilization.[5][6][7]

Materials:

  • HeLa cells (or other suitable cell line) grown on coverslips

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Fixation Buffer: 4% PFA in PBS

  • Digitonin Permeabilization Buffer: 50 µg/mL digitonin in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibody: Rabbit anti-phospho-STAT1 (Tyr701)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI

  • Mounting medium

Procedure:

  • Cell Culture and Stimulation:

    • Seed HeLa cells on coverslips and grow to sub-confluency.

    • Treat cells with 100 ng/mL IFN-γ for 30 minutes to induce STAT1 phosphorylation and nuclear translocation. Leave an untreated coverslip as a negative control.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Incubate with Digitonin Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Blocking: Block with 5% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with anti-phospho-STAT1 antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain with DAPI for 5 minutes.

  • Washing: Wash three times with PBS.

  • Mounting and Imaging: Mount coverslips and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_perm Permeabilization cluster_staining Immunostaining cluster_analysis Analysis Cell Culture Cell Culture Stimulation (IFN-γ) Stimulation (IFN-γ) Cell Culture->Stimulation (IFN-γ) Fixation (PFA) Fixation (PFA) Stimulation (IFN-γ)->Fixation (PFA) Digitonin Digitonin Fixation (PFA)->Digitonin Saponin Saponin Fixation (PFA)->Saponin Triton X-100 Triton X-100 Fixation (PFA)->Triton X-100 Blocking Blocking Digitonin->Blocking Saponin->Blocking Triton X-100->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Counterstain (DAPI) Counterstain (DAPI) Secondary Antibody->Counterstain (DAPI) Microscopy Microscopy Counterstain (DAPI)->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis

Caption: Experimental workflow for comparing permeabilization methods.

STAT1_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1_inactive STAT1 (inactive dimer) JAK1->STAT1_inactive Phosphorylation (Tyr701) JAK2->STAT1_inactive Phosphorylation (Tyr701) STAT1_active p-STAT1 (active dimer) STAT1_inactive->STAT1_active Dimerization STAT1_nuclear p-STAT1 STAT1_active->STAT1_nuclear Nuclear Translocation GAS GAS element STAT1_nuclear->GAS DNA Binding Transcription Gene Transcription GAS->Transcription IFN-γ IFN-γ IFN-γ->IFNGR Binding

Caption: Simplified STAT1 signaling pathway upon IFN-γ stimulation.

References

Unmasking Hidden Interactions: A Comparative Guide to Digoxin Antibody Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of digoxin (B3395198) levels is critical due to its narrow therapeutic index. However, the reliability of immunoassays, the most common method for digoxin quantification, can be compromised by the cross-reactivity of anti-digoxin antibodies with other endogenous and exogenous substances. This guide provides a comparative analysis of the cross-reactivity profiles of various digoxin immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research and clinical needs.

Digoxin, a cardiac glycoside used in the treatment of heart failure and arrhythmias, requires precise therapeutic drug monitoring to ensure efficacy while avoiding toxicity.[1][2] Immunoassays are widely employed for this purpose, but their accuracy is contingent on the specificity of the anti-digoxin antibodies used.[3][4] Cross-reactivity with structurally similar compounds, known as digoxin-like immunoreactive substances (DLIS), can lead to falsely elevated or, in some cases, lowered digoxin concentrations, potentially leading to incorrect clinical interpretations.[5][6]

Comparative Analysis of Cross-Reactivity

The extent of cross-reactivity varies significantly across different immunoassay platforms and antibody clones. This variation is influenced by the specific epitope recognized by the antibody and the structure of the cross-reacting molecule.[3][7] Below is a summary of reported cross-reactivity data for several commercially available digoxin immunoassays.

Immunoassay PlatformCross-ReactantReported Cross-Reactivity (%)
Elecsys Digoxin Assay β-Methyldigoxin87.9
α-Acetyldigoxin77.9
β-Acetyldigoxin84.4
Lanatoside C65.2
Deslanoside85.6
Digoxigenin-bis-digitoxoside108.1
ACS:180 Digoxigenin0.7
Digoxigenin bisdigitoxoside86
Digoxigenin monodigitoxoside94
Dihydrodigoxin1.1
TDx Digoxigenin103
Digoxigenin bisdigitoxoside76
Digoxigenin monodigitoxoside91
Dihydrodigoxin0.9
Stratus Digoxigenin108
Digoxigenin bisdigitoxoside74
Digoxigenin monodigitoxoside89
Dihydrodigoxin1.0
Magic Digoxigenin153
Digoxigenin bisdigitoxoside80
Digoxigenin monodigitoxoside97
Dihydrodigoxin1.1

This table summarizes data from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific assay lot and experimental conditions.[8][9]

Endogenous substances, collectively known as digoxin-like immunoreactive substances (DLIS), can also interfere with digoxin immunoassays.[1][5] These substances are often elevated in certain physiological and pathological states such as pregnancy, renal failure, and liver disease.[6][10] Exogenous sources of interference include various medications and herbal preparations. For instance, spironolactone (B1682167) and its metabolites, as well as certain Chinese medicines like Chan Su and Lu-Shen Wan, have been reported to cross-react with digoxin antibodies.[1][11]

Experimental Protocols

The assessment of antibody cross-reactivity is a critical step in the validation of any immunoassay. A generalized protocol for determining the percentage of cross-reactivity is outlined below.

Protocol for Assessing Cross-Reactivity of Digoxin Antibodies

1. Preparation of Standard Solutions:

  • Prepare a standard curve of known digoxin concentrations in a suitable matrix (e.g., drug-free serum).

  • Prepare a series of solutions of the potential cross-reactant at various concentrations in the same matrix.

2. Immunoassay Procedure:

  • Perform the digoxin immunoassay according to the manufacturer's instructions for the chosen platform.

  • Analyze the digoxin standards to generate a standard curve.

  • Analyze the solutions containing the potential cross-reactant.

3. Calculation of Cross-Reactivity:

  • Determine the apparent digoxin concentration for each concentration of the cross-reactant from the digoxin standard curve.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of Cross-Reactant) x 100

4. Data Analysis and Interpretation:

  • Plot the percentage of cross-reactivity against the concentration of the cross-reactant.

  • A high percentage of cross-reactivity indicates a significant potential for interference in clinical samples.

Visualizing Key Processes

To better understand the underlying principles of digoxin immunoassays and the workflow for assessing cross-reactivity, the following diagrams are provided.

Competitive_Immunoassay cluster_binding Competitive Binding Digoxin Digoxin (Analyte) BoundComplex Antibody-Analyte/ Tracer Complex Digoxin->BoundComplex CrossReactant Cross-Reactant CrossReactant->BoundComplex Antibody Anti-Digoxin Antibody Antibody->BoundComplex LabeledDigoxin Labeled Digoxin (Tracer) LabeledDigoxin->BoundComplex Signal Signal Detection BoundComplex->Signal Unbound Free Analyte/ Tracer

Caption: Principle of a competitive immunoassay for digoxin detection.

Cross_Reactivity_Workflow Start Start: Assess Cross-Reactivity PrepStandards Prepare Digoxin Standards & Cross-Reactant Solutions Start->PrepStandards RunAssay Perform Digoxin Immunoassay PrepStandards->RunAssay GenCurve Generate Standard Curve RunAssay->GenCurve MeasureApparent Measure Apparent Digoxin Concentration of Cross-Reactant RunAssay->MeasureApparent Calculate Calculate % Cross-Reactivity MeasureApparent->Calculate Analyze Analyze and Interpret Results Calculate->Analyze End End Analyze->End

Caption: Workflow for assessing antibody cross-reactivity.

Conclusion

The specificity of anti-digoxin antibodies is a critical determinant of the accuracy of digoxin immunoassays. The data presented in this guide highlight the variability in cross-reactivity among different assay systems. For researchers and drug development professionals, a thorough understanding of these potential interferences is essential for the reliable interpretation of digoxin concentration data. When selecting a digoxin immunoassay, it is crucial to consider the potential for cross-reactivity with co-administered drugs, metabolites, and endogenous substances relevant to the specific study population. The choice of an assay with a well-characterized and low cross-reactivity profile will ultimately contribute to more accurate and reliable outcomes in both research and clinical settings.

References

A Comparative Guide to Digitonin from Different Suppliers for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of digitonin (B1670571) supplier can significantly impact experimental outcomes. This guide provides a framework for comparing digitonin from various sources, focusing on performance in cell permeabilization and its effect on mitochondrial integrity. Detailed experimental protocols and data presentation formats are included to aid in the selection process.

Digitonin, a nonionic steroid glycoside extracted from the foxglove plant Digitalis purpurea, is a widely used reagent for selectively permeabilizing plasma membranes.[1] Its efficacy is dependent on the cholesterol content of the membrane, making it an invaluable tool for studying intracellular components without disrupting organellar membranes like those of mitochondria.[1][2] However, the potency and purity of digitonin can vary between suppliers and even between different lots from the same supplier, necessitating careful evaluation.[3]

Comparative Performance Data

Due to the batch-to-batch variability of digitonin, it is crucial to perform in-house validation.[3] The following table provides a template for summarizing the quantitative data from such a comparison. Hypothetical data is presented to illustrate the comparison.

Parameter Supplier A (Lot X) Supplier B (Lot Y) Supplier C (Lot Z)
Purity (as stated by supplier) >95%>98%>95%
Optimal Concentration for >95% Permeabilization (µg/mL for 1x10^6 cells/mL) 252030
Mitochondrial Respiration (State 3, % of control) 98%99%96%
Mitochondrial Membrane Potential (% of control) 97%98%95%
Cytochrome c Release (% of total) <2%<1.5%<3%
Solubility in DMSO (mg/mL) 202020
Cost per gram ($) 150180140

Key Experimental Protocols

To ensure a robust comparison of digitonin from different suppliers, the following experimental protocols are recommended.

Determination of Optimal Permeabilization Concentration

The minimal concentration of digitonin required to permeabilize >95% of cells should be determined for each new supplier and lot.[4]

Protocol: Trypan Blue Exclusion Assay [4]

  • Cell Preparation: Harvest cultured cells and resuspend them in 1X Phosphate-Buffered Saline (PBS) at a concentration of 1 x 10^6 cells/mL.

  • Digitonin Dilutions: Prepare a fresh serial dilution of digitonin from each supplier in PBS to achieve a range of concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µg/mL).

  • Permeabilization: Add 100 µL of each digitonin dilution to 100 µL of the cell suspension. Incubate at room temperature for 10 minutes.

  • Staining: Add 20 µL of 0.4% Trypan Blue solution to each tube and mix gently.

  • Quantification: Using a hemocytometer or an automated cell counter, determine the percentage of blue (permeabilized) cells versus clear (intact) cells.

  • Analysis: The optimal concentration is the lowest concentration that results in >95% cell permeabilization.[4]

Assessment of Mitochondrial Integrity

A critical performance indicator for digitonin is its ability to permeabilize the plasma membrane without damaging mitochondrial function.[2][5] This can be assessed by measuring mitochondrial respiration and membrane potential.

Protocol: High-Resolution Respirometry [6]

  • Cell Preparation: Harvest cells and resuspend in a mitochondrial respiration medium (e.g., MiR05).

  • Respirometer Setup: Calibrate and prepare a high-resolution respirometer (e.g., Oroboros O2k).

  • Baseline Respiration: Add the intact cell suspension to the respirometer chambers and record the routine respiration rate.

  • Permeabilization: Titrate with the predetermined optimal concentration of digitonin from each supplier.

  • Substrate Addition: Add mitochondrial substrates (e.g., pyruvate, malate, glutamate) and ADP to stimulate State 3 respiration (oxidative phosphorylation).

  • Inhibitor Addition: Subsequently, add oligomycin (B223565) to inhibit ATP synthase and measure State 4 respiration (leak respiration). Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.

  • Analysis: Compare the respiratory control ratio (RCR; State 3/State 4o) and the substrate-driven respiration rates between samples treated with digitonin from different suppliers. A higher RCR indicates better-preserved mitochondrial coupling and integrity.

Protocol: Mitochondrial Membrane Potential Assay [7]

  • Cell Preparation and Permeabilization: Prepare and permeabilize cells as described above using the optimal digitonin concentration for each supplier.

  • Fluorescent Staining: Incubate the permeabilized cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE (Tetramethylrhodamine, Ethyl Ester).

  • Flow Cytometry or Fluorometry: Measure the fluorescence intensity of the cell population using a flow cytometer or a fluorescence plate reader.

  • Analysis: Compare the mean fluorescence intensity between samples. A minimal decrease in fluorescence compared to intact cells indicates better preservation of the mitochondrial membrane potential.

Visualizing Experimental and Cellular Pathways

To further clarify the experimental process and the cellular context, the following diagrams are provided.

Experimental_Workflow cluster_sourcing Supplier Sourcing cluster_testing Performance Testing cluster_analysis Data Analysis & Selection S1 Supplier A P Determine Optimal Permeabilization Concentration S1->P Trypan Blue Assay M Assess Mitochondrial Integrity S1->M Respirometry & Membrane Potential S2 Supplier B S2->P Trypan Blue Assay S2->M Respirometry & Membrane Potential S3 Supplier C S3->P Trypan Blue Assay S3->M Respirometry & Membrane Potential P->M Use Optimal Conc. D Comparative Data Table P->D M->D Sel Optimal Supplier Selection D->Sel

Caption: Workflow for comparing digitonin from different suppliers.

Digitonin_Action cluster_cell Eukaryotic Cell cluster_pathways Accessible for Study PM Plasma Membrane (High Cholesterol) Cytosol Cytosol PM->Cytosol Allows Access To Apoptosis Apoptosis Factors (e.g., Cytochrome c) Cytosol->Apoptosis Metabolism Metabolic Enzymes Cytosol->Metabolism Mito Mitochondrion (Low Cholesterol) Digitonin Digitonin Digitonin->PM Forms Pores Digitonin->Mito Minimal Effect (at optimal conc.)

Caption: Mechanism of digitonin's selective permeabilization.

By following these guidelines, researchers can make an informed decision on the most suitable digitonin for their specific experimental needs, ensuring reproducibility and reliability of their results.

References

The Researcher's Guide to Digitonin Permeabilization and Organelle Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective permeabilization of the plasma membrane is a critical technique for studying intracellular processes. Digitonin (B1670571), a nonionic detergent, is a widely used tool for this purpose. This guide provides an objective comparison of digitonin's performance against other permeabilization methods, supported by experimental data, to help you make informed decisions for your cellular research.

Digitonin's utility stems from its unique mechanism of action. It selectively complexes with cholesterol, which is abundant in the plasma membrane but less so in the membranes of most intracellular organelles.[1] This property, in theory, allows for the creation of pores in the plasma membrane, providing access to the cytoplasm while leaving organelles like the mitochondria, endoplasmic reticulum (ER), and nucleus intact. However, the concentration of digitonin and the cell type are critical factors that can significantly impact the integrity of these organelles.[2][3]

Comparing Permeabilization Agents: A Data-Driven Approach

The choice of permeabilization agent can profoundly influence experimental outcomes. Below is a comparative summary of digitonin and other commonly used detergents, highlighting their effects on organelle integrity.

Permeabilization AgentMechanism of ActionOptimal Concentration (Cell Type Dependent)Effect on Plasma MembraneEffect on MitochondriaEffect on Endoplasmic ReticulumEffect on Nuclear EnvelopeKey AdvantagesKey Disadvantages
Digitonin Complexes with cholesterol[1]10-50 µg/mL[4][5]PermeabilizesGenerally preserved at low concentrations[6][7]Largely intact at low concentrations[4]Intact at optimal concentrations[2][8]Selective for plasma membrane, preserves organelle integrity under optimal conditions.Concentration-dependent damage to organelles, can be difficult to optimize for different cell types.[3]
Saponin Interacts with cholesterol and other membrane lipids[9]0.01-0.1%PermeabilizesCan be permeabilized[7]Can be permeabilized[2]Can be permeabilizedCan provide access to some intracellular compartments.Less selective than digitonin, can damage organelle membranes.
Triton X-100 Non-selective solubilization of lipids and proteins[9]0.1-0.5%SolubilizesSolubilizesSolubilizesSolubilizes[8][10]Effective for complete cell lysis and protein extraction.Disrupts all membranes, leading to loss of organelle integrity and release of contents.[11]
Streptolysin O (SLO) Binds to cholesterol and forms pores[12]Varies by preparationForms defined poresIntactIntactIntact[12]Forms pores of a defined size, good for introducing macromolecules.Can be cytotoxic, requires careful titration.[13]

In-Depth Look at Digitonin's Effect on Organelle Integrity

Mitochondria

Low concentrations of digitonin (e.g., ~64 µM) have been shown to selectively permeabilize the plasma membrane of Trypanosoma cruzi epimastigotes without significantly affecting mitochondrial function, as assessed by respiration rates and membrane potential.[6] However, at higher concentrations, digitonin can disrupt the outer mitochondrial membrane, leading to the release of intermembrane space proteins like cytochrome c.[14]

Endoplasmic Reticulum

Studies using fluorescently tagged ER-resident proteins have demonstrated that at appropriate concentrations, digitonin treatment does not lead to the loss of these proteins, indicating that the ER membrane remains largely intact.[4] This allows for the study of ER-related processes in a more physiologically relevant context compared to harsher detergents.

Nucleus

The nuclear envelope, being relatively low in cholesterol, is generally resistant to low concentrations of digitonin.[2][8] This has made digitonin a valuable tool for in vitro nuclear import and export assays.[15] However, the sensitivity of the nuclear envelope to digitonin can be cell-type dependent, and higher concentrations or prolonged exposure can lead to its permeabilization.[2]

Experimental Protocols for Assessing Organelle Integrity

Accurate assessment of organelle integrity after permeabilization is crucial for the validation of experimental results. Below are detailed protocols for key assays.

Lactate Dehydrogenase (LDH) Assay for Plasma Membrane Integrity

This colorimetric assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Protocol:

  • Seed cells in a 96-well plate and treat with varying concentrations of the permeabilizing agent.

  • Include positive controls (cells lysed with 1% Triton X-100) and negative controls (untreated cells).

  • After the desired incubation time, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to the positive control.

MitoTracker Staining for Mitochondrial Integrity and Membrane Potential

MitoTracker dyes are fluorescent probes that accumulate in mitochondria with an active membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

Protocol:

  • Culture cells on coverslips or in imaging dishes.

  • Treat cells with the permeabilizing agent.

  • Incubate the cells with 100-500 nM MitoTracker Red CMXRos in pre-warmed culture medium for 15-30 minutes at 37°C.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mount the coverslips with an antifade mounting medium.

  • Visualize the mitochondria using a fluorescence microscope.

Immunofluorescence Staining of Organelle-Specific Proteins

This technique allows for the visualization of the localization and retention of proteins specific to different organelles.

Protocol:

  • Grow cells on sterile coverslips.

  • Permeabilize the cells with the desired concentration of digitonin (e.g., 20-40 µg/mL in KHM buffer) for 2 minutes at room temperature.[16]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against an organelle-specific marker (e.g., anti-calreticulin for ER, anti-lamin B for the nuclear envelope) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize using a fluorescence microscope.

Visualizing the Permeabilization Process and Assessment Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of digitonin permeabilization and the experimental workflows for assessing organelle integrity.

Digitonin_Mechanism cluster_cell Eukaryotic Cell plasma_membrane Plasma Membrane High Cholesterol cytoplasm Cytoplasm plasma_membrane->cytoplasm pore Pore Formation plasma_membrane->pore organelle Organelle Membrane Low Cholesterol cytoplasm->organelle organelle_intact Organelle Integrity Maintained organelle->organelle_intact digitonin Digitonin digitonin->plasma_membrane Complexes with Cholesterol influx Influx of Molecules pore->influx influx->cytoplasm

Figure 1. Mechanism of Digitonin Permeabilization.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Permeabilization cluster_2 Integrity Assessment cluster_3 Data Analysis start Culture Cells permeabilize Treat with Permeabilizing Agent (e.g., Digitonin) start->permeabilize assay Select Assay permeabilize->assay ldh LDH Assay (Plasma Membrane) assay->ldh Cytosol Release mitotracker MitoTracker Staining (Mitochondria) assay->mitotracker Membrane Potential immunofluorescence Immunofluorescence (ER, Nucleus, etc.) assay->immunofluorescence Protein Localization analyze Analyze Results ldh->analyze mitotracker->analyze immunofluorescence->analyze

Figure 2. Workflow for Assessing Organelle Integrity.

Conclusion

Digitonin is a powerful tool for selectively permeabilizing the plasma membrane, offering a window into the cell's interior. However, its effects on organelle integrity are highly dependent on concentration and cell type. For robust and reproducible results, it is imperative to carefully optimize the permeabilization conditions and validate the integrity of the organelles of interest using appropriate assays. By understanding the nuances of digitonin and its alternatives, researchers can confidently choose the best approach for their specific experimental needs, ultimately leading to more accurate and insightful discoveries in cellular and molecular biology.

References

Validating Protein Localization: A Comparative Guide to Digitonin Treatment and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of proteins is paramount to unraveling cellular processes and developing targeted therapeutics. Digitonin (B1670571) has long been a staple for selectively permeabilizing the plasma membrane to study intracellular protein localization. This guide provides an objective comparison of digitonin treatment with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Digitonin, a mild non-ionic detergent, selectively interacts with cholesterol, which is abundant in the plasma membrane. This interaction creates pores that allow the release of cytosolic components while leaving intracellular organellar membranes, which have lower cholesterol content, largely intact.[1] This selective permeability is the cornerstone of its utility in a variety of applications, including immunofluorescence staining of intracellular antigens, studying nuclear protein transport, and assessing membrane protein topology.[2][3][4]

However, the efficacy and suitability of digitonin can be cell-type dependent, and potential off-target effects necessitate careful validation. This guide explores several alternative methods for assessing protein localization, each with its own set of advantages and disadvantages.

Comparative Analysis of Permeabilization Methods

The choice of permeabilization agent is critical and can significantly impact the outcome of an experiment. The ideal method preserves the ultrastructure of the cell and the antigenicity of the target protein while allowing access of detection molecules. Below is a comparative summary of commonly used permeabilization agents.

Method Mechanism of Action Primary Applications Advantages Disadvantages
Digitonin Forms complexes with membrane cholesterol, creating pores.[1]Selective permeabilization of the plasma membrane, immunofluorescence, protein import/export assays.[2]Mild, preserves organelle integrity, maintains protein-protein interactions.[5]Can be toxic at high concentrations, efficiency varies between cell types.[3]
Saponin Interacts with cholesterol to form pores, similar to digitonin.Immunofluorescence for cytoplasmic and some organellar proteins.Reversible permeabilization, relatively gentle on cells.[6]May not efficiently permeabilize all intracellular membranes.[7]
Triton X-100 Non-ionic detergent that solubilizes most cellular membranes.[5]General cell lysis, extraction of total cellular proteins, immunofluorescence where strong permeabilization is needed.Highly effective at permeabilizing all membranes.Can disrupt protein complexes and extract membrane-associated proteins.[8][9]
Streptolysin O (SLO) Bacterial toxin that forms large, stable pores in cholesterol-containing membranes.[2]Delivery of macromolecules (e.g., antibodies, proteins) into living cells, studying cytosolic processes.[8][10]Creates large, defined pores, can be used for reversible permeabilization.[1][10]Can be cytotoxic, requires careful titration.[7]
Electroporation Application of an electrical field to create transient pores in the plasma membrane.Transfection, delivery of antibodies and other molecules into living cells.[11][12]Non-chemical method, can be used on a wide range of cell types.[13]Can cause significant cell death if not optimized.
Subcellular Fractionation Kits Stepwise lysis of cells and differential centrifugation to isolate different organelles.[14]Proteomic analysis of specific organelles, validation of protein localization.Provides enriched fractions of specific organelles.[4]Can be time-consuming, potential for cross-contamination between fractions.[15]

Quantitative Comparison of Detergent Permeabilization

The degree of protein retention or release following permeabilization is a key indicator of a detergent's selectivity. The following table summarizes findings on the retention of a fluorescently labeled mRNA (as a proxy for a large biomolecule) after treatment with different detergents.

Detergent Concentration Incubation Time Cy5 mRNA Signal Retention (%)
Triton X-100 0.1%10 min9.18 ± 1.08[16]
Saponin 0.1%10 min12.5 ± 0.54[16]
Digitonin 0.001%1 min93.56 ± 2.48[16]

These data highlight the superior ability of digitonin, under optimized conditions, to retain intracellular components compared to the more stringent detergents Triton X-100 and saponin.[16]

Experimental Protocols

Digitonin Permeabilization for Immunofluorescence

This protocol is suitable for the detection of intracellular antigens by microscopy.

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Permeabilization: Incubate cells with 10-50 µg/mL digitonin in PBS for 5-15 minutes at room temperature. The optimal concentration and time should be determined empirically for each cell line.[2]

  • Blocking: Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.

  • Antibody Incubation: Incubate with primary and secondary antibodies as per standard immunofluorescence protocols.

  • Mounting and Imaging: Mount coverslips and visualize using a fluorescence microscope.

Validation of Permeabilization by Western Blotting

This method confirms the selective release of cytosolic proteins while retaining organellar proteins.

  • Cell Treatment: Treat cultured cells with the desired concentration of digitonin for a specific time.

  • Fraction Collection: Collect the supernatant, which contains the released cytosolic proteins.

  • Cell Lysis: Lyse the remaining permeabilized cells with a suitable lysis buffer to collect the organellar and cytoskeletal proteins.

  • Protein Quantification: Determine the protein concentration of both fractions.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against a cytosolic marker (e.g., GAPDH) and an organellar marker (e.g., Calnexin for the ER or Lamin B1 for the nucleus).

  • Analysis: A successful selective permeabilization will show the cytosolic marker predominantly in the supernatant fraction and the organellar marker in the cell lysate fraction.

Visualization of Key Processes

Experimental Workflow for Validating Protein Localization

G cluster_exp Experimental Procedure cluster_val Validation cluster_results Expected Results start Cultured Cells treatment Digitonin Treatment start->treatment separation Separation of Supernatant (Cytosolic Fraction) and Permeabilized Cells treatment->separation if_microscopy Immunofluorescence Microscopy of Permeabilized Cells treatment->if_microscopy lysis Lysis of Permeabilized Cells (Organellar Fraction) separation->lysis Cell Pellet wb_cyto Western Blot for Cytosolic Marker (e.g., GAPDH) separation->wb_cyto Supernatant wb_org Western Blot for Organellar Marker (e.g., Calnexin) lysis->wb_org result_cyto Cytosolic marker present in supernatant, absent in cell lysate wb_cyto->result_cyto result_org Organellar marker absent in supernatant, present in cell lysate wb_org->result_org result_if Intracellular protein of interest is accessible to antibodies if_microscopy->result_if

Caption: Workflow for validating protein localization after digitonin treatment.

NF-κB Signaling Pathway: A Model for Protein Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a well-characterized example of stimulus-induced protein translocation.[17][18] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13][19] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[20] This unmasks a nuclear localization signal (NLS) on the NF-κB protein, allowing it to translocate into the nucleus and activate the transcription of target genes.[21][22] Digitonin permeabilization is an effective method to study this translocation event by allowing the entry of antibodies that can distinguish between the cytoplasmic and nuclear pools of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb Free NF-κB ikb_nfkb->nfkb releases proteasome Proteasome ikb_p->proteasome degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds gene_exp Target Gene Expression dna->gene_exp activates

Caption: The NF-κB signaling pathway illustrating protein translocation.

References

A Comparative Analysis of Digitonin and Digoxin on Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Digitalis-Derived Glycosides

This guide provides a comprehensive comparison of the effects of Digitonin and Digoxin on cell viability, supported by experimental data and detailed methodologies. While both compounds are glycosides derived from the foxglove plant (Digitalis purpurea), their mechanisms of action and, consequently, their impacts on cells are fundamentally different. This document aims to clarify these distinctions to aid researchers in selecting the appropriate agent for their experimental needs.

Executive Summary

Digitonin is primarily utilized as a nonionic detergent for cell permeabilization due to its ability to selectively complex with membrane cholesterol. Its effect on cell viability is highly concentration-dependent, with higher concentrations leading to cytotoxicity through membrane disruption. In contrast, Digoxin is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events, including increased intracellular calcium, which can modulate various signaling pathways and induce apoptosis, particularly in cancer cells.

Data Presentation: Quantitative Effects on Cell Viability

The following tables summarize the observed effects of Digitonin and Digoxin on cell viability across various cell lines. It is crucial to note that the effective concentrations and outcomes are highly dependent on the specific cell type and experimental conditions.

Table 1: Effects of Digitonin on Cell Viability

Cell LineAssayConcentrationObserved Effect
U87 (Human glioblastoma)MTT, Resazurin (B115843)1 µg/mLSlight increase in cell viability and metabolic activity[1]
U87 (Human glioblastoma)MTT, Resazurin3 µg/mLNo significant change in cell viability compared to control[1]
U87 (Human glioblastoma)MTT, Resazurin5 µg/mLInhibition of cell viability[1]
THP-1 (Human monocytic)Resazurin, Cell Counting1 µg/mLPromoted cell growth[1]
THP-1 (Human monocytic)Resazurin, Cell Counting3-4 µg/mLInhibition of cell proliferation[1]
Jurkat (Human T lymphocyte)Resazurin1-4 µg/mLDose-dependent decrease in metabolic activity[1]

Table 2: Effects of Digoxin on Cell Viability

Cell LineAssayIC50 ValueTimeReference
SKOV-3 (Human ovarian cancer)MTT2.5 x 10⁻⁷ M48 hours[1]
A549 (Non-small cell lung cancer)MTT0.10 µM24 hours[2]
H1299 (Non-small cell lung cancer)MTT0.12 µM24 hours[2]
K-562 (Human leukemia)Not Specified28.2 ± 2.9 nMNot Specified[3]
A549, H3255, H1975, PC9, PC9/gef (Lung cancer)PrestoBlue~0.1 - 1 µM72-96 hours[4]
HeLa (Human cervical cancer)MTT, Trypan BlueDose-dependent decrease6-48 hours[5]
MDA-MB-231 (Human breast cancer)MTTDose-dependent decreaseNot Specified[6]

Mechanism of Action

The disparate effects of Digitonin and Digoxin on cell viability stem from their distinct molecular mechanisms.

Digitonin: As a saponin, Digitonin's primary mode of action is the permeabilization of cell membranes. It specifically interacts with cholesterol and other β-hydroxysterols within the lipid bilayer, forming pores and disrupting membrane integrity.[7] At low concentrations, this can allow for the controlled entry of molecules into the cell, while at higher concentrations, it leads to irreversible membrane damage and cell death.[8]

Digoxin: Digoxin is a cardiac glycoside that specifically targets and inhibits the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[4][9] Inhibition of this pump leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[9] This elevation in intracellular calcium can trigger various downstream signaling pathways, leading to effects such as apoptosis and cell cycle arrest.[10]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Digitonin and Digoxin.

Digitonin_Pathway cluster_membrane Digitonin Digitonin Cholesterol Membrane Cholesterol Digitonin->Cholesterol Binds to Pore Pore Formation Cholesterol->Pore Complexation leads to Membrane Cell Membrane Permeabilization Increased Membrane Permeability Pore->Permeabilization Cytotoxicity Cytotoxicity / Cell Death Permeabilization->Cytotoxicity At high concentrations

Caption: Digitonin's mechanism of action on the cell membrane.

Digoxin_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Signaling Downstream Signaling (e.g., Src, PI3K/Akt, MAPK) Ca_in->Signaling Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Viability ↓ Cell Viability Apoptosis->Viability CellCycleArrest->Viability

Caption: Digoxin's signaling pathway leading to decreased cell viability.

Experimental Protocols

Detailed methodologies for common cell viability assays are provided below. These protocols serve as a general guideline and should be optimized for specific cell types and experimental conditions.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of Digitonin or Digoxin and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][11]

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[5][11]

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Digitonin/Digoxin Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (2-4 hours) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.
Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Protocol:

  • Treat cells in a culture dish or flask with Digitonin or Digoxin.

  • After incubation, collect the cells by trypsinization (for adherent cells) and centrifugation.

  • Resuspend the cell pellet in phosphate-buffered saline (PBS) or serum-free medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[13][14]

  • Incubate for 1-3 minutes at room temperature.[13][14]

  • Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

TrypanBlue_Workflow Start Treat and Collect Cells Mix Mix with Trypan Blue Start->Mix Incubate Incubate (1-3 min) Mix->Incubate Load Load Hemocytometer Incubate->Load Count Count Viable and Non-viable Cells Load->Count Calculate Calculate % Viability Count->Calculate

Caption: Experimental workflow for the Trypan Blue exclusion assay.
Resazurin (AlamarBlue) Assay

This is a fluorometric/colorimetric assay that measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes in living cells.

Protocol:

  • Plate cells in a 96-well plate and treat with the compounds of interest.

  • Add resazurin solution to each well to a final concentration of 10% of the culture volume.[15]

  • Incubate for 1-4 hours at 37°C, protected from light.[15][16]

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[15][16] The absorbance can also be measured at 570 nm.[15]

Conclusion

Digitonin and Digoxin, while both originating from the Digitalis plant, exert their effects on cell viability through vastly different mechanisms. Digitonin's primary role in a research setting is as a tool for cell permeabilization, with its cytotoxicity being a direct consequence of membrane disruption at higher concentrations. Digoxin, on the other hand, is a specific inhibitor of a crucial cellular enzyme, leading to a cascade of signaling events that can actively induce cell death pathways. The choice between these two compounds should be dictated by the specific research question: Digitonin for applications requiring membrane permeabilization, and Digoxin for studies investigating the Na+/K+-ATPase pump and its downstream signaling in relation to cell viability. Researchers should carefully consider the concentration- and cell-type-dependent effects of both compounds to ensure the validity and reproducibility of their experimental results.

References

A Quantitative Guide to Cell Permeabilization: Digitonin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective permeabilization of cell membranes is a critical technique for studying intracellular processes and facilitating the delivery of therapeutic agents. This guide provides a quantitative comparison of Digitonin (B1670571) with other common permeabilizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Digitonin, a steroidal glycoside extracted from the foxglove plant (Digitalis purpurea), is a nonionic detergent renowned for its ability to selectively permeabilize the plasma membrane of eukaryotic cells.[1] Its mechanism of action is contingent on the presence of cholesterol in the cell membrane, where it forms complexes that create pores.[2][3] This cholesterol-dependent activity allows for the targeted permeabilization of the cholesterol-rich plasma membrane while leaving intracellular organelle membranes, which have lower cholesterol content, largely intact. This selectivity is a key advantage of Digitonin over other more indiscriminate detergents.

Comparative Analysis of Permeabilizing Agents

The choice of permeabilizing agent is dictated by the specific requirements of an experiment, such as the need to maintain organelle integrity or to allow the passage of large molecules. This section provides a quantitative comparison of Digitonin with other commonly used permeabilizing agents: Saponin (B1150181), Triton X-100, and Streptolysin O.

Mechanism of Action and Key Properties
FeatureDigitoninSaponinTriton X-100Streptolysin O (SLO)
Type Non-ionic, Steroidal GlycosideNon-ionic, Triterpenoid GlycosideNon-ionic, Polyoxyethylene-basedBacterial Pore-forming Toxin
Mechanism of Action Forms complexes with membrane cholesterol to create pores.[2][3]Interacts with membrane cholesterol, forming pores.[4][5]A non-selective detergent that solubilizes membrane lipids and proteins.[4][6]A bacterial toxin that oligomerizes to form large pores in the plasma membrane.[7][8][9]
Selectivity High selectivity for the plasma membrane over organellar membranes.[2]Generally selective for the plasma membrane, but can affect intracellular membranes at higher concentrations.[2]Non-selective; permeabilizes all cellular membranes.[3][4]Highly selective for the plasma membrane.[8]
Reversibility Permeabilization can be reversible at low concentrations.[10]Permeabilization is reversible; requires the continuous presence of saponin in buffers.[4]Permeabilization is generally irreversible.Permeabilization can be reversible, allowing for cell resealing.[8][9]
Pore Size Forms pores that allow the passage of molecules up to ~200 kDa.[7]Forms pores of various sizes, allowing passage of large molecules.[7]Creates large disruptions in the membrane, leading to cell lysis.Forms large, stable pores (up to 30 nm in diameter).[8]
Quantitative Comparison of Permeabilization Efficacy

The following tables summarize experimental data on the efficacy of different permeabilizing agents, as measured by two common quantitative assays: the Lactate (B86563) Dehydrogenase (LDH) release assay and the Propidium (B1200493) Iodide (PI) uptake assay.

Table 1: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of the cytosolic enzyme LDH into the culture supernatant, which is indicative of plasma membrane damage. The percentage of LDH release is calculated relative to a positive control of cells completely lysed with a strong detergent like Triton X-100.

Permeabilizing AgentConcentrationCell Type% LDH Release (Mean ± SD)Reference
Digitonin10 µg/mLMCF-7~15%[11]
Digitonin20 µg/mLMCF-7~80%[11]
Digitonin200 µg/mLMCF-7100%[11]
Triton X-1000.1% (v/v)Various100% (used for maximal release)[12][13][14][15][16][17][18]
Saponin0.1% (w/v)HeLaNot specified, but less effective than Tween-20[19][20]
Streptolysin O20 ng/mLTHP cells~80% permeabilization (PI uptake)[8]

Table 2: Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent dye that is excluded by viable cells with intact membranes. Upon membrane permeabilization, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence. The percentage of PI-positive cells is typically quantified by flow cytometry.

Permeabilizing AgentConcentrationCell Type% PI-Positive Cells (Mean ± SD)Reference
Digitonin30 µg/mLCancer cell line~70%[21]
Saponin0.1% (w/v)JurkatNot specified, used for intracellular staining[22][23][24]
Triton X-1000.1% (v/v)HeLa~2% (at 10 min, indicating cell lysis)[19]
Streptolysin O20 ng/mLTHP cells~80%[8]
Streptolysin O100 ng/mLTHP cells~95%[8]

Note: Quantitative data for PI uptake with Saponin was primarily in the context of intracellular staining protocols where the goal is 100% permeabilization of fixed cells.

Experimental Protocols

Detailed and optimized protocols are essential for achieving reproducible and accurate quantitative analysis of cell permeabilization.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the supernatant.

Materials:

  • 96-well cell culture plates

  • Cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)[12][13]

  • Permeabilizing agents (Digitonin, Saponin, Triton X-100, Streptolysin O) at desired concentrations

  • Triton X-100 (1% v/v) for maximum LDH release control[12][13]

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at an optimal density and culture overnight.[16]

  • Prepare experimental wells (cells + permeabilizing agent), spontaneous release wells (cells + medium only), and maximum release wells (cells + 1% Triton X-100).[12][13] Include background control wells with medium only.

  • Incubate the plate for the desired time at 37°C.

  • Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[13]

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Propidium Iodide (PI) Uptake Assay via Flow Cytometry

This method quantifies the percentage of cells with compromised plasma membranes by detecting the influx of the fluorescent dye, propidium iodide.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Permeabilizing agents (Digitonin, Saponin, Triton X-100, Streptolysin O) at desired concentrations

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of the target cells.

  • Wash the cells with PBS and resuspend in an appropriate buffer.

  • Aliquot cells into tubes for each experimental condition.

  • Add the respective permeabilizing agent at the desired concentration and incubate for the specified time.

  • Add PI staining solution to each tube and incubate for 5-15 minutes on ice and protected from light.

  • Analyze the samples on a flow cytometer, exciting at 488 nm and detecting emission at ~617 nm.

  • Gate on the cell population based on forward and side scatter properties.

  • Quantify the percentage of PI-positive cells, which represents the permeabilized cell population.

Visualizing the Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Mechanism of Digitonin Permeabilization cluster_membrane Plasma Membrane cholesterol Cholesterol phospholipid Phospholipid Bilayer digitonin Digitonin Molecules complex Digitonin-Cholesterol Complex digitonin->complex Interacts with pore Pore Formation complex->pore Leads to influx Influx of Extracellular Molecules pore->influx

Caption: Cholesterol-dependent pore formation by Digitonin.

Experimental Workflow for Comparing Permeabilizing Agents cluster_assay Quantitative Assays start Start: Cell Culture prep Prepare Single-Cell Suspension start->prep treat Treat with Permeabilizing Agents (Digitonin, Saponin, Triton X-100, SLO) at various concentrations prep->treat ldh LDH Release Assay treat->ldh pi Propidium Iodide Uptake Assay treat->pi analyze Data Analysis: - % LDH Release - % PI-Positive Cells ldh->analyze pi->analyze compare Compare Efficacy and Selectivity of Agents analyze->compare end End: Optimal Permeabilization Condition Identified compare->end

Caption: Workflow for quantitative comparison of permeabilizing agents.

Signaling Pathways Activated by Plasma Membrane Permeabilization cluster_influx Ion Influx cluster_signaling Downstream Signaling permeabilization Plasma Membrane Permeabilization ca_influx Ca²⁺ Influx permeabilization->ca_influx stress Cellular Stress Response ca_influx->stress repair Membrane Repair Mechanisms ca_influx->repair death Programmed Cell Death (Apoptosis/Necrosis) stress->death

Caption: General signaling events following membrane permeabilization.

Conclusion

The quantitative analysis of cell permeabilization is essential for selecting the appropriate agent and optimizing experimental conditions. Digitonin stands out for its ability to selectively permeabilize the plasma membrane, a feature attributed to its cholesterol-dependent mechanism. This makes it an invaluable tool for studies requiring the preservation of intracellular organelle integrity. In contrast, agents like Triton X-100 offer complete cell lysis, which is suitable for total protein extraction. The choice between these agents should be guided by a careful consideration of the experimental goals and validated by quantitative assays such as LDH release and propidium iodide uptake. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to employ cell permeabilization techniques with precision and reproducibility.

References

A Researcher's Guide to Confirming Selective Plasma-Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately assessing the selective permeabilization of the plasma membrane is crucial for understanding cellular responses to various stimuli, evaluating drug cytotoxicity, and developing effective drug delivery systems. This guide provides a comparative overview of common experimental techniques used to confirm that the plasma membrane has been selectively compromised, while intracellular membranes remain intact. We will delve into the principles, protocols, and comparative data for each method, offering a comprehensive resource for selecting the most appropriate assay for your research needs.

Comparison of Key Methodologies

The choice of assay for determining selective plasma membrane permeabilization depends on several factors, including the specific research question, the cell type, and the available equipment. The following table summarizes and compares the most widely used methods.

Assay Principle Advantages Disadvantages Typical Application
Trypan Blue Exclusion Assay A vital stain that is unable to cross the intact membrane of live cells. Dead or membrane-compromised cells take up the dye and appear blue.[1][2][3]Simple, rapid, and inexpensive.[1] Requires only a light microscope and a hemacytometer.Lacks high sensitivity and can be subjective.[4] Does not provide information on the extent of permeabilization.Routine cell viability counts during cell culture.[5]
Propidium Iodide (PI) Staining A fluorescent intercalating agent that is membrane-impermeant and stains the nucleus of cells with compromised membranes.[6][7]Highly sensitive and quantifiable using flow cytometry or fluorescence microscopy.[7][8] Can be multiplexed with other fluorescent markers.Requires a flow cytometer or fluorescence microscope. PI is also an intercalating agent and can be mutagenic. Cannot be used for live-cell imaging over time as it is toxic.Quantifying cell death and membrane integrity in response to cytotoxic agents.[7]
Lactate (B86563) Dehydrogenase (LDH) Release Assay Measures the activity of the cytosolic enzyme LDH, which is released into the cell culture medium upon plasma membrane damage.[9][10]Highly sensitive, quantifiable, and suitable for high-throughput screening.[9][11]Indirect measure of membrane integrity. Can be affected by serum LDH or phenol (B47542) red in the culture medium.[12]Assessing cytotoxicity and membrane damage in a large number of samples.[11]
Fluorescent Dextran (B179266) Uptake Assay Uses fluorescently labeled dextrans of varying molecular weights to assess the size of pores formed in the plasma membrane.[13][14]Provides information on the degree and size-selectivity of permeabilization.[13] Can be used in live-cell imaging.Requires fluorescence microscopy and careful selection of dextran sizes. Can be technically more complex than other assays.Studying mechanisms of membrane repair and pore formation.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

Trypan Blue Exclusion Assay

This protocol is a basic method for assessing cell viability by identifying cells with compromised plasma membranes.[1]

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution[5]

  • Phosphate-buffered saline (PBS) or serum-free medium[1]

  • Hemacytometer

  • Light microscope

Protocol:

  • Prepare a single-cell suspension of your cells in PBS or serum-free medium.[1] It is important to perform this assay in a serum-free solution as serum proteins can be stained by trypan blue, leading to inaccurate results.[1][3]

  • Mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution.[5]

  • Incubate the mixture at room temperature for approximately 3 minutes. It is crucial to count the cells within 3-5 minutes of adding the trypan blue, as longer incubation times can lead to the staining of viable cells.[1][3]

  • Load 10 µL of the mixture into a hemacytometer.[5]

  • Under a light microscope, count the number of blue (non-viable) and clear (viable) cells in the central grid of the hemacytometer.

  • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[5]

Propidium Iodide (PI) Staining for Flow Cytometry

This protocol provides a quantitative assessment of plasma membrane integrity using flow cytometry.[7]

Materials:

  • Cell suspension

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)[7]

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.[7]

  • Add 5 µL of PI stock solution to the cell suspension.[7]

  • Incubate the cells on ice for 15-30 minutes, protected from light.[7] Do not wash the cells after adding PI.[7]

  • Analyze the cells by flow cytometry. Live cells will have low fluorescence, while cells with compromised plasma membranes will exhibit high red fluorescence.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the amount of LDH released from damaged cells into the surrounding culture medium.[11][12]

Materials:

  • 96-well plate with cultured cells

  • Culture medium

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)[10][11]

  • Microplate reader

Protocol:

  • Culture cells in a 96-well plate to the desired confluency. Include wells for controls: no-cell control (medium only), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[10]

  • After experimental treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[11]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually around 30-60 minutes).[11]

  • Add 50 µL of the stop solution to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Calculate the percentage of LDH release, which is indicative of cytotoxicity, by comparing the absorbance of treated samples to the controls.

Visualizing the Methodologies

To further clarify the principles and workflows of these assays, the following diagrams have been generated using the DOT language.

G cluster_0 Trypan Blue Exclusion Assay Workflow start Cell Suspension mix Mix 1:1 with 0.4% Trypan Blue start->mix incubate Incubate 3 min at RT mix->incubate load Load on Hemacytometer incubate->load observe Microscopic Observation load->observe count Count Viable (Clear) & Non-viable (Blue) Cells observe->count

Caption: Workflow of the Trypan Blue Exclusion Assay.

G cluster_1 Propidium Iodide Staining Principle live_cell Live Cell (Intact Membrane) pi Propidium Iodide (PI) live_cell->pi PI Excluded dead_cell Permeabilized Cell (Compromised Membrane) fluorescence fluorescence dead_cell->fluorescence Red Fluorescence pi->dead_cell PI Enters & Binds DNA

Caption: Principle of Propidium Iodide Staining.

G cluster_2 LDH Release Assay Principle intact_cell Intact Cell (LDH retained) supernatant Culture Supernatant intact_cell->supernatant No LDH release damaged_cell Damaged Cell (LDH released) damaged_cell->supernatant LDH release assay LDH catalyzes reaction: Lactate -> Pyruvate NAD+ -> NADH supernatant->assay color_dev NADH reduces tetrazolium salt to formazan (B1609692) (colored product) assay->color_dev measure Measure Absorbance color_dev->measure

Caption: Principle of the Lactate Dehydrogenase (LDH) Release Assay.

G cluster_3 Fluorescent Dextran Uptake Principle cell Cell small_pore Small Pore Formation cell->small_pore Permeabilizing Agent large_pore Large Pore Formation cell->large_pore Stronger Agent small_dextran Small FITC-Dextran large_dextran Large FITC-Dextran small_pore->small_dextran Uptake small_pore->large_dextran Exclusion large_pore->small_dextran Uptake large_pore->large_dextran Uptake

Caption: Principle of Size-Selective Permeabilization using Fluorescent Dextrans.

References

Comparative study of Diginin and its synthetic analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Digitoxin (B75463) and Its Synthetic Analogues in Cancer Research

Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered significant attention for its potent anticancer properties. Emerging research has focused on the development of synthetic analogues of digitoxin to enhance its therapeutic efficacy and selectivity against cancer cells while potentially reducing cardiotoxicity. This guide provides a comparative overview of digitoxin and its synthetic analogues, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Biological Activity

The anticancer activity of digitoxin and its analogues is primarily attributed to their ability to inhibit the Na+/K+-ATPase pump, leading to a cascade of events that culminate in apoptosis and cell cycle arrest in cancer cells. Synthetic modifications, particularly to the sugar moiety of digitoxin, have been shown to significantly influence its cytotoxic potency.

Cytotoxicity Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below summarizes the IC50 values for digitoxin and a notable synthetic analogue, D6-MA, across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinNCI-H460Non-Small Cell Lung Cancer~5[1]
D6-MANCI-H460Non-Small Cell Lung Cancer~1[1]
DigitoxinBxPC-3Pancreatic Cancer18.2[2]
DigitoxinPANC-1Pancreatic Cancer25.6[2]
DigitoxinU-937Lymphoma20[2]
DigitoxinK-562Leukemia30[2]
DigitoxinA-549Lung Carcinoma20[2]
DigitoxinHT-29Colon Carcinoma40[2]

Note: IC50 values can vary based on experimental conditions.

Inhibition of Na+/K+-ATPase

The primary molecular target of digitoxin and its analogues is the Na+/K+-ATPase. Inhibition of this ion pump is a key initiating event in their mechanism of action.

CompoundTargetEffectPotencyReference
DigitoxinNa+/K+-ATPaseInhibitionHigh[3][4]
D6-MANa+/K+-ATPaseInhibitionHigher than Digitoxin[1]
Gitoxin (B194528)Na+/K+-ATPaseInhibitionHigher than Digoxin (B3395198)[5]

Mechanism of Action and Signaling Pathways

The anticancer effects of digitoxin and its analogues are mediated through complex signaling pathways triggered by the inhibition of Na+/K+-ATPase. This initial event leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. These ionic disturbances activate various downstream signaling cascades that can induce apoptosis.

One significant pathway involves the regulation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and c-MYC.[6] Digitoxin has been shown to inhibit NFAT-driven c-MYC expression, a critical factor for the proliferation and survival of many cancer cells. Downregulation of c-MYC can subsequently lead to the induction of apoptosis.[7][8][9]

Digitoxin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Digitoxin Digitoxin / Analogue NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Maintains Na+ gradient for Ca2_plus Increased Intracellular Ca2+ NaK_ATPase->Ca2_plus Leads to CaN Calcineurin NFAT_P NFAT (Phosphorylated) Inactive CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Activation NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocates to Nucleus Ca2_plus->CaN Activates cMYC_gene c-MYC Gene NFAT_nucleus->cMYC_gene Inhibits Transcription cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA Apoptotic_Genes Pro-apoptotic Genes cMYC_mRNA->Apoptotic_Genes Reduced repression of Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Promotes

Caption: Signaling pathway of Digitoxin-induced apoptosis via NFAT and c-MYC.

Experimental Protocols

Objective comparison of digitoxin and its analogues relies on standardized experimental protocols. Below are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Digitoxin and synthetic analogues (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of digitoxin and its analogues. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of digitoxin and its synthetic analogues.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison Digitoxin Digitoxin Cell_Culture Cancer Cell Line Culture Digitoxin->Cell_Culture Analogue_Synth Synthesis of Analogues Analogue_Synth->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Culture->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for c-MYC) Cell_Culture->Mechanism IC50_Calc IC50 Value Calculation Cytotoxicity->IC50_Calc Pathway_Analysis Signaling Pathway Elucidation Apoptosis->Pathway_Analysis Mechanism->Pathway_Analysis SAR Structure-Activity Relationship (SAR) IC50_Calc->SAR Pathway_Analysis->SAR

Caption: Workflow for comparing Digitoxin and its synthetic analogues.

References

Safety Operating Guide

Proper Disposal of Digoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Digoxin, a cardiac glycoside that requires special handling as a hazardous waste. Adherence to these procedures is critical for regulatory compliance and the well-being of both laboratory personnel and the wider community.

Understanding Digoxin Waste Classification

Digoxin is recognized as a hazardous substance and its disposal is regulated. While not specifically categorized as a P-listed or U-listed waste by the Environmental Protection Agency (EPA), spent Digoxin is considered a hazardous waste.[1] Safety Data Sheets (SDS) for Digoxin specify that it is very toxic if swallowed, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life.[1] Therefore, it must be disposed of as a hazardous waste, typically through incineration at a facility approved by the USEPA.[2]

Key Data for Digoxin Disposal

The following table summarizes the essential information for the proper handling and disposal of Digoxin waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Primary Hazard Toxicity[1]
Recommended Disposal Method Incineration at a USEPA-approved facility[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[2]
Spill Cleanup Cover with inert absorbent material, collect in a labeled container for hazardous waste disposal, and clean the area with soap and water.[2]

Experimental Protocol: Standard Operating Procedure for Digoxin Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of Digoxin in a laboratory setting.

1.0 Purpose

To define the procedure for the safe and compliant disposal of unused, expired, or contaminated Digoxin and its containers.

2.0 Scope

This procedure applies to all laboratory personnel who handle Digoxin in solid or liquid form.

3.0 Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling Digoxin waste:

  • Nitrile gloves

  • Safety glasses or goggles

  • Lab coat

4.0 Materials

  • Designated hazardous waste container (black pharmaceutical waste bin)

  • Hazardous waste labels

  • Inert absorbent material (for spills)

  • Sealable plastic bags

5.0 Procedure

  • Segregation: Do not mix Digoxin waste with non-hazardous waste. All items contaminated with Digoxin, including stock containers, vials, pipettes, and contaminated PPE, must be disposed of as hazardous waste.

  • Containerization:

    • Place all solid and liquid Digoxin waste into a designated, properly labeled hazardous waste container. This is often a black container specifically for pharmaceutical waste.

    • Ensure the container is compatible with the waste and is kept closed except when adding waste.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "Digoxin," and the date accumulation started.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal Request:

    • Once the container is full, or on a regularly scheduled basis, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Spill Response:

    • In the event of a Digoxin spill, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Digoxin Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Digoxin.

DigoxinDisposalWorkflow Digoxin Disposal Workflow start Start: Digoxin Waste Generated is_contaminated Is the material contaminated with Digoxin? start->is_contaminated dispose_non_hazardous Dispose as Non-Hazardous Waste is_contaminated->dispose_non_hazardous No segregate_waste Segregate as Hazardous Waste is_contaminated->segregate_waste Yes containerize Place in designated black hazardous waste container segregate_waste->containerize label_container Label container with: 'Hazardous Waste' 'Digoxin' Start Date containerize->label_container store_waste Store in secure, designated area label_container->store_waste request_pickup Contact EHS for disposal by licensed contractor store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the compliant disposal of Digoxin as a hazardous waste.

References

Essential Safety and Operational Guide for Handling Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Digitonin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this hazardous chemical.

Digitonin is a toxic saponin (B1150181) extracted from the seeds of Digitalis purpurea. It is crucial to handle this compound with care, adhering to the safety guidelines outlined below to prevent exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Digitonin is classified as highly toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause severe skin and eye irritation.[4] Prolonged or repeated exposure may cause organ damage. Furthermore, as a finely divided organic powder, it can form explosive dust-air mixtures.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Safety glasses with side-shields.[5]Chemical safety goggles or a full-face shield.[1][6]
Hand Protection Disposable nitrile gloves (double-gloving recommended).[5]Chemical-resistant gloves (tested according to EN 374).[1][6]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[5]Chemical-resistant coveralls or a full-body suit.[4][7]
Respiratory Protection NIOSH-approved dust respirator.[4]A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA), especially for large spills or poor ventilation.[7][8]

Operational Procedures: Handling and Spill Cleanup

Standard Handling Protocol

  • Preparation : Before handling Digitonin, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[3] All necessary PPE should be inspected and worn correctly. An emergency shower and eyewash station must be readily accessible.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid Digitonin within a chemical fume hood to minimize dust generation and inhalation.[3] Use non-sparking tools to prevent ignition of dust.[9]

  • Solution Preparation : When preparing solutions, add the solid Digitonin to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all surfaces and equipment used.

Spill Cleanup Protocol

A minor chemical spill is one that laboratory personnel can manage without endangering themselves or others. A major spill requires outside assistance.

Minor Spill (less than 1 gram of solid)

  • Alert Personnel : Immediately alert others in the laboratory.

  • Don PPE : Wear appropriate PPE, including a dust respirator, chemical-resistant gloves, eye protection, and a lab coat.

  • Containment : Prevent the spread of the powder.

  • Cleanup : Gently cover the spill with a damp paper towel to avoid generating dust.[10] Use tongs or forceps to place the paper towel and spilled material into a sealed container labeled as "Digitonin Waste."[11]

  • Decontamination : Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate (B1220275) solution, and then wash with detergent and water.[11]

  • Disposal : Dispose of all contaminated materials as hazardous waste.[11]

Major Spill (more than 1 gram of solid or any liquid spill)

  • Evacuate : Immediately evacuate the area and alert others.

  • Isolate : Close the doors to the affected area and prevent entry.

  • Emergency Contact : Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • First Aid : If anyone has been exposed, move them to fresh air and use the emergency shower or eyewash station as needed. Seek immediate medical attention.

Disposal Plan

All Digitonin waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

Waste Segregation and Collection

  • Solid Waste : Collect all solid Digitonin waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste : Collect all liquid waste containing Digitonin in a labeled, sealed, and leak-proof container.

  • Sharps : Any sharps contaminated with Digitonin must be placed in a designated sharps container for hazardous waste.

  • Empty Containers : Empty Digitonin containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may involve puncturing it to prevent reuse.[9]

Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "Digitonin," and the associated hazards (e.g., "Toxic").

  • Store waste containers in a designated, secure area away from incompatible materials.

Final Disposal

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visual Guides

The following diagrams illustrate the key workflows for handling Digitonin safely.

PPE_Selection_Workflow PPE Selection for Handling Digitonin cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling Digitonin task Assess Task: Weighing, Solution Prep, etc. start->task risk Evaluate Risk: Solid (dust) or Liquid? task->risk solid Solid Digitonin (Dust Hazard) risk->solid Solid liquid Digitonin Solution (Splash Hazard) risk->liquid Liquid ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat - Dust Respirator solid->ppe_solid ppe_liquid Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat liquid->ppe_liquid handle Proceed with Handling in Chemical Fume Hood ppe_solid->handle ppe_liquid->handle

Caption: PPE selection workflow for handling Digitonin.

Digitonin_Disposal_Workflow Digitonin Waste Disposal Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Handling Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.